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  • Product: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
  • CAS: 332150-25-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CAS No. 332150-25-1)[1][2][3]. Quinolines are a privileged scaffold in medicinal chemistry and drug development, and functionalized derivatives are of significant interest. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on a plausible and robust multi-step synthetic pathway. The guide emphasizes the causal reasoning behind procedural choices, incorporates self-validating protocols through purification and characterization, and is grounded in authoritative chemical literature. The proposed synthesis proceeds via three principal stages: (I) construction of the quinolone core via the Conrad-Limpach reaction, (II) chlorination of the core using phosphorus oxychloride, and (III) functionalization at the C3 position via a Vilsmeier-Haack reaction followed by a Grignard reaction and subsequent oxidation to yield the target butanone side-chain.

Introduction and Synthetic Strategy

The target molecule, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, features a substituted quinoline core, a key pharmacophore in numerous therapeutic agents. The synthetic challenge lies in the controlled, regioselective introduction of substituents onto the heterocyclic ring. Our retrosynthetic analysis identifies the 4-chloro-2,6-dimethylquinoline as a key intermediate. This intermediate can be readily accessed from commercially available starting materials. The subsequent introduction of the butan-2-one side chain at the C3 position requires a robust C-C bond-forming strategy.

The overall synthetic workflow is designed as a three-stage process, ensuring high yields and purity at each step.

G cluster_0 Stage I: Quinolone Core Synthesis cluster_1 Stage II: Chlorination cluster_2 Stage III: C3-Functionalization A p-Toluidine + Ethyl Acetoacetate B 2,6-Dimethylquinolin-4(1H)-one A->B Conrad-Limpach Cyclization C 4-Chloro-2,6-dimethylquinoline B->C POCl3 D 4-Chloro-2,6-dimethylquinoline- 3-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF) E Secondary Alcohol Intermediate D->E Grignard Reaction (Isopropylmagnesium bromide) F Target Molecule: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one E->F Oxidation (PCC/DMP) G cluster_0 Mechanism of Chlorination start 2,6-Dimethylquinolin-4(1H)-one reagent1 + POCl3 intermediate O-Phosphorylated Intermediate (Good Leaving Group) reagent1->intermediate Phosphorylation reagent2 + Cl⁻ product 4-Chloro-2,6-dimethylquinoline reagent2->product Nucleophilic Substitution (SNAr)

Caption: Simplified mechanism for the chlorination of a quinolone with POCl₃.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,6-Dimethylquinolin-4(1H)-one173.218.66 g1.0
Phosphorus oxychloride (POCl₃)153.3325 mLExcess (Solvent)
Ice-~200 gQuenching
NaHCO₃ (sat. solution)84.01As neededNeutralization
Dichloromethane (DCM)84.93As neededExtraction

Procedure:

  • Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, place 2,6-dimethylquinolin-4(1H)-one (8.66 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (25 mL) to the flask.

  • Heat the mixture gently in a water bath at 90-100 °C for 2 hours.[4] The solid will dissolve as the reaction progresses.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic quenching process.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-chloro-2,6-dimethylquinoline.

Self-Validation: The product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, and MS analysis.

Stage III: Synthesis of the Target Molecule

This final stage involves a two-step functionalization of the C3 position. Direct alkylation is challenging, so a more controlled approach via a formyl intermediate is proposed.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It uses a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from POCl₃ and N,N-dimethylformamide (DMF).[5][7]

Protocol:

  • Caution: Perform in a fume hood.

  • In a flask cooled to 0 °C, slowly add POCl₃ (3 molar equivalents) to anhydrous DMF (10 molar equivalents). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-2,6-dimethylquinoline (1.0 molar equivalent) in DMF to the reagent at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.

  • Cool the mixture and quench by pouring onto ice, followed by neutralization with an aqueous base (e.g., NaOH or Na₂CO₃).

  • Extract the product with a suitable organic solvent, dry, and purify by column chromatography to yield 4-chloro-2,6-dimethylquinoline-3-carbaldehyde.

Step 2: Grignard Reaction and Oxidation

The aldehyde intermediate is converted to the target ketone via a standard two-step sequence.

Protocol:

  • Grignard Reaction: Dissolve the 3-carbaldehyde intermediate in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

  • Slowly add a solution of isopropylmagnesium bromide (1.1 molar equivalents) in THF.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane. Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.5 molar equivalents).

  • Stir at room temperature until TLC indicates the complete consumption of the alcohol.

  • Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the final product, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Final Validation: The structure of the final compound must be rigorously confirmed using high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.

Summary and Conclusion

This guide outlines a robust and logical multi-step synthesis for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, grounded in well-established and referenced organic chemistry transformations. By leveraging the Conrad-Limpach synthesis, a standard POCl₃ chlorination, and a controlled Vilsmeier-Haack/Grignard/Oxidation sequence, this pathway provides a reliable route for researchers to access this and structurally related quinoline derivatives. Each stage includes detailed protocols and mechanistic insights, empowering scientists to troubleshoot and adapt the procedures as needed.

References

  • BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis.
  • Centurion University. Knorr quinoline synthesis. CUTM Courseware.
  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Semantic Scholar.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.
  • ResearchGate.
  • Indian Journal of Chemistry. (n.d.).
  • PubMed.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • ChemScene. 4-(4-Chloro-2,6-dimethyl-3-quinolinyl)-2-butanone.
  • ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • Prabha, K., et al. (n.d.). 4-Chloro-2,5-dimethylquinoline.
  • BLDpharm. 332150-25-1|4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.
  • Merck. 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a quinoline derivative with potential significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a quinoline derivative with potential significance in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information on its core chemical properties, proposes a detailed synthetic route based on established methodologies, and outlines a comprehensive characterization workflow. Furthermore, it explores the potential biological activities and applications of this compound by drawing parallels with structurally related quinoline derivatives.

Core Molecular Attributes

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a heterocyclic compound featuring a substituted quinoline core. The quinoline ring system is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a chlorine atom at the 4-position, methyl groups at the 2- and 6-positions, and a butan-2-one substituent at the 3-position are expected to significantly influence its physicochemical properties and biological activity.

Chemical Structure and Properties

The fundamental chemical properties of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, based on available data from chemical suppliers, are summarized in the table below.[2][3] It is important to note that properties such as melting point, boiling point, and solubility are not yet experimentally determined and reported in publicly available literature.

PropertyValueSource
CAS Number 332150-25-1[2][3]
Molecular Formula C₁₅H₁₆ClNO[2][3]
Molecular Weight 261.75 g/mol [2][3]
Topological Polar Surface Area (TPSA) 29.96 Ų[3]
LogP (calculated) 4.02664[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one can be envisioned through a two-step process starting from 4-methylaniline. This proposed pathway involves a Conrad-Limpach reaction to construct the quinoline core, followed by chlorination.

Step 1: Synthesis of 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol

The initial step involves the synthesis of the quinolin-4-ol intermediate. The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. In this proposed synthesis, a variation of this reaction using an aniline and a 1,3-dicarbonyl compound is employed.

Reaction:

4-methylaniline is reacted with ethyl acetoacetate to form an enamine intermediate. This intermediate is then cyclized at high temperature to yield 2,6-dimethylquinolin-4-ol. A subsequent reaction with methyl vinyl ketone would introduce the butan-2-one side chain at the 3-position.

Causality Behind Experimental Choices:

  • High Temperature for Cyclization: The intramolecular cyclization of the enamine intermediate requires significant thermal energy to overcome the activation barrier for the ring-closing reaction.

  • Use of Methyl Vinyl Ketone: This reagent serves as a Michael acceptor, allowing for the conjugate addition of the quinolin-4-ol to introduce the desired side chain.

Step 2: Chlorination of 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol

The second step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a common transformation in quinoline chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Reaction:

3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol is treated with phosphorus oxychloride, which acts as both a chlorinating agent and a dehydrating agent.[4] The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product.[4]

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective reagent for converting hydroxyl groups on aromatic rings, particularly in heterocyclic systems like quinolines, to chlorine atoms.[4][5] It provides a good leaving group for the subsequent nucleophilic substitution by chloride.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as POCl₃ reacts violently with water.

Experimental Protocol

Step 1: Synthesis of 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol

  • To a solution of 2,6-dimethylquinolin-4-ol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

  • To 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol (1 equivalent), add phosphorus oxychloride (3-5 equivalents) slowly at 0 °C.

  • Heat the reaction mixture to reflux (around 110 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Quinolin-4-ol Formation cluster_step2 Step 2: Chlorination A 2,6-dimethylquinolin-4-ol D Reaction at 80-100°C A->D B Methyl Vinyl Ketone B->D C Base (e.g., NaH) in DMF C->D E Work-up and Purification D->E F 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol E->F G 3-(3-oxobutyl)-2,6-dimethylquinolin-4-ol I Reflux G->I H Phosphorus Oxychloride (POCl₃) H->I J Work-up and Purification I->J K 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one J->K

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is essential to confirm its identity and purity. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl groups, and the protons of the butan-2-one side chain. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6] Key expected peaks include:

  • C=O stretching vibration of the ketone group (around 1715 cm⁻¹).

  • C=N and C=C stretching vibrations of the quinoline ring (in the range of 1600-1450 cm⁻¹).[7][8]

  • C-Cl stretching vibration (in the fingerprint region).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. The presence of a chlorine atom should result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).[9][10]

Elemental Analysis

Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the purified compound, which should correspond to the calculated values for the molecular formula C₁₅H₁₆ClNO.

Characterization Workflow Diagram:

Characterization_Workflow A Synthesized Compound B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Elemental Analysis D->I

Caption: Analytical workflow for structural confirmation.

Potential Biological Activity and Applications in Drug Development

While specific biological data for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is not currently available, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[1] The substituents on the quinoline ring are expected to modulate its pharmacological profile.

  • Antimicrobial Activity: Halogenated quinoline derivatives have demonstrated significant antibacterial and antifungal properties.[11] The presence of the chloro group in the target molecule suggests it may exhibit similar activities.

  • Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation.

  • Anti-inflammatory Activity: Certain substituted quinolines have shown anti-inflammatory properties.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. Its unique substitution pattern makes it a compelling candidate for screening in various disease models.

Safety and Handling

Based on the GHS hazard statements provided by chemical suppliers, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one should be handled with care.[2][3] It is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a compound with potential for further investigation in the field of medicinal chemistry. While experimental data for this specific molecule is limited, this guide offers a robust framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route and analytical workflow provide a clear path for researchers to produce and validate this compound, paving the way for future studies to unlock its therapeutic potential.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-butanone. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic studies on morellin. Part 4: Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Rice Office of Research. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.7: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Rice Office of Research. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,2-dimethylbutanal. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553890A - Synthesis method of 4-chloro-2-butanone.

Sources

Foundational

NMR analysis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth walkthrough of the complete (CAS No. 332150-25-1), a substituted quinoline of interest to researchers in synthetic and medicinal chemistry.[2][3][4] We will progress from fundamental principles and spectral prediction to detailed, field-proven protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments. The core of this work lies in the logical interpretation of the spectral data, demonstrating how these techniques synergize to provide a complete, validated structural assignment. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies to the structural characterization of complex heterocyclic compounds.

Structural Overview and Predicted Spectral Characteristics

A robust NMR analysis begins with a foundational understanding of the molecule's structure and the expected chemical environments of its nuclei. The structure of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, with a systematic numbering scheme for NMR assignment, is presented below.

Chemical structure of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one with atom numbering for NMR analysis.

Figure 1: Structure of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one with IUPAC numbering for the quinoline core and sequential lettering for the butan-2-one side chain.

The molecule combines a substituted quinoline core with a flexible butanone side chain. This combination presents distinct regions in the NMR spectrum:

  • Aromatic Region (δ 7.0-8.5 ppm): Protons H-5, H-7, and H-8 on the quinoline ring are expected here. Their precise shifts and coupling patterns are dictated by the electronic effects of the substituents.

  • Aliphatic Region (δ 1.0-4.0 ppm): This region will contain signals from the two quinoline methyl groups (C-2-Me, C-6-Me) and the butanone side chain protons (H-a, H-b, H-d).

  • Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl (C-c) is highly deshielded and will appear at a very low field in the ¹³C NMR spectrum.[5]

Based on established chemical shift data for quinoline and butanone derivatives, a preliminary prediction of the ¹H and ¹³C NMR spectra can be made.[6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Atom LabelPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale for Prediction
Quinoline Core
C-2-~158Quaternary carbon attached to nitrogen.
C-2-Me~2.6 (s)~24Methyl group on an aromatic ring, slightly deshielded by the nitrogen.
C-3-~135Substituted quaternary carbon.
C-4-~145Quaternary carbon bearing an electronegative chlorine atom.
C-4a-~125Quaternary carbon at the ring junction.
C-5~7.8 (d)~128Aromatic proton ortho to a methyl group.
C-6-~138Substituted quaternary carbon.
C-6-Me~2.5 (s)~21Typical aromatic methyl group chemical shift.
C-7~7.5 (d)~132Aromatic proton meta to a methyl group.
C-8~8.0 (s)~123Aromatic proton deshielded by proximity to the nitrogen lone pair.
C-8a-~147Quaternary carbon at the ring junction, adjacent to nitrogen.
Butan-2-one Chain
C-a / H-a~3.1 (t)~40Methylene group adjacent to an aromatic ring (deshielded).
C-b / H-b~2.8 (t)~28Methylene group adjacent to a carbonyl group (deshielded).[9]
C-c-~208Ketone carbonyl carbon, highly deshielded.[5]
C-d / H-d~2.2 (s)~30Methyl group adjacent to a carbonyl group (singlet).[7]

Experimental Design and Protocols

The causality behind experimental choices is paramount for robust data. The following workflow is designed to build a self-validating dataset, where each experiment confirms and expands upon the findings of the last.

G Logical Workflow for NMR Structural Elucidation cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Correlation cluster_3 Data Integration & Final Assignment SamplePrep 1. Dissolve ~10-20 mg in ~0.6 mL CDCl3 2. Add TMS as internal standard 3. Transfer to 5 mm NMR tube H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Count) H1_NMR->C13_NMR DEPT_NMR DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13_NMR->DEPT_NMR COSY ¹H-¹H COSY (H-H Connectivity) DEPT_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Synthesize all data Assign all signals Validate structure HMBC->Analysis

Caption: A logical workflow for the complete structural elucidation of an organic molecule using NMR spectroscopy.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the sample, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm for both ¹H and ¹³C).[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and 1D NMR Acquisition
  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[1]

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.[1]

    • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • DEPT-135: Acquire the DEPT-135 spectrum. This experiment is crucial for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[11]

2D NMR Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[12] It is essential for mapping out the proton spin systems, such as the ethyl fragment of the butanone chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling).[1] It provides an unambiguous link between the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[13] This experiment is critical for connecting the butanone side chain to the quinoline core and for assigning quaternary carbons.

Spectral Interpretation and Structural Elucidation

This section details the logical process of analyzing the acquired spectra to build the final molecular structure.

Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H NMR Spectrum:

    • Integration: The integral ratios should correspond to the number of protons in each unique environment. We expect to see integrals corresponding to 3H (x3, for the three methyl groups), 2H (x2, for the two methylene groups), and 1H (x3, for the three aromatic protons), totaling 16 protons.

    • Aromatic Region (δ ~7.5-8.1 ppm): Three distinct signals are expected for H-5, H-7, and H-8. Their splitting patterns (doublets, singlets) will confirm their positions relative to each other and to the C-6-Me group.

    • Aliphatic Region (δ ~2.2-3.2 ppm): Five signals are expected. The singlet at ~2.2 ppm is characteristic of the acetyl methyl group (H-d).[7] The two singlets around ~2.5-2.7 ppm will be the two aromatic methyl groups (C-2-Me and C-6-Me). The two remaining signals, expected as triplets around ~2.8 and ~3.1 ppm, correspond to the methylene protons H-b and H-a, respectively.

  • ¹³C and DEPT-135 Spectra:

    • The standard ¹³C spectrum should show 15 distinct carbon signals, confirming the molecular formula.

    • The DEPT-135 spectrum will simplify assignment:

      • Positive Signals: Three methyl (CH₃) carbons and three methine (CH) carbons.

      • Negative Signals: Two methylene (CH₂) carbons.

      • Absent Signals: Seven quaternary (C) carbons (C-2, C-3, C-4, C-4a, C-6, C-8a, and C-c).

    • The carbonyl carbon (C-c) will be identified as the signal at the lowest field (~208 ppm) that is absent from the DEPT spectrum.[5]

Mapping Connectivity with 2D NMR

The true power of this analysis comes from integrating the 2D correlation data.

G Key 2D NMR Correlations for Structural Confirmation struct H₂C-a H₂C-b C=O H₃C-d Butanone Side Chain struct:c->struct:c COSY struct:c->struct:c HMBC struct:c->struct:c HMBC struct:e->struct:w HMBC quinoline Quinoline Core C-3 C-4 C-2-Me struct:c->quinoline:c struct:c->quinoline:c quinoline:s->quinoline:n HMBC

Caption: Diagram showing key COSY and HMBC correlations that confirm the connectivity between the butanone side chain and the quinoline core.

  • COSY Analysis: A crucial cross-peak will be observed between the signals for H-a (~3.1 ppm) and H-b (~2.8 ppm). This confirms the -CH₂-CH₂- fragment of the butanone side chain, validating the assignment of these two triplets. No other correlations are expected for the side chain protons as H-d is a singlet.

  • HSQC Analysis: This spectrum acts as a definitive map, connecting each proton signal to its corresponding carbon signal. For example, the proton singlet at ~2.2 ppm (H-d) will show a cross-peak to the carbon signal at ~30 ppm (C-d). This step confirms all direct C-H attachments.

  • HMBC Analysis - The Final Proof: The HMBC spectrum provides the final, irrefutable connections. Key expected correlations include:

    • Connecting the Side Chain to the Ring: The methylene protons H-a (~3.1 ppm) will show cross-peaks to the quaternary carbons C-3 (~135 ppm) and C-4 (~145 ppm) of the quinoline ring. This ³JCH and ²JCH correlation, respectively, is the single most important piece of evidence confirming the attachment point of the side chain.

    • Confirming the Butanone Fragment: The methyl protons H-d (~2.2 ppm) will show a strong correlation to the carbonyl carbon C-c (~208 ppm) and a weaker correlation to the methylene carbon C-b (~28 ppm).

    • Assigning Quaternary Carbons: The aromatic methyl protons (e.g., C-2-Me) will show correlations to their neighboring carbons (C-2 and C-3), which is essential for assigning these otherwise silent quaternary centers.

Data Summary and Conclusion

By systematically applying this workflow, all ¹H and ¹³C signals can be unambiguously assigned.

Table 2: Final NMR Data and Assignments for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in CDCl₃

Atom Label¹H δ (ppm), mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations (from H to C)
C-2-Me2.65 (s, 3H)24.1 (CH₃)C-2, C-3
C-6-Me2.51 (s, 3H)21.5 (CH₃)C-5, C-6, C-7
H-a3.12 (t, J=7.2, 2H)40.3 (CH₂)C-b, C-3, C-4
H-b2.84 (t, J=7.2, 2H)28.2 (CH₂)C-a, C-c, C-d
H-d2.20 (s, 3H)30.1 (CH₃)C-b, C-c
H-57.85 (d, J=8.5, 1H)128.4 (CH)C-4, C-6, C-7, C-8a
H-77.55 (d, J=8.5, 1H)132.1 (CH)C-5, C-6, C-8a
H-88.01 (s, 1H)123.6 (CH)C-4a, C-6, C-8a
C-2-158.2 (C)-
C-3-135.5 (C)-
C-4-145.3 (C)-
C-4a-125.1 (C)-
C-6-138.0 (C)-
C-8a-147.2 (C)-
C-c-208.5 (C)-

(Note: The chemical shift values presented in Table 2 are hypothetical and representative for illustrative purposes.)

Conclusion

The structural elucidation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is achieved through a systematic and multi-faceted NMR analysis. While 1D ¹H and ¹³C spectra provide initial information on the number and type of nuclei, they are insufficient for a complete assignment. The use of a DEPT-135 experiment is essential for differentiating carbon multiplicities. The definitive structural proof is established through 2D correlation experiments. COSY confirms the proton-proton connectivities within the side chain, HSQC maps protons to their directly bonded carbons, and crucially, HMBC provides the long-range correlation data needed to piece the molecular fragments together and assign all quaternary carbons. This integrated approach represents a robust, self-validating methodology for the characterization of novel organic compounds.

References

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati." Available at: [Link][6][14]

  • Doc Brown's Chemistry. "The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one)." Available at: [Link][7]

  • Reddit. "How does solvent choice effect chemical shift in NMR experiments?" (2022). Available at: [Link][15]

  • Taylor & Francis Online. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Available at: [Link][16]

  • UNCW Institutional Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives." Available at: [Link][17]

  • Organometallics. "NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." (2010). Available at: [Link][18]

  • Canadian Science Publishing. "Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride." (1967). Available at: [Link][19]

  • OSU Chemistry. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Available at: [Link][20]

  • ACS Publications. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." (2023). Available at: [Link][21]

  • KGROUP. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." Available at: [Link][22]

  • University of Regensburg. "Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra." (2017). Available at: [Link][11]

  • ResearchGate. "13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃)." Available at: [Link][8]

  • Doc Brown's Chemistry. "C-13 nmr spectrum of butanone analysis of chemical shifts." Available at: [Link][5]

  • University of Calgary. "Example 1: 2-Butanone." Available at: [Link][9]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Available at: [Link][12]

  • Chemistry LibreTexts. "5.3: HMBC and HMQC Spectra." (2022). Available at: [Link][13]

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Exploratory

Mass spectrometry of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a deep, actionable understanding for the reader. We will explore optimal ionization techniques, predict and interpret fragmentation patterns under both hard and soft ionization conditions, and provide validated, step-by-step protocols for analysis. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogs, supporting critical activities from structural confirmation to metabolite identification.

Introduction: The Analytical Imperative for Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, presents a unique analytical challenge due to its combination of a heterocyclic aromatic system and a flexible alkyl-ketone side chain. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.[1][2] Its high sensitivity and specificity are paramount in drug discovery and development, where confirming molecular identity, identifying metabolites, and profiling impurities are critical for advancing a candidate compound.[3][4]

This guide will focus on creating a robust mass spectrometric profile for this molecule, leveraging techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to generate a comprehensive analytical fingerprint.

PropertyValueSource
Chemical Name 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one[5]
CAS Number 332150-25-1[5]
Molecular Formula C₁₅H₁₆ClNO[5]
Molecular Weight 261.75 g/mol [5]

Ionization Techniques: Selecting the Right Tool for the Molecule

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether one observes the intact molecule or a rich tapestry of its fragments. For a molecule like 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, both hard and soft ionization methods offer complementary information.

Electrospray Ionization (ESI): The Soft Approach for Molecular Integrity

ESI is the premier choice for LC-MS analysis of this compound. The basic nitrogen atom within the quinoline ring is a ready acceptor of a proton, making positive-ion ESI exceptionally efficient. This "soft" ionization technique imparts minimal excess energy to the molecule, ensuring that the primary ion observed is the protonated molecule, [M+H]⁺.[6][7] This is crucial for unequivocally determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation of this precursor ion for structural elucidation.[8][9]

Electron Ionization (EI): The Hard Approach for Structural Fingerprinting

Conversely, Electron Ionization (EI), typically coupled with GC-MS, is a high-energy, "hard" ionization technique.[10][11] It involves bombarding the molecule with high-energy electrons, causing not only ionization but also extensive and reproducible fragmentation.[11][12] While this often prevents the observation of a strong molecular ion peak, the resulting fragmentation pattern is a highly specific fingerprint that can be used for structural confirmation and library matching.[12] The fragmentation provides deep insights into the molecule's structure, revealing the weakest bonds and most stable fragment ions.[13]

Predicted Fragmentation Pathways and Spectral Interpretation

Understanding the fragmentation behavior is key to interpreting the mass spectra of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. The pathways differ significantly between ESI-MS/MS and EI-MS.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a tandem mass spectrometer, the protonated molecule ([M+H]⁺ at m/z 262.1) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation events are predicted to occur at the butanone side chain, which is the most flexible and weakest part of the structure.

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
262.1204.1 / 206.1C₃H₆O (58)4-Chloro-3-(carboxymethyl)-2,6-dimethylquinolinium
262.1188.1 / 190.1C₄H₈O (74)4-Chloro-2,6-dimethylquinolinium
204.1 / 206.1168.1HCl (36)2,6-Dimethyl-4-oxo-3,4-dihydroquinoline cation

The fragmentation cascade begins with the characteristic loss of the acetone moiety via a McLafferty-type rearrangement or direct cleavage, leading to the stable quinoline core. Subsequent fragmentation would likely involve the loss of HCl from the chlorinated ring.

G M [M+H]⁺ m/z 262.1 frag1 m/z 204.1 (Loss of C₃H₆O) M->frag1 - 58 Da frag2 m/z 188.1 (Loss of C₄H₈O) M->frag2 - 74 Da frag3 m/z 168.1 (Loss of HCl) frag1->frag3 - 36 Da G M M⁺˙ m/z 261.7 frag1 [M - CH₃]⁺ m/z 246.7 M->frag1 - 15 Da frag2 [M - CH₃CO]⁺ m/z 218.1 M->frag2 - 43 Da frag3 [M - Side Chain]⁺ m/z 188.1 M->frag3 - 73 Da frag4 [frag3 - Cl]⁺ m/z 152.1 frag3->frag4 - 35 Da

Caption: Key predicted fragmentation pathways under Electron Ionization (EI).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating system for the analysis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

General Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions from the stock solution using a mixture of acetonitrile and water (50:50 v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations (e.g., 1-1000 ng/mL).

  • Matrix Samples (for metabolite studies): Spike the working solutions into the biological matrix (e.g., plasma, urine, liver microsomes) and perform a protein precipitation extraction (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant).

LC-MS/MS Analysis Protocol

This method is optimized for quantification and structural confirmation using ESI-MS/MS.

G cluster_0 LC System cluster_1 MS System A Sample Injection B HPLC Separation (C18 Column) A->B C ESI Source ([M+H]⁺ Formation) B->C D MS1 (Precursor Ion Isolation) C->D E Collision Cell (Fragmentation) D->E F MS2 (Product Ion Analysis) E->F

Caption: Workflow for LC-MS/MS analysis.

A. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

B. Mass Spectrometry Parameters (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.

  • MRM Transitions (Example):

    • Quantitative: 262.1 -> 204.1

    • Confirmatory: 262.1 -> 188.1

  • Collision Energy: Optimize for each transition (typically 15-30 eV).

Method Validation for Quantitative Applications

For use in regulated environments, any LC-MS/MS assay must be validated to ensure its reliability. [14]Method validation is a critical step to ensure data integrity. [15][16]Key parameters to assess include:

  • Accuracy: The closeness of measured values to the true value, assessed by analyzing QC samples at known concentrations. [17]* Precision: The degree of agreement between multiple measurements of the same sample, expressed as the coefficient of variation (%CV). [17]* Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. [17]* Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. [17]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. [17]

Applications in Research and Drug Development

The mass spectrometric data generated for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one has direct applications in several key areas of drug development.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, confirming the elemental composition with high confidence. [6][7]The fragmentation pattern serves as a secondary confirmation of the proposed structure.

  • Metabolite Identification: In drug metabolism studies, the goal is to identify biotransformations of the parent drug. [1][3]By understanding the core fragmentation of the parent compound, researchers can more easily identify metabolites. For example, a mass shift of +16 Da would suggest a hydroxylation, and the location of this modification could be inferred by observing shifts in the masses of specific fragment ions. [2][18]* Impurity Profiling: Mass spectrometry is used to detect, identify, and quantify impurities from the synthesis process or degradation products that may form during storage. The high sensitivity of MS allows for the detection of impurities at very low levels.

Conclusion

The mass spectrometric analysis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a multi-faceted process that yields a wealth of information critical for research and drug development. By strategically employing both soft (ESI) and hard (EI) ionization techniques, a complete analytical picture can be formed, encompassing molecular weight confirmation and detailed structural fingerprinting. The predicted fragmentation pathways detailed in this guide provide a robust framework for spectral interpretation, enabling confident structural elucidation and facilitating downstream applications such as metabolite identification. The provided protocols and validation principles ensure that the generated data is not only scientifically sound but also reliable and reproducible, meeting the rigorous standards of the pharmaceutical industry.

References

  • A. D. T. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Schmidt, J. M., et al. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications.
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  • (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
  • (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.
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  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
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  • (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • Dickinson, M. (2016). Validation of LC-Mass Spectrometry based methods and routine quality control. BfR.
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  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist.
  • (n.d.). Testing and Validation of Computational Methods for Mass Spectrometry. PMC.
  • Baghla, R. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • (n.d.). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Analytical and Bioanalytical Chemistry.
  • (2022). Electron Ionization. Chemistry LibreTexts.
  • (n.d.). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.
  • (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
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Foundational

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives The quinoline scaffold, a simple fusion of a benzene ring and a pyridine ring, represents one of the most vital heterocyclic structures in d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives

The quinoline scaffold, a simple fusion of a benzene ring and a pyridine ring, represents one of the most vital heterocyclic structures in drug discovery.[1][2] This aromatic bicyclic system is not merely a synthetic curiosity; it is a recurring motif in nature, most famously in the Cinchona alkaloids such as quinine, the first effective treatment for malaria.[3][4] Its unique electronic properties, structural rigidity, and the hydrogen-bonding capability of the ring nitrogen have made it a "privileged scaffold." This means that the quinoline core can interact with a wide array of biological targets, serving as a foundational template for developing drugs with diverse therapeutic applications.[5]

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][6][7][8][9] The synthetic versatility of the quinoline ring allows for precise modifications at various positions, enabling medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.

This guide provides a technical deep-dive for researchers and drug development professionals into the core biological activities of quinoline derivatives. We will move beyond a simple catalog of effects to explore the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive therapeutic potential.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of quinoline-based anticancer agents is a highly active area of research, with several compounds in clinical trials and on the market.[10] Their efficacy stems from their ability to interfere with multiple, often redundant, signaling pathways and cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

Core Mechanisms of Anticancer Action

Quinoline derivatives employ a variety of strategies to induce cancer cell death, with the specific mechanism often dictated by the substitution patterns on the quinoline core.

  • Inhibition of Kinase Signaling: Many cancers are driven by aberrant activity of protein kinases. Quinoline derivatives have been designed to act as potent ATP-competitive inhibitors of key oncogenic kinases, including:

    • Tyrosine Kinases: Receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis. Quinoline-based drugs can occupy the ATP-binding pocket of these kinases, blocking downstream signaling pathways such as the PI3K/Akt/mTOR and RAS/MAPK pathways.[7][10] Several approved drugs, like Bosutinib (for chronic myeloid leukemia), are built upon a quinoline framework.[11]

    • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Certain quinoline-chalcone hybrids have shown the ability to directly inhibit PI3K isoforms, leading to the deactivation of Akt and mTOR, which ultimately triggers apoptosis.[7][10]

  • Disruption of Microtubule Dynamics: Microtubules are essential for forming the mitotic spindle during cell division. Like classic chemotherapy agents (e.g., taxanes), some quinoline derivatives, particularly quinoline-chalcone hybrids, can inhibit tubulin polymerization.[10] This disruption prevents the formation of a functional mitotic spindle, causing the cell cycle to arrest in the G2/M phase and subsequently undergo apoptosis.[10][11]

  • DNA Damage and Repair Inhibition: The planar aromatic structure of the quinoline ring is ideal for interacting with DNA.

    • DNA Intercalation: The flat ring system can insert itself between the base pairs of the DNA double helix, distorting its structure and interfering with the processes of replication and transcription.[7][11]

    • Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Quinoline derivatives can stabilize the transient complex formed between topoisomerase and DNA, leading to permanent double-strand breaks and cell death.[7][11]

  • Induction of Apoptosis via Oxidative Stress: Many quinoline compounds can induce the generation of reactive oxygen species (ROS) within cancer cells.[7] This disrupts the cellular redox balance, damages mitochondria, and activates intrinsic apoptotic pathways, leading to programmed cell death.[4][7][10]

Visualization: Kinase Inhibition Signaling Pathway

The following diagram illustrates the inhibitory action of a hypothetical quinoline derivative on the EGFR and downstream PI3K/Akt signaling pathways.

Quinoline_Anticancer_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->PI3K Inhibits EGF EGF (Growth Factor) EGF->EGFR

Caption: Inhibition of EGFR and PI3K pathways by a quinoline derivative.

Data Presentation: Cytotoxicity of Representative Quinoline Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-ChalconeCompound 23K562 (Leukemia)0.009 - 0.016[10]
Quinoline-ChalconeCompound 22MDA-MB-231 (Breast)< 1.05[10]
PyrroloquinolineCompound 41JR8 (Melanoma)1.2 - 3.3[10]
4-AnilinoquinolineCompound 37MCF-7 (Breast)3.46[10]
Quinolyl-Thienyl ChalconeCompound 31HUVEC (Endothelial)0.021[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a quinoline derivative. The causality behind this choice is its reliability, high throughput, and direct measurement of metabolic activity, which is a proxy for cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Antimalarial Activity: The Historic Quinoline Battleground

The use of quinoline antimalarials like quinine and chloroquine revolutionized the treatment of malaria.[12] Their mechanism, while subject to resistance, is a classic example of exploiting a pathogen's unique biology.[13]

Mechanism of Action: Clogging the Parasite's Detox System

The Plasmodium parasite, during its intraerythrocytic stage, digests host hemoglobin within its acidic food vacuole to obtain amino acids.[12] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into inert, crystalline hemozoin.[7]

Quinoline antimalarials disrupt this detoxification process. As weak bases, they become protonated and trapped within the acidic food vacuole, reaching high concentrations.[12] Here, they bind to heme molecules, capping the growing hemozoin crystal and preventing further polymerization.[7] The resulting accumulation of free heme generates massive oxidative stress and disrupts membranes, leading to parasite death.[7]

Visualization: Inhibition of Hemozoin Formation

Antimalarial_MoA cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase (Enzyme) Heme->Polymerase Death Oxidative Stress & Parasite Death Heme->Death Accumulation Leads to Hemozoin Hemozoin (Non-toxic crystal) Polymerase->Hemozoin Detoxification CQ Chloroquine (Quinoline Drug) CQ->Heme Binds to CQ->Polymerase Inhibits Synthesis_Workflow Aniline Substituted Aniline Condensation Condensation (e.g., Conrad-Limpach) Aniline->Condensation Ketoester β-Ketoester or α,β-Unsaturated Carbonyl Ketoester->Condensation Cyclization Heat- or Acid-catalyzed Cyclization Condensation->Cyclization Quinoline Substituted Quinoline Derivative Cyclization->Quinoline

Caption: Generalized reaction scheme for quinoline synthesis.

Conclusion and Future Outlook

The quinoline nucleus is an indisputably privileged scaffold in medicinal chemistry, giving rise to compounds that combat some of humanity's most challenging diseases. [4][5]Its success lies in its structural versatility and its ability to interact with a multitude of biological targets, from parasitic enzymes to human kinases.

The future of quinoline-based drug discovery lies in several key areas:

  • Molecular Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties (e.g., chalcones, benzimidazoles) is a promising strategy to develop agents with dual mechanisms of action, enhanced potency, and the ability to overcome drug resistance. [8][10]* Targeted Drug Design: As our understanding of disease biology deepens, computational methods and structure-based design will enable the creation of highly selective quinoline derivatives that minimize off-target effects and toxicity. [5]* Overcoming Resistance: A primary challenge, particularly in infectious diseases and oncology, is drug resistance. [14]Future research will focus on designing quinoline derivatives that can evade resistance mechanisms or that act on novel targets not yet subject to mutational pressure.

The remarkable journey of quinoline from a natural antimalarial to a cornerstone of modern synthetic drug development is far from over. Its continued exploration promises to yield a new generation of therapies for a wide spectrum of diseases.

References

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020).
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  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Marella, A., et al. (2013).
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Source not available].
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  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Ingenta Connect.

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Exploratory

Unlocking the Therapeutic Potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: A Technical Guide to Target Identification and Validation

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This in-depth technical guide focuses on the novel compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one , a structurally intriguing quinoline derivative with unexplored therapeutic potential. In the absence of direct biological data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationship (SAR) data from analogous quinoline compounds, we propose a rational, multi-pronged strategy for the identification and validation of its potential therapeutic targets. This guide provides detailed, field-proven experimental workflows, from initial in silico predictions to rigorous in vitro validation assays, designed to systematically elucidate the compound's mechanism of action and unlock its therapeutic promise.

Introduction: The Quinoline Moiety as a Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of therapeutic drug design. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for the synthesis of compounds with diverse pharmacological profiles.[1] The clinical success of quinoline-based drugs underscores the immense potential held within this chemical class.

The subject of this guide, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one , presents a unique combination of structural features: a chlorinated quinoline core, dimethyl substitutions, and a butan-2-one side chain at the 3-position. Each of these moieties can significantly influence the compound's physicochemical properties, target-binding affinity, and overall biological activity. The 7-chloro group in other quinolines is known to be optimal for certain activities, while methyl groups can modulate potency.[3] This guide will dissect the potential contributions of these structural elements to hypothesize and subsequently validate the therapeutic targets of this novel compound.

Physicochemical Properties of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results. While experimental data for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is not publicly available, its key properties can be calculated or inferred from its structure.

PropertyValueSource
Molecular Formula C₁₅H₁₆ClNO[1]
Molecular Weight 261.75 g/mol [1]
CAS Number 332150-25-1
Predicted LogP 4.02664[1]
Topological Polar Surface Area (TPSA) 29.96 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Table 1: Predicted Physicochemical Properties of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

The predicted LogP suggests good membrane permeability, an important characteristic for intracellular targets. The limited number of hydrogen bond donors and acceptors indicates that the compound's interactions with its biological targets may be predominantly driven by hydrophobic and van der Waals forces.

A Multi-Hypothesis Approach to Target Identification

Based on the extensive literature on quinoline derivatives, we propose three primary therapeutic areas for initial investigation: oncology, inflammation, and infectious diseases. The following sections outline the rationale for each area and provide detailed experimental workflows for target validation.

Hypothesis 1: Anticancer Activity via Kinase Inhibition or DNA Intercalation

The quinoline scaffold is prevalent in a multitude of anticancer agents.[4] The observed anticancer activities of quinoline derivatives are often attributed to two primary mechanisms: inhibition of protein kinases and intercalation into DNA.[4][5] The 2,6-dimethylquinoline scaffold, in particular, has been associated with anticancer properties.[6][7]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Many quinoline-based compounds have been developed as potent kinase inhibitors. The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of many kinases.

The flat, aromatic structure of the quinoline ring is also well-suited for intercalating between the base pairs of DNA, leading to inhibition of DNA replication and transcription, and ultimately, apoptosis in cancer cells.

The following workflow is designed to systematically evaluate the anticancer potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one and elucidate its mechanism of action.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation & Cellular Effects phenotypic_screen Phenotypic Screen (NCI-60 Cell Line Panel) kinase_screen In Vitro Kinase Panel Screen (e.g., KinomeScan) phenotypic_screen->kinase_screen If cytotoxic dna_intercalation DNA Intercalation Assay (Ethidium Bromide Displacement) phenotypic_screen->dna_intercalation If cytotoxic ic50_determination IC50 Determination in Hit Cell Lines phenotypic_screen->ic50_determination Identifies sensitive cell lines target_engagement Target Engagement Assay (e.g., CETSA) kinase_screen->target_engagement Identifies hit kinases apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) dna_intercalation->apoptosis_assay Confirms DNA damage cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle_analysis ic50_determination->apoptosis_assay AntiInflammatory_Workflow cluster_0 Cell-Based Screening cluster_1 Mechanism of Action cluster_2 Direct Target Identification nfkb_reporter NF-κB Luciferase Reporter Assay in HEK293T cells cytokine_profiling Cytokine Profiling (LPS-stimulated macrophages) nfkb_reporter->cytokine_profiling Confirms functional inhibition affinity_chromatography Affinity Chromatography- Mass Spectrometry nfkb_reporter->affinity_chromatography To identify direct binding partners western_blot Western Blot Analysis (p-IκBα, IκBα, p-p65) cytokine_profiling->western_blot Investigates upstream signaling

Caption: Workflow for validating anti-inflammatory activity.

Step-by-Step Protocols:

  • NF-κB Luciferase Reporter Assay: [9][10][11][12][13] 1. Objective: To determine if the compound inhibits NF-κB transcriptional activity. 2. Protocol:

    • Transfect HEK293T cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.
    • Pre-treat the cells with various concentrations of the test compound.
    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
    • Measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.
  • Cytokine Profiling:

    • Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines.

    • Protocol:

      • Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compound.

      • Stimulate the cells with lipopolysaccharide (LPS).

      • Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex cytokine assay.

Hypothesis 3: Antimicrobial Activity via Inhibition of Bacterial Topoisomerases

Quinolone antibiotics, a subclass of quinolines, are highly effective antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). [3][14][15]The 4-chloroquinoline scaffold is a key feature of some antimalarial drugs, suggesting a potential for broader anti-infective properties. [16][17][18]

Bacterial topoisomerases are essential enzymes for DNA replication, repair, and recombination, making them excellent targets for antibiotics. The mechanism of action of quinolones involves the stabilization of the covalent complex between the topoisomerase and cleaved DNA, leading to lethal double-strand breaks.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Confirmation mic_determination Minimum Inhibitory Concentration (MIC) against bacterial panel topoisomerase_assay In Vitro Bacterial Topoisomerase II Inhibition Assay mic_determination->topoisomerase_assay Identifies active spectrum bacterial_cytotoxicity Bacterial Cytotoxicity Assay (Time-kill kinetics) topoisomerase_assay->bacterial_cytotoxicity Confirms target inhibition

Caption: Workflow for validating antimicrobial activity.

Step-by-Step Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Protocol: Use a broth microdilution method according to CLSI guidelines. Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • In Vitro Bacterial Topoisomerase II Inhibition Assay: [19][20][21][22][23] 1. Objective: To directly measure the inhibitory activity of the compound against purified bacterial DNA gyrase or topoisomerase IV. 2. Protocol:

    • Use a commercial topoisomerase II inhibition assay kit.
    • Incubate the purified enzyme with supercoiled plasmid DNA in the presence of varying concentrations of the test compound.
    • Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

Advanced Target Deconvolution Strategies

Should the initial hypothesis-driven approaches prove inconclusive, or if a phenotypic screen reveals a novel, unpredicted activity, more advanced and unbiased target deconvolution strategies can be employed.

  • Affinity Chromatography-Mass Spectrometry: [24][15][25][26][27] 1. Objective: To identify the direct binding partners of the compound in a complex biological sample. 2. Protocol:

    • Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).
    • Incubate the immobilized compound with a cell lysate.
    • Wash away non-specifically bound proteins.
    • Elute the specifically bound proteins and identify them by mass spectrometry.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the systematic investigation of the therapeutic potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By leveraging the rich chemical and biological landscape of quinoline derivatives, we have proposed several high-priority therapeutic areas and detailed the experimental workflows necessary to validate these hypotheses. The successful identification and validation of a therapeutic target for this novel compound will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The multifaceted nature of the quinoline scaffold suggests that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one may possess a unique pharmacological profile, and the methodologies outlined herein will be instrumental in uncovering its full therapeutic potential.

References

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  • Directory of in silico Drug Design tools. bio.tools. [Link]

  • NF-KB LUCIFERASE ASSAY. Bowdish Lab. (2012-07-11). [Link]

  • Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate. [Link]

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  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health. (2020-01-12). [Link]

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  • A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. National Institutes of Health. [Link]

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  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (2025-03-25). [Link]

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  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. National Institutes of Health. [Link]

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Foundational

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of organic chemistry and drug discovery. Its inherent structural features and amenability to substitution have ma...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of organic chemistry and drug discovery. Its inherent structural features and amenability to substitution have made it a "privileged scaffold," a core molecular framework that consistently yields compounds with significant biological activity.[1][2] This technical guide provides an in-depth exploration of substituted quinolines, offering a comprehensive overview of their synthesis, a detailed examination of their multifaceted applications, and practical insights for researchers and drug development professionals.

Part 1: The Art and Science of Synthesizing Substituted Quinolines

The remarkable versatility of the quinoline core stems from the numerous synthetic routes developed over more than a century of research. These methods range from classical, time-tested reactions to modern, highly efficient catalytic strategies. The choice of synthetic pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the need for atom economy and environmentally benign conditions.

Classical Synthetic Strategies: The Foundation of Quinoline Chemistry

Several named reactions form the bedrock of quinoline synthesis, each offering a distinct approach to constructing the bicyclic ring system.

  • Friedländer Synthesis: This widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester).[3] The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol condensation followed by cyclization and dehydration. While effective for a broad range of substrates, the Friedländer synthesis can be limited by the need for high reaction temperatures and long reaction times.[3]

  • Skraup Synthesis: A classic and robust method, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). This one-pot reaction proceeds through a complex series of steps, including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the quinoline ring.[4]

  • Knorr Quinoline Synthesis: This method utilizes the condensation of an aromatic amine with a β-ketoester.[3] The reaction is typically facilitated by a mild acid catalyst, such as sulfuric acid, and involves the formation of an imine intermediate followed by ring closure to yield the quinoline derivative.[3]

Modern Synthetic Innovations: Efficiency and Diversity

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for preparing substituted quinolines. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance.

  • Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials.[5] Reactions like the Povarov, Gewald, and Ugi reactions have been successfully employed to generate diverse quinoline scaffolds with high atom economy.[5]

  • Transition-Metal-Catalyzed Reactions: The use of transition metals, such as palladium, rhodium, ruthenium, copper, and iron, has revolutionized quinoline synthesis.[6][7][8] These catalysts enable a variety of transformations, including C-H bond activation, oxidative annulation, and cross-coupling reactions, providing access to a wide array of substituted quinolines that are difficult to prepare using classical methods.[6][7][8][9] For instance, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes offers a mild and efficient route to diversely substituted quinolines.[8][9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in many quinoline syntheses.[10][11] This technique has been successfully applied to classical reactions like the Friedländer synthesis and to modern multicomponent approaches.[10][11]

Below is a generalized workflow for a transition-metal-catalyzed synthesis of a substituted quinoline.

G A Starting Materials (e.g., Aniline derivative, Alkene/Alkyne) C Reaction Vessel A->C B Transition Metal Catalyst (e.g., Pd, Rh, Cu) B->C E Heating/Irradiation (Conventional or Microwave) C->E D Solvent & Additives D->C F Reaction Mixture E->F G Work-up & Purification (e.g., Chromatography) F->G H Substituted Quinoline G->H

Caption: Generalized workflow for transition-metal-catalyzed quinoline synthesis.

Part 2: The Pharmacological Powerhouse: Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[3][12][13] This has led to the development of numerous quinoline-based drugs for a wide range of diseases.[14][15]

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[16] Their mechanisms of action are diverse and include DNA binding, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[3] For example, the natural product Camptothecin and its analogs, which contain a quinoline core, are potent topoisomerase I inhibitors used in cancer chemotherapy.[14]

Here is a simplified representation of a signaling pathway that can be targeted by quinoline-based anticancer agents.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline Substituted Quinoline Inhibitor Quinoline->Raf

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a substituted quinoline.

Antimicrobial and Antimalarial Activity

The quinoline core is central to the development of antimicrobial and antimalarial drugs. The fluoroquinolones, a major class of antibiotics, feature a quinoline ring and are widely used to treat bacterial infections.[4] In the fight against malaria, quinoline-containing drugs like chloroquine, quinine, and mefloquine have been mainstays of treatment for decades.[1][4] These compounds are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[4]

Drug Class Mechanism of Action (Simplified) Primary Indication
Ciprofloxacin FluoroquinoloneInhibition of DNA gyrase and topoisomerase IVBacterial infections
Chloroquine 4-AminoquinolineInhibition of heme polymerization in the malaria parasiteMalaria
Mefloquine Quinoline methanolInhibition of heme polymerization in the malaria parasiteMalaria
Bedaquiline DiarylquinolineInhibition of mycobacterial ATP synthaseTuberculosis

Table 1: Examples of Clinically Used Quinoline-Based Antimicrobial and Antimalarial Drugs.[15]

Other Therapeutic Applications

The therapeutic potential of substituted quinolines extends beyond cancer and infectious diseases. They have been investigated for a wide range of other biological activities, including:

  • Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory effects.[17]

  • Antiviral: The quinoline scaffold is present in some antiviral drugs, such as the HIV protease inhibitor Saquinavir.[1][14]

  • Neuroprotective: Research is ongoing into the potential of quinoline derivatives for the treatment of neurodegenerative diseases like Alzheimer's.[14]

  • Cardiovascular: Some quinoline compounds have demonstrated cardiovascular effects.[1]

Part 3: Beyond Medicine: Quinolines in Materials Science and Catalysis

The unique photophysical and electronic properties of the quinoline ring system have led to its application in materials science and catalysis.

  • Organic Light-Emitting Diodes (OLEDs): 2,4-Diarylquinoline derivatives have been explored as functional materials in OLEDs due to their fluorescence properties.[7]

  • Sensors: The ability of certain quinoline derivatives to act as fluorescent probes makes them useful for sensing and bioimaging applications.[7]

  • Catalysis: Quinoline-derived metal complexes have been utilized as effective catalysts in various organic transformations.[7][18]

Part 4: Experimental Protocols

To provide a practical context, here is a representative experimental protocol for a Friedländer synthesis of a substituted quinoline.

Synthesis of 2-phenyl-4-methylquinoline

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Potassium hydroxide (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of 2-aminoacetophenone and acetophenone in ethanol, add potassium hydroxide.

  • Reflux the reaction mixture for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 2-phenyl-4-methylquinoline.

Note: This is a generalized protocol and may require optimization for specific substrates.

Conclusion

The substituted quinoline is a testament to the power of a versatile molecular scaffold. Its rich history in organic synthesis, coupled with its profound impact on medicinal chemistry and its emerging roles in materials science, ensures that the quinoline core will remain a focal point of scientific investigation for the foreseeable future. The continued development of novel synthetic methodologies will undoubtedly unlock access to an even greater diversity of quinoline derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • J, K., Loganathan, C., et al. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.
  • Quinoline-A Next Gener
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020).
  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In The Royal Society of Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central (PMC).
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PubMed Central (PMC).
  • Chemical structures of (a) quinoline containing drugs and clinical... (n.d.).
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (n.d.). Beilstein Journals.
  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacyl
  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacyl
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Multi-Step Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a valuable heterocyclic scaffold for research and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a valuable heterocyclic scaffold for research and drug development. The described synthetic pathway is a robust, multi-step process commencing from commercially available 4-methylaniline. The core of this synthesis relies on two cornerstone reactions in heterocyclic and carbonyl chemistry: the Vilsmeier-Haack reaction for the construction of the functionalized quinoline core, followed by a Claisen-Schmidt condensation to build the butanone side chain, and concluding with a selective catalytic hydrogenation. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

Quinoline derivatives are a prominent class of N-heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] The specific target molecule, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, incorporates several key functionalities: a substituted quinoline ring, a chlorine atom at the 4-position (a common site for further nucleophilic substitution), and a flexible butanone side chain at the 3-position. These features make it an attractive intermediate for library synthesis and the development of novel chemical entities.

The synthetic strategy detailed herein was designed for reliability and scalability, employing well-understood and high-yielding chemical transformations. The key steps are:

  • Vilsmeier-Haack Reaction: Cyclization of a substituted acetanilide to directly form the 2-chloro-3-formyl-quinoline core.[3] This reaction is exceptionally efficient for creating this specific substitution pattern.

  • Claisen-Schmidt Condensation: A base-catalyzed crossed aldol condensation to append the butenone side chain.[4][5]

  • Catalytic Hydrogenation: A selective reduction of the alkene double bond to yield the final saturated ketone.

Overall Synthetic Scheme

The multi-step synthesis is outlined below, proceeding from 4-methylaniline to the final target compound.

Figure 1: Overall synthetic pathway for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Materials and Reagents

Reagent/MaterialPurity/GradeSupplierCAS Number
4-Methylaniline≥99%Sigma-Aldrich106-49-0
Acetic Anhydride≥99%Sigma-Aldrich108-24-7
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2
AcetoneACS GradeFisher Scientific67-64-1
Sodium Hydroxide (NaOH)≥98%Sigma-Aldrich1310-73-2
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich7440-05-3
Hydrogen (H₂) GasHigh PurityAirgas1333-74-0
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Hydrochloric Acid (HCl)37% w/wSigma-Aldrich7647-01-0
Sodium Bicarbonate (NaHCO₃)SaturatedFisher Scientific144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory procedure, from initial reaction setup to final product isolation and purification.

G start Start: Weigh Reagents step1 Step 1: Synthesize 4-Methylacetanilide start->step1 workup1 Workup 1: Precipitation & Filtration step1->workup1 step2 Step 2: Vilsmeier-Haack Reaction (Form Intermediate Aldehyde) workup1->step2 Dry Intermediate workup2 Workup 2: Quench on Ice, Neutralize, Filter step2->workup2 step3 Step 3: Claisen-Schmidt Condensation (Form Intermediate Enone) workup2->step3 Dry Intermediate workup3 Workup 3: Filter, Wash, Dry step3->workup3 step4 Step 4: Catalytic Hydrogenation (Form Final Product) workup3->step4 Dry Intermediate workup4 Workup 4: Filter Catalyst, Concentrate step4->workup4 purify Purification: Column Chromatography workup4->purify characterize Characterization: NMR, MS, HPLC purify->characterize end End: Store Product characterize->end

Figure 2: Step-by-step laboratory workflow diagram.

Detailed Synthesis Protocol

Part A: Synthesis of 4-Methylacetanilide (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (10.7 g, 100 mmol) in 50 mL of water and 10 mL of concentrated hydrochloric acid. Cool the solution to 5 °C in an ice bath.

  • Acetylation: While stirring vigorously, add acetic anhydride (11.2 mL, 120 mmol) dropwise over 15 minutes. Concurrently, add a solution of sodium acetate (16.4 g, 200 mmol) in 50 mL of water dropwise to maintain a neutral to slightly acidic pH.

    • Causality: The initial acidic solution protonates the aniline, making it soluble in water. The sodium acetate acts as a buffer to neutralize the acetic acid byproduct of the acetylation, driving the reaction to completion.

  • Isolation: After the addition is complete, continue stirring in the ice bath for 30 minutes. A white precipitate of 4-methylacetanilide will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The product is typically of sufficient purity for the next step. Expected yield: 13.5 - 14.5 g (90-97%).

Part B: Synthesis of 2-Chloro-4,6-dimethylquinoline-3-carbaldehyde

SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Vilsmeier Reagent Formation: In a 250 mL three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (15 mL, 194 mmol) to 0 °C in an ice-salt bath.

  • Reaction: Add POCl₃ (22 mL, 236 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, a chloromethyliminium salt, which is the key reactant for the subsequent formylation and cyclization.[6][7]

  • Addition of Acetanilide: Add the dried 4-methylacetanilide (10.0 g, 67 mmol) portion-wise over 15 minutes.

  • Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 7-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Collect the resulting solid by vacuum filtration, wash extensively with water, and dry under vacuum. Expected yield: 11.5 - 13.5 g (78-92%).

Part C: Synthesis of (E)-4-(4-chloro-2,6-dimethylquinolin-3-yl)but-3-en-2-one

  • Reaction Setup: In a 250 mL flask, dissolve the crude 2-chloro-4,6-dimethylquinoline-3-carbaldehyde (11.0 g, 50 mmol) in 100 mL of acetone. Add a solution of sodium hydroxide (2.4 g, 60 mmol) in 25 mL of water.

  • Condensation: Stir the mixture at room temperature for 4-6 hours. A yellow precipitate will form.

    • Causality: This is a Claisen-Schmidt condensation.[8] The hydroxide base deprotonates acetone, forming an enolate nucleophile. This enolate attacks the electrophilic carbonyl carbon of the quinoline aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone (enone).[5]

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product under vacuum. Expected yield: 11.0 - 12.5 g (85-96%).

Part D: Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Final Product)

SAFETY NOTE: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. Use appropriate hydrogenation equipment.

  • Reaction Setup: To a 500 mL hydrogenation flask, add the enone intermediate (10.4 g, 40 mmol), 10% Pd/C (500 mg, ~5 mol%), and 200 mL of ethanol.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi (or use a balloon filled with H₂). Stir the mixture vigorously at room temperature until the reaction is complete (typically 6-12 hours, monitor by TLC).

    • Causality: The palladium catalyst facilitates the addition of hydrogen across the carbon-carbon double bond. This method is highly selective for reducing the alkene in the presence of the ketone and the aromatic quinoline ring.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 25 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the final product.[9][10]

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford a pure white or off-white solid. Expected yield: 8.9 - 10.0 g (85-96%).

Characterization Data

CompoundFormulaMol. WeightExpected AppearanceKey Analytical Data
4-MethylacetanilideC₉H₁₁NO149.19White Solid¹H NMR consistent with structure.
2-Chloro-4,6-dimethylquinoline-3-carbaldehydeC₁₂H₁₀ClNO219.67Yellow Solid¹H NMR: Aldehyde proton ~10 ppm, two methyl singlets. MS (ESI+): m/z 220.0 [M+H]⁺.
(E)-4-(4-chloro-2,6-dimethylquinolin-3-yl)but-3-en-2-oneC₁₅H₁₃ClNO258.72Yellow Solid¹H NMR: Two vinyl protons (doublets, J ~16 Hz). MS (ESI+): m/z 259.1 [M+H]⁺.
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one C₁₅H₁₆ClNO261.75White/Off-white Solid¹H NMR (CDCl₃): δ ~7.8-7.4 (m, 3H, Ar-H), 3.1 (t, 2H), 2.8 (t, 2H), 2.7 (s, 3H), 2.5 (s, 3H), 2.2 (s, 3H). MS (ESI+): m/z 262.1 [M+H]⁺.

References

  • Google Patents. (2014). Synthesis method of 4-chloro-2-butanone. CN103553890A.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Diagram]. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2018). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [PDF]. Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

  • Taylor & Francis Online. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. [PDF]. Available at: [Link]

  • RSC Publishing. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • PubMed. (n.d.). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-2,5-dimethylquinoline. PMC. Available at: [Link]

  • Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]

  • Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives. [Diagram]. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Request PDF]. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Name Reactions. (n.d.). Doebner-von Miller Synthesis. Available at: [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Abstract This document provides a comprehensive guide to the purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a substituted quinoline derivative of significant interest as a potential intermediate in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a substituted quinoline derivative of significant interest as a potential intermediate in pharmaceutical research and development.[1][2] Given the stringent purity requirements for such applications, achieving high levels of purification is critical. This guide details three primary purification strategies: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection and optimization of each technique.

Introduction and Compound Profile

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a heterocyclic compound featuring a quinoline core.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[5][6] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

The synthesis of quinoline derivatives can be complex, often involving multi-step reactions like the Friedländer or Combes synthesis, which may result in a crude product containing unreacted starting materials, regioisomers, and other side-products.[5][6] Therefore, a robust and adaptable purification strategy is essential.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Chemical Name 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-oneChemScene
CAS Number 332150-25-1[3][4]
Molecular Formula C₁₅H₁₆ClNO[3]
Molecular Weight 261.75 g/mol [3][4]
Structure CC1=CC2=C(C=C1)N=C(C)C(=C2Cl)CCC(=O)C[3]
Predicted Polarity Moderately PolarInferred from structure

Strategic Approach to Purification

The choice of purification technique is dictated by the initial purity of the crude material, the quantity to be purified, and the desired final purity. A logical workflow ensures efficiency and minimizes material loss.

Purification_Strategy crude Crude Product (4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one) assess Assess Purity & Impurity Profile (TLC, HPLC, NMR) crude->assess decision Purity > 95%? assess->decision  Crude solid? decision2 Complex Mixture or Isomeric Impurities? decision->decision2 No (<95%) recryst Protocol 1: Recrystallization decision->recryst Yes column Protocol 2: Flash Column Chromatography decision2->column No hplc Protocol 3: Preparative HPLC decision2->hplc Yes final Final Purity Analysis (>99% Purity) recryst->final column->final hplc->final

Figure 1: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Recrystallization for High-Purity Polishing

Expertise & Causality: Recrystallization is the most efficient method for purifying crystalline solids that are already relatively pure (>90-95%). It operates on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at low temperatures, while impurities remain in solution or are removed via hot filtration. This technique is economical, scalable, and often yields material of very high purity.

Solvent Screening Methodology

The key to successful recrystallization is selecting an appropriate solvent.

  • Place ~20-30 mg of the crude compound into several test tubes.

  • Add a common solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise to each tube at room temperature until the solid just dissolves. Note the solubility.

  • If soluble at room temperature, the solvent is unsuitable.

  • If insoluble , heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline material. If no crystals form, try scratching the inside of the test tube or adding a seed crystal.

  • Consider two-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) if a single solvent is not ideal. Dissolve the compound in the "good" solvent while hot, and slowly add the "poor" solvent (antisolvent) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Table 2: Example Solvent Screening Log

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation & Quality
IsopropanolHighLowGood, needle-like crystals
Ethyl AcetateHighModerateOiling out observed
AcetoneToo highToo highPoor recovery
TolueneModerateLowSlow crystallization
Isopropanol/Water (9:1)HighVery LowExcellent, high recovery
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., Isopropanol) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Expertise & Causality: Column chromatography is a powerful technique for separating compounds based on differences in their polarity.[7] For 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, which contains a polar ketone group and a basic nitrogen atom, silica gel (a polar stationary phase) is an excellent choice. A non-polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds, like our target molecule, interact more strongly with the silica and elute later. This differential migration allows for effective separation from less polar impurities (e.g., starting materials) or more polar impurities (e.g., oxidized byproducts).

Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_separation a Mixture Applied b Eluent Added c Separation Occurs d Fractions Collected imp1_start Impurity 1 (Low Polarity) target_start Target imp2_start Impurity 2 (High Polarity) imp1_end Elutes First target_end Elutes Second imp2_end Elutes Last

Figure 2: Principle of separation by polarity in flash chromatography.

Mobile Phase Selection via Thin-Layer Chromatography (TLC)
  • Spot a dilute solution of the crude material onto a TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Visualize the spots under UV light.

  • Aim for a solvent system that gives the target compound an Rf (retention factor) value of 0.25-0.35 . This ensures good separation and a reasonable elution time.

Table 3: Example TLC Optimization Data

Solvent System (Hexane:Ethyl Acetate)Target RfImpurity 1 RfImpurity 2 RfAssessment
90:100.750.850.80Poor separation, Rf too high
70:300.300.650.10Optimal , good separation
50:500.100.350.00Poor resolution, Rf too low
Step-by-Step Flash Chromatography Protocol
  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified target compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Preparative HPLC for Ultimate Purity

Expertise & Causality: Preparative HPLC is the gold standard for isolating compounds with very high purity (>99.5%) or for separating challenging mixtures, such as regioisomers or compounds with very similar polarities.[1][8][9] It is particularly valuable in the pharmaceutical industry for purifying reference standards and final drug intermediates.[1][2][8] We recommend a reversed-phase method (e.g., using a C18 column), where the stationary phase is non-polar and a polar mobile phase is used. In this system, polar compounds elute first, while our moderately polar target will be retained longer.

Analytical Method Development

First, develop an analytical HPLC method to establish separation parameters.

Table 4: Recommended Starting Analytical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL
Step-by-Step Preparative HPLC Protocol
  • Method Scaling: Scale the analytical method to a preparative column (e.g., C18, 30 x 250 mm). Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a high concentration. Filter the solution through a 0.45 µm filter to remove particulates.[10]

  • Injection: Inject a large volume of the prepared sample onto the preparative column.

  • Fraction Collection: Use an automated fraction collector triggered by UV absorbance peaks corresponding to the target compound's retention time.

  • Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions. A significant portion of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is typically lyophilized (freeze-dried) to obtain the final product as a pure, dry powder.

Purity Verification

The purity of the final compound must be rigorously verified.

  • HPLC/UPLC: The primary method for quantitative purity assessment.[10]

  • LC-MS: To confirm the molecular weight of the purified compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Gas Chromatography (GC): If volatile impurities are suspected.[11]

Conclusion

The purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one can be effectively achieved through a strategic application of recrystallization, flash column chromatography, or preparative HPLC. The optimal choice depends on the specific requirements of the project. For initial cleanup and large quantities, chromatography is preferred. For polishing nearly pure material, recrystallization is highly efficient. For achieving the highest possible purity for reference standards or critical intermediates, preparative HPLC is the most powerful tool. By understanding the chemical principles behind each technique, researchers can confidently and efficiently isolate this valuable compound for its intended applications.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. (n.d.). [Link]

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Method

Application Notes and Protocols: Evaluating the Antibacterial Potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Abstract The quinoline scaffold is a cornerstone in the development of antibacterial agents, with fluoroquinolones being a prominent class targeting bacterial DNA synthesis.[1] This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in the development of antibacterial agents, with fluoroquinolones being a prominent class targeting bacterial DNA synthesis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the antibacterial properties of the novel compound, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via the agar disk diffusion method. Emphasizing scientific integrity, these protocols are designed as self-validating systems, incorporating essential controls and explaining the causality behind critical experimental choices, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI).[2]

Introduction and Scientific Rationale

Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[3][4] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] The specific compound, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one , is a synthetic derivative whose antibacterial potential remains to be fully characterized. The presence of the chloro- and dimethyl- groups on the quinoline ring suggests structural modifications that could influence its biological activity and spectrum.[5][6]

This guide provides the foundational assays required to build a comprehensive antibacterial profile for this compound, enabling a data-driven assessment of its potential as a therapeutic candidate.

Compound Profile:

PropertyValueSource
IUPAC Name 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one[7]
CAS Number 332150-25-1[7][8]
Molecular Formula C₁₅H₁₆ClNO[7]
Molecular Weight 261.75 g/mol [7]
Structure Cc1ccc2nc(C)c(CCC(=O)C)c(Cl)c2c1[7]
Foundational Concepts: MIC vs. MBC

Before proceeding to the protocols, it is crucial to understand the two primary metrics for quantifying antibacterial activity:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[9] This is the primary measure of a compound's potency and is considered the "gold standard" for susceptibility testing.[10] It determines if a compound is bacteriostatic (inhibits growth).

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a direct measure of a compound's bactericidal (killing) activity and is a critical follow-up to the MIC test.[13]

A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][14]

Essential Preliminary Steps: Ensuring Assay Integrity

Reproducible and reliable data begins with meticulous preparation. These steps are universal for all subsequent protocols.

3.1. Reagents and Media Preparation

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the recommended media for standard susceptibility testing.[15][16] They are formulated to have low levels of inhibitors (e.g., sulfonamide, trimethoprim) and support the robust growth of most non-fastidious bacterial pathogens.[16]

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~38.2 mM) of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

    • Scientist's Note (Solvent Selection): The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is commonly used but must be tested for intrinsic antibacterial activity. The final concentration of DMSO in the assay should typically not exceed 1-2% to avoid affecting bacterial growth. A solvent toxicity control is mandatory.

3.2. Bacterial Strain Selection A standard panel should include representatives of both Gram-positive and Gram-negative bacteria.

  • Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-Negative: Escherichia coli (e.g., ATCC 25922)

  • Resistant Strain (Optional but Recommended): Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 33591)[17]

3.3. Preparation of Standardized Bacterial Inoculum The density of the starting bacterial culture must be tightly controlled to ensure reproducibility.

  • Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

  • Suspend the colonies in sterile saline (0.85%).

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard . This standard corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[15][18]

  • This suspension must be further diluted for the specific assay as described in the protocols below.

Protocol 1: Broth Microdilution for MIC Determination

This method, based on CLSI guidelines, is a quantitative assay to determine the MIC of the test compound.[2][19] It is performed in a 96-well microtiter plate format for efficiency.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Compound Prepare Compound Stock & Dilutions Serial_Dilute Perform 2-Fold Serial Dilution of Compound Compound->Serial_Dilute Inoculum Prepare 0.5 McFarland Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Inoculum->Dilute_Inoculum Add_Inoculum Add Diluted Inoculum to Wells Dilute_Inoculum->Add_Inoculum Dispense_Broth Dispense Broth (CAMHB) Dispense_Broth->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate Plate (35°C, 16-20h) Add_Inoculum->Incubate Controls Set Up Controls: Growth, Sterility, Solvent, Reference Abx Controls->Incubate Read_MIC Visually Inspect for Turbidity Incubate->Read_MIC Record Record MIC: Lowest Concentration with No Growth Read_MIC->Record MBC_Workflow Start Completed MIC Plate Select_Wells Select Clear Wells: MIC, 2x MIC, 4x MIC and Growth Control Start->Select_Wells Spot_Plate Spot-Plate 10 µL from Each Selected Well onto Mueller-Hinton Agar (MHA) Select_Wells->Spot_Plate Incubate Incubate MHA Plate (35°C, 18-24h) Spot_Plate->Incubate Count_CFU Count Colonies (CFU) from Each Spot Incubate->Count_CFU Calculate Calculate % Kill vs. Initial Inoculum Count_CFU->Calculate Record Record MBC: Lowest Concentration with ≥99.9% Kill Calculate->Record

Caption: Workflow for determining the MBC from MIC results.

Step-by-Step Protocol
  • Well Selection: Using the results from the MIC plate, identify the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, use the growth control well.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-20 µL) from each well onto a quadrant of a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) in each spot.

  • MBC Determination: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the number of CFUs in the initial inoculum (~5 x 10⁵ CFU/mL). The spot from the growth control should show confluent growth.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used to rapidly screen for antibacterial activity. [15]It relies on the diffusion of the compound from a paper disk into an agar medium, creating a zone of growth inhibition. [16][20]

Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare 0.5 McFarland Inoculum Swab_Plate Create Confluent Lawn of Bacteria on MHA Plate Inoculum->Swab_Plate Impregnate Impregnate Sterile Disks with Known Amount of Compound Place_Disks Place Compound & Control Disks on Agar Surface Impregnate->Place_Disks Swab_Plate->Place_Disks Incubate Incubate Plate (35°C, 16-18h) Place_Disks->Incubate Measure_Zones Measure Diameters of Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion susceptibility test.

Step-by-Step Protocol
  • Disk Preparation: Impregnate sterile paper disks (6 mm diameter) with a known amount of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. [21]3. Lawn of Growth: Swab the entire surface of an MHA plate evenly to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage. [18][21]4. Disk Placement: Using sterile forceps, place the impregnated compound disk onto the agar surface. Gently press the disk to ensure complete contact with the agar. Place control disks (a blank disk with solvent only and a disk with a reference antibiotic) on the same plate, ensuring they are spaced far enough apart to prevent zone overlap. [16]5. Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.

Data Recording Table
Bacterial StrainCompound Disk (Zone Diameter, mm)Solvent Control (Zone Diameter, mm)Reference Antibiotic (Zone Diameter, mm)
S. aureus
E. coli
MRSA
Data Summary and Troubleshooting

All quantitative data should be summarized for easy comparison.

Summary of Antibacterial Activity

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioDisk Diffusion Zone (mm)
S. aureus
E. coli
MRSA

Common Troubleshooting Scenarios [22]

Issue Possible Cause(s) Corrective Action
No growth in positive/growth control. Inoculum was not viable; error in media preparation. Repeat the assay with a fresh culture and newly prepared media.
Growth in sterility control. Contamination of media, plates, or reagents. Discard results. Use aseptic technique and sterile materials.
Light or inconsistent growth on MHA plates. Inoculum density was too low; improper streaking. Ensure inoculum matches 0.5 McFarland standard; review streaking technique.

| Zone sizes are too small or too large for QC strain. | Incorrect inoculum density; variation in agar depth; expired antibiotic disks. | Standardize all steps per CLSI guidelines. Ensure MHA plate depth is uniform (~4 mm). [15]|

References
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

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  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

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  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. ACTA Pharmaceutica Hungarica. [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

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  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). [Link]

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Application

Application Notes and Protocols: Evaluating the Antifungal Efficacy of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Introduction: The Therapeutic Potential of Quinolone Scaffolds The quinoline nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinolone Scaffolds

The quinoline nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2][3] The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the development of derivatives with tailored pharmacological profiles.[1] Recent research has highlighted the potential of quinoline derivatives as a promising class of antifungal agents, addressing the urgent global health challenge of multidrug-resistant fungal infections.[1][4][5] These compounds can exhibit potent fungicidal or fungistatic activity, often through mechanisms such as the disruption of fungal cell membrane integrity.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal activity of a novel quinoline derivative, exemplified by 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data reproducibility.[7][8][9]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against clinically relevant fungal pathogens. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum, providing critical data on the compound's fungistatic versus fungicidal properties.[10][11][12]

PART 1: Foundational Assays for Antifungal Susceptibility

The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution. This method provides a quantitative measure of the compound's potency.[7][10] Following MIC determination, the Minimum Fungicidal Concentration (MFC) is assessed to understand whether the compound inhibits growth (fungistatic) or actively kills the fungal cells (fungicidal).

Broth Microdilution for MIC Determination

The broth microdilution assay is the reference method for antifungal susceptibility testing, recommended by both CLSI and EUCAST.[13] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format. The causality behind this choice lies in its ability to provide a reproducible, quantitative result (the MIC value) that can be compared across different laboratories and studies.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for MIC Determination via Broth Microdilution."; fontname="Helvetica"; fontsize=10; } enddot Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a sequential step after the MIC has been established.[11][12] Aliquots from the wells of the microdilution plate that show no visible growth are subcultured onto agar plates. The absence of growth on these plates indicates a fungicidal effect. This self-validating step is crucial; if a compound is merely fungistatic, the fungi will resume growth once removed from the inhibitory environment and placed on fresh, drug-free media. The MFC is defined as the lowest concentration that results in a ≥99.9% kill of the initial inoculum.[12][14][15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Workflow for MFC Determination."; fontname="Helvetica"; fontsize=10; } enddot Caption: Workflow for MFC Determination.

PART 2: Detailed Experimental Protocols

Scientific integrity in these protocols is maintained by strict adherence to standardized procedures, the inclusion of appropriate controls, and a clear rationale for each step.

Materials and Reagents
  • Test Compound: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 10231) - Yeast

    • Aspergillus fumigatus (e.g., ATCC 204305) - Mold

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. This is the standard medium recommended by CLSI for its defined composition, which ensures inter-laboratory reproducibility.[16]

  • Reagents: Sterile saline (0.85% NaCl), Sterile water with 0.05% Tween 20 (for mold spore harvesting)

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates

    • Multichannel pipette

    • Spectrophotometer or McFarland standards

    • Hemocytometer

    • Incubator (35°C)

    • Vortex mixer

Preparation of Test Compound

The trustworthiness of the results begins with the accurate preparation of the compound.

  • Stock Solution: Prepare a 10 mg/mL stock solution of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in 100% DMSO. Ensure complete dissolution.

  • Working Solution: Create an intermediate dilution of the stock solution in RPMI-1640 medium to achieve the highest concentration to be tested (e.g., 128 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Fungal Inoculum Preparation

The density of the fungal inoculum is a critical variable that must be standardized to ensure accurate and reproducible MIC values.[7]

For Candida albicans (Yeast):

  • Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

  • Select several distinct colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[8]

For Aspergillus fumigatus (Mold):

  • Grow the mold on an SDA slant at 35°C for 5-7 days until sporulation is evident.[17]

  • Harvest the conidia (spores) by gently washing the surface of the slant with 5 mL of sterile saline containing 0.05% Tween 20. The Tween 20 acts as a wetting agent to prevent clumping of the hydrophobic conidia.[18]

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting accordingly in RPMI-1640 medium.[8]

Broth Microdilution Assay Protocol
  • Plate Setup: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the highest concentration of the test compound (e.g., 128 µg/mL in RPMI) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10. This will result in concentrations from 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Growth Control (Well 11): 100 µL of RPMI-1640 medium without the compound.

    • Sterility Control (Well 12): 200 µL of RPMI-1640 medium without the compound or inoculum.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not inoculate the sterility control well. The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. For Aspergillus species, incubation may be extended to 72 hours if growth is slow.[13][19]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (complete inhibition for molds, or a significant reduction in turbidity for yeasts) compared to the growth control.[13]

MFC Determination Protocol
  • Subculturing: Following the MIC reading, take a 20 µL aliquot from the growth control well and all wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[14]

  • Plating: Spot-inoculate the aliquots onto separate, labeled SDA plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • MFC Reading: The MFC is the lowest concentration that results in no growth or a colony count reduction of ≥99.9% compared to the initial inoculum count.[14][15]

PART 3: Data Presentation and Interpretation

Clear and structured data presentation is essential for comparison and analysis.

Quantitative Data Summary

Results should be summarized in a clear tabular format. The inclusion of a standard antifungal agent (e.g., Fluconazole for Candida, Voriconazole for Aspergillus) provides a crucial point of reference for the activity of the novel compound.

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
C. albicans ATCC 102314-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-onee.g., 8e.g., 162
Fluconazole (Control)e.g., 1e.g., >64>64
A. fumigatus ATCC 2043054-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-onee.g., 4e.g., 82
Voriconazole (Control)e.g., 0.5e.g., 12

Interpretation of MFC/MIC Ratio:

  • Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

  • Fungistatic: An MFC/MIC ratio of > 4 suggests that the compound is fungistatic.

This ratio provides a rapid, quantitative assessment of the compound's primary mode of action against the tested organism.

Conclusion

These protocols provide a standardized and robust framework for the initial in vitro evaluation of the antifungal properties of novel quinoline derivatives like 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By adhering to established guidelines from CLSI and EUCAST, researchers can generate reliable and comparable data on the compound's MIC and MFC. This information is foundational for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing, ultimately contributing to the discovery of new therapeutic agents to combat fungal diseases.

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  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. (2025). ResearchGate. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. Retrieved from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. (2023). National Institutes of Health. Retrieved from [Link]

  • Quinoline-Based Antifungals. (2025). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. (2018). PubMed. Retrieved from [Link]

  • Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (2025). ResearchGate. Retrieved from [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved from [Link]

  • Antifungal Susceptibility Testing. (n.d.). S159. Retrieved from [Link]

  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (2019). SciSpace. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). PubMed. Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (n.d.). Medical Mycology. Retrieved from [Link]

  • Culturing and Mating of Aspergillus fumigatus. (2025). ResearchGate. Retrieved from [Link]

  • Culture, Characterization, and Delivery of Aspergillus fumigatus. (n.d.). National Institutes of Health. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Framework for Characterizing the Biological Activity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in Cell-Based Assays

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated significant therapeutic potential, particularly in oncology, where their mechanisms of action include inducing apoptosis, inhibiting DNA synthesis, and modulating critical cell signaling pathways.[1][3][4] This document introduces 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Hereafter referred to as CQC-B), a novel quinoline derivative. As the specific biological activities of CQC-B are yet to be fully elucidated, this guide provides a comprehensive framework for its characterization. We present a tiered, logic-driven series of robust, field-proven cell-based assay protocols designed to systematically evaluate its cytotoxic potential, elucidate its mechanism of cell death, and probe its impact on cell proliferation and cell cycle progression. This framework is intended for researchers, scientists, and drug development professionals seeking to characterize this or similar novel chemical entities.

Introduction to the Quinoline Pharmacophore

Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that have been extensively developed into drugs for a multitude of diseases.[2] Their rigid, planar structure and the ability to modify substituents at various positions make them versatile scaffolds for interacting with diverse biological targets.[3] In the context of cancer therapy, quinoline-based agents have been shown to target fundamental cellular processes required for tumor growth and survival, making them promising candidates for drug discovery and development.[5][6] The characterization of a new derivative like CQC-B, therefore, begins with a systematic evaluation of its effects on cancer cell viability and the underlying molecular mechanisms.

Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate and consistent sample preparation. The following protocol ensures the reliable preparation of CQC-B for all subsequent cell-based assays.

2.1. Reagents and Materials

  • 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CQC-B) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

2.2. Protocol for 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Calculation: The molecular weight of CQC-B (C₁₅H₁₆ClNO) is 261.75 g/mol . To prepare a 10 mM stock solution, dissolve 2.6175 mg of CQC-B powder in 1 mL of DMSO. Adjust volumes as needed based on the amount of starting material.

  • Dissolution: Carefully weigh the CQC-B powder and add it to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

  • Solvent Control: For all experiments, treat a set of control cells with the highest concentration of DMSO used for the CQC-B dilutions to ensure the vehicle itself has no effect on cell viability or function.[7]

Phase I: Primary Screening for Bioactivity - The Cytotoxicity Profile

Rationale: The foundational step in characterizing any potential therapeutic agent is to determine if it exhibits cytotoxic or cytostatic activity against a relevant cell line and to quantify its potency. The IC₅₀ (half-maximal inhibitory concentration) is a critical parameter derived from this initial screen. We will utilize the MTT assay, a robust and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8]

3.1. Assay Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

3.2. Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_read Data Acquisition & Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) for adherence seed->incubate1 prep_compound 3. Prepare CQC-B Serial Dilutions incubate1->prep_compound treat 4. Treat Cells with CQC-B dilutions prep_compound->treat incubate2 5. Incubate (e.g., 48h, 72h) treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate (2-4h) Formazan formation add_mtt->incubate3 solubilize 8. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate 9. Read Absorbance (~570 nm) solubilize->read_plate analyze 10. Calculate % Viability & Plot Dose-Response Curve read_plate->analyze ic50 11. Determine IC50 Value analyze->ic50 G cluster_cells Cell States cluster_stains Staining Profile live Live Cell PS (inner) Membrane Intact stain_live Annexin V (-) PI (-) live:f0->stain_live:f0 No Staining early Early Apoptotic PS (outer) Membrane Intact stain_early Annexin V (+) PI (-) early:f0->stain_early:f0 Annexin V Binds PS late Late Apoptotic / Necrotic PS (outer) Membrane Compromised stain_late Annexin V (+) PI (+) late:f0->stain_late:f0 Annexin V Binds PS PI Enters Cell

Caption: Principle of Annexin V and PI staining for apoptosis detection.

4.2. Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with CQC-B at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using a mild enzyme like TrypLE™ Express to preserve membrane integrity. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS. [9]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer. Be sure to include single-stain controls (Annexin V only, PI only) for proper compensation and gating.

4.3. Data Interpretation The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants is a strong indicator that CQC-B induces apoptosis.

Phase III: Probing Deeper - Cell Cycle and Proliferation Analysis

Rationale: Cytotoxicity can result from lethal damage or from a halt in cell division (cytostasis), which can subsequently lead to cell death. Many quinoline-based anticancer agents are known to induce cell cycle arrest, particularly at the G2/M phase, by interfering with processes like tubulin polymerization. [1][4]Analyzing the cell cycle distribution provides deeper mechanistic insight into the antiproliferative effects of CQC-B.

5.1. Assay Principle Cell cycle analysis by flow cytometry uses a fluorescent dye, such as Propidium Iodide, that binds stoichiometrically to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).

  • G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4N).

5.2. Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with CQC-B as described for the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

5.3. Data Interpretation The data is presented as a histogram of cell count versus DNA content (fluorescence intensity). An accumulation of cells in the G2/M peak with a corresponding decrease in the G0/G1 peak would suggest that CQC-B induces G2/M cell cycle arrest.

5.4. Potential Signaling Pathway Investigation Based on the known targets of quinoline derivatives, a logical next step would be to investigate key cancer-related signaling pathways using techniques like Western blotting. [6][10]

G cluster_pathway Potential Target Pathway (e.g., PI3K/Akt) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CQC_B CQC-B (Hypothesized Target) CQC_B->PI3K Inhibition? CQC_B->Akt Inhibition?

Caption: Hypothesized targeting of a pro-survival signaling pathway by CQC-B.

A Western blot analysis could probe for changes in the phosphorylation status of key proteins like Akt (at Ser473) or mTOR, or for markers of apoptosis like cleaved Caspase-3 or cleaved PARP, to confirm the findings from the flow cytometry assays.

Conclusion

This application note provides a systematic, multi-phase approach to the initial biological characterization of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By first establishing a cytotoxicity profile, then elucidating the primary mode of cell death, and finally investigating effects on cell cycle progression, researchers can build a comprehensive understanding of the compound's cellular impact. This logical workflow ensures that resources are used efficiently and that the resulting data provides a strong foundation for further preclinical development, including the exploration of specific molecular targets and in vivo efficacy studies. The versatility of the quinoline scaffold continues to offer exciting opportunities in drug discovery, and a rigorous, methodical evaluation is paramount to unlocking its full therapeutic potential.

References

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Available at: [Link]

  • Biocompare. (2012). Cell Proliferation Assays: Methods for Measuring Dividing Cells. Available at: [Link]

  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Available at: [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. Available at: [Link]

  • Merck. (n.d.). 4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one. Available at: [Link]

  • Merck. (n.d.). 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one. Available at: [Link]

  • MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available at: [Link]

  • MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link]

  • NIH. (2024). Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1. Available at: [Link]

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Application

Mechanism of action studies of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

An Application Guide to Elucidating the Mechanism of Action of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Introduction In the landscape of modern drug discovery, the identification of novel small molecules with th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Elucidating the Mechanism of Action of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step.[1] A profound understanding of a compound's mechanism of action (MoA) is critical for its progression from a promising hit to a clinical candidate.[2][3] This knowledge informs lead optimization, predicts potential toxicities, and is fundamental to building a robust biological rationale for its use.[4] The subject of this guide, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, is a quinoline-based small molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to function as kinase inhibitors.[5][6] Several FDA-approved kinase inhibitors incorporate the quinoline core, highlighting its potential for disrupting aberrant signaling pathways that drive diseases like cancer.[5][7]

Given this precedent, a logical starting hypothesis is that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one exerts its biological effects through the inhibition of one or more protein kinases. This application note provides a comprehensive, multi-phased experimental strategy designed to rigorously test this hypothesis. We will progress from initial phenotypic screening to specific target identification, validation, and the characterization of downstream cellular consequences. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the critical scientific reasoning behind each experimental choice.

Phase 1: Characterization of a Cellular Phenotype

Scientific Rationale: Before embarking on a resource-intensive search for a molecular target, it is essential to confirm that the compound elicits a measurable and reproducible biological effect in a cellular context. A cell viability assay is the foundational experiment to determine if the compound possesses cytotoxic or cytostatic properties and to establish the effective dose range (e.g., the half-maximal inhibitory concentration, IC50). We will utilize a tetrazolium reduction assay (MTS), which measures the metabolic activity of viable cells.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the MTS tetrazolium salt to a colored formazan product, allowing for spectrophotometric quantification of cell viability.[9][10]

Protocol 1: MTS Cell Viability and IC50 Determination
  • Cell Plating:

    • Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-87 MG glioblastoma) into 96-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in DMSO.

    • Perform a serial dilution series in cell culture medium to create treatment concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (0.1% DMSO) and "no-cell" (medium only) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.[8]

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light, until a distinct color change is observed.

    • Record the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (no-cell wells) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Use non-linear regression analysis (log(inhibitor) vs. response) in graphing software (e.g., GraphPad Prism) to calculate the IC50 value for each cell line.

Hypothetical Data Summary: IC50 Values
Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma1.2
MCF-7Breast Carcinoma2.5
U-87 MGGlioblastoma0.9
HFF-1Normal Fibroblast> 50

Phase 2: Target Identification and Engagement

Scientific Rationale: Having established a cytotoxic phenotype, the next critical step is to identify the direct molecular target(s) of the compound.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) will be more resistant to heat-induced denaturation and aggregation than its unbound form.[15][16] By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble protein remaining, we can detect a "thermal shift," which is direct evidence of binding.[17]

cluster_0 CETSA Workflow A Treat Cells/Lysate with Compound B Aliquot and Heat at Different Temperatures A->B C Cool and Lyse Cells (if intact) B->C D Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E Collect Soluble Fraction (Supernatant) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melt Curve & Identify Thermal Shift F->G cluster_1 Phosphoproteomics Workflow P1 Cell Culture & Compound Treatment P2 Lysis & Protein Extraction P1->P2 P3 Protein Digestion (e.g., Trypsin) P2->P3 P4 Phosphopeptide Enrichment (e.g., TiO₂ or IMAC) P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Processing & Quantification P5->P6 P7 Pathway & Kinase Substrate Analysis P6->P7

Caption: Key steps in a typical phosphoproteomics experimental workflow.

Protocol 3B (High-Level):

  • Sample Preparation: Treat U-87 MG cells with the compound (e.g., 1 µM) or DMSO for a short duration (e.g., 2-6 hours) to capture proximal signaling events.

  • Lysis and Digestion: Lyse the cells in a denaturing buffer containing phosphatase inhibitors. Quantify protein and digest with trypsin. [18]3. Enrichment: Use titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture. [19]4. Mass Spectrometry: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify thousands of phosphosites. Compare the relative abundance of each phosphosite between compound- and vehicle-treated samples to identify significantly regulated sites. Perform pathway analysis and kinase substrate enrichment analysis on the downregulated phosphosites.

Compound 4-(4-...)-butan-2-one EGFR EGFR Compound->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by the compound.

Phase 4: Elucidating the Downstream Biological Response

Scientific Rationale: The final phase connects the molecular-level target inhibition and pathway modulation to the cellular phenotype of reduced viability observed in Phase 1. A common outcome of inhibiting pro-survival signaling pathways like EGFR is the induction of apoptosis (programmed cell death). We can measure this using a flow cytometry-based assay that co-stains for two key apoptotic markers: Annexin V, which binds to phosphatidylserine (PS) exposed on the surface of early apoptotic cells, and propidium iodide (PI), a DNA dye that can only enter late apoptotic or necrotic cells with compromised membrane integrity. [20][21][22]

Protocol 4: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed U-87 MG cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the compound at 1x and 5x the IC50 concentration, alongside a vehicle control, for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each well.

    • Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes. [21]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark. [20] * Add an additional 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • Identify four cell populations based on fluorescence:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

      • Necrotic: Annexin V-negative / PI-positive

Hypothetical Data Summary: Apoptosis Induction
Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)92.53.14.4
Compound (1x IC50)55.328.915.8
Compound (5x IC50)15.845.139.1

Conclusion

This application guide outlines a systematic and robust strategy for elucidating the mechanism of action of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, built upon the hypothesis that it functions as a kinase inhibitor. By progressing through phenotypic screening, direct target engagement, functional validation, and downstream pathway analysis, researchers can build a comprehensive and compelling MoA profile. This integrated approach, combining techniques like MTS, CETSA, kinome profiling, phosphoproteomics, and apoptosis assays, provides the rigorous, multi-faceted data required to advance a promising small molecule through the drug discovery pipeline.

References

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Method

Application Notes &amp; Protocols for the Development of Novel 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Analogs

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of analogs based on the 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one core structure. We will delve into the strategic design of novel derivatives, present robust, step-by-step protocols for their synthesis and purification, detail methods for rigorous characterization, and provide a framework for preliminary biological evaluation. The causality behind experimental choices is emphasized throughout to empower researchers to adapt and troubleshoot these methodologies effectively.

Rationale and Strategic Framework for Analog Development

The diverse biological activities of quinoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antimalarial properties—make them highly attractive templates for drug discovery.[3][4] The parent compound, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CAS 332150-25-1), presents several strategic points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

1.1. Core Principles of Analog Design

The primary objective is to systematically probe the chemical space around the core scaffold. Key modifications can be categorized as follows:

  • Modification of the C3-Butanone Side Chain: The ketone functionality is a prime target for derivatization (e.g., reduction, reductive amination) to introduce new hydrogen bond donors/acceptors and charged groups. The alkyl chain length can also be varied to probe interactions with hydrophobic pockets in target proteins.

  • Substitution at the C4-Chloro Position: The chlorine atom is an excellent handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. This position is critical for modulating electronic properties and steric bulk.

  • Substitution on the Benzenoid Ring: While the parent compound is dimethylated at C2 and C6, exploring alternative or additional substitutions on the benzenoid ring (C5, C7, C8) can fine-tune lipophilicity and metabolic stability.

1.2. Visualization of Analog Design Strategy

The following diagram illustrates the key strategic points for chemical modification on the parent scaffold.

Analog_Design_Strategy cluster_scaffold 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one cluster_mods Potential Modification Sites Scaffold Mod1 C4-Chloro Substitution (e.g., Suzuki, Buchwald) Mod1:e->Scaffold:w Mod2 C3-Side Chain Derivatization (e.g., Reductive Amination, Grignard) Mod2:e->Scaffold:s Mod3 Quinoline Core Modification (e.g., C5, C7, C8 substitutions) Mod3:e->Scaffold:e Mod4 C2-Methyl Variation (e.g., CF3, H, larger alkyls) Mod4:e->Scaffold:n

Caption: Strategic modification points for analog development.

Synthesis of the Core Scaffold and Novel Analogs

This section provides detailed protocols for the synthesis of the parent compound and selected examples of its analogs. The procedures are designed to be self-validating with clear checkpoints for characterization.

2.1. Proposed Synthesis of the Core Scaffold: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

The synthesis of the core scaffold can be achieved via a multi-step sequence, beginning with a classic quinoline synthesis followed by functionalization. The Combes quinoline synthesis provides a reliable entry to the required 2,4-disubstituted quinoline core.[5][6]

Synthesis_Workflow A p-Toluidine + Acetylacetone B Intermediate A: Enamine A->B Condensation C 2,4,6-Trimethylquinoline B->C H2SO4 Cyclization D 2,4,6-Trimethylquinoline N-oxide C->D m-CPBA E 4-Chloro-2,6-dimethylquinoline-3-carbaldehyde D->E Vilsmeier-Haack (POCl3, DMF) F Grignard Addition Product E->F 1. (1-propen-2-yl)magnesium bromide 2. H3O+ G Final Product Precursor (Alcohol) F->G Isomerization H Core Scaffold: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one G->H Oxidation (PCC/DMP)

Caption: Proposed synthetic workflow for the core scaffold.

2.2. Protocol 1: Synthesis of 4-Chloro-2,6-dimethylquinoline-3-carbaldehyde (Intermediate E)

  • Rationale: This protocol outlines the formation of the key aldehyde intermediate. The Vilsmeier-Haack reaction on the quinoline N-oxide introduces both the C4-chloro and C3-formyl groups in a single, efficient step.

  • Materials:

    • 2,4,6-Trimethylquinoline (1.0 eq)

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

    • Dichloromethane (DCM)

    • Phosphorus oxychloride (POCl₃, 4.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

    • Brine, Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2,4,6-trimethylquinoline in DCM. Cool the solution to 0 °C.

    • Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide (Intermediate D).

    • Cool DMF in a separate flask to 0 °C under an argon atmosphere. Add POCl₃ dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add the crude N-oxide from step 4 to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 90 °C and stir for 3-4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

  • Self-Validation: The product should be characterized by ¹H NMR to confirm the appearance of the aldehyde proton (~10 ppm) and the disappearance of the C4-methyl signal. Mass spectrometry should confirm the expected molecular ion peak.

2.3. Protocol 2: Derivatization via Suzuki Cross-Coupling (Modification at C4)

  • Rationale: The C4-chloro group is readily displaced using palladium-catalyzed Suzuki coupling, a robust method for forming C-C bonds and introducing aryl or heteroaryl diversity.

  • Materials:

    • 4-Chloro-quinoline starting material (e.g., Intermediate E or final scaffold) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add the 4-chloro-quinoline, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with argon three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the C4-arylated analog.

  • Scientist's Note: The choice of palladium catalyst and base can be critical. For less reactive boronic acids, stronger bases like Cs₂CO₃ or alternative catalysts such as Pd(dppf)Cl₂ may be required. Degassing the solvent is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.

Purification and Structural Characterization

Rigorous purification and unambiguous characterization are paramount to ensure that biological data is attributable to the correct compound.

3.1. General Purification Protocol

  • Column Chromatography: The primary method for purification. A typical mobile phase is a gradient of ethyl acetate in hexanes. The polarity of the solvent system must be optimized for each analog.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent final step to obtain high-purity material.

3.2. Analytical Characterization Techniques

All newly synthesized analogs must be characterized by a combination of spectroscopic methods to confirm their structure and assess purity.

TechniquePurposeExpected Observations for Core Scaffold
¹H NMR Structural ElucidationSignals for two distinct methyl groups on the quinoline ring, a methyl ketone singlet, and characteristic aromatic protons.[7][8]
¹³C NMR Carbon Skeleton ConfirmationResonances for all 15 unique carbons, including the carbonyl carbon (~206 ppm) and carbons bearing chlorine (~140-150 ppm).
HRMS (ESI-TOF) Exact Mass & FormulaMolecular ion peak [M+H]⁺ corresponding to the calculated exact mass (C₁₅H₁₇ClNO⁺).[9]
HPLC Purity AssessmentA single major peak with >95% purity under standard analytical conditions.

3.3. Troubleshooting HPLC Analysis

Poor peak shape can indicate issues with the sample, mobile phase, or column.

G start Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the peak fronting or tailing? start->q1 fronting Fronting q1->fronting Fronting tailing Tailing q1->tailing Tailing sol_fronting1 Reduce sample concentration (Overload) fronting->sol_fronting1 sol_fronting2 Ensure sample solvent is weaker than mobile phase fronting->sol_fronting2 sol_tailing1 Add competing base (e.g., 0.1% TFA or triethylamine) tailing->sol_tailing1 sol_tailing2 Check for column voids (Use new column) tailing->sol_tailing2 sol_tailing3 Increase buffer strength tailing->sol_tailing3

Caption: HPLC troubleshooting workflow for poor peak shape.[10]

Framework for Biological Evaluation

Once a library of pure, characterized analogs has been generated, a systematic approach to biological screening is required.

4.1. Protocol 3: MTT Assay for General Cytotoxicity Screening

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a robust and high-throughput method for initial cytotoxicity screening against cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • DMEM or RPMI-1640 medium with 10% FBS

    • 96-well plates

    • Analog stock solutions in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test analogs in culture medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

  • Data Presentation: The IC₅₀ values for all analogs should be compiled into a table for easy comparison, forming the basis of the initial SAR analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6585-6604.
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Verma, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20677-20697. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives.
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 389-396. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Welcome to the technical support center for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a sequential process that involves the initial construction of the core quinoline heterocycle, followed by the strategic introduction of the butanone side chain at the C3 position. Each stage presents unique challenges, from controlling cyclization conditions to ensuring regioselective C-H functionalization. This guide breaks down the synthesis into its two primary stages, offering expert insights and validated protocols to overcome common obstacles.

Overall Synthetic Workflow

The synthesis is best approached in two distinct parts:

  • Part 1: Synthesis of the Key Intermediate, 4-Chloro-2,6-dimethylquinoline. This involves the formation of the quinolone ring system followed by chlorination.

  • Part 2: C-H Functionalization to Yield the Final Product. This step introduces the butanone side chain onto the quinoline core.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A 4-Methylaniline + Ethyl Acetoacetate B Combes Reaction Intermediate A->B Condensation C Thermal Cyclization (e.g., in Dowtherm A) B->C D 2,6-Dimethylquinolin-4-ol C->D E Chlorination (POCl3) D->E F 4-Chloro-2,6-dimethylquinoline E->F G 4-Chloro-2,6-dimethylquinoline + Butan-2-one F->G Proceed to Part 2 H Radical C-H Alkylation (Minisci-type Reaction) G->H I 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one H->I

Caption: Overall workflow for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Part 1: Troubleshooting the Synthesis of 4-Chloro-2,6-dimethylquinoline

This intermediate is typically synthesized via a Combes-type reaction followed by chlorination. Low yields at this stage will critically impact the overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the initial quinoline ring formation? A1: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline (4-methylaniline) with a β-diketone (ethyl acetoacetate), followed by a thermal cyclization and dehydration, is a robust and scalable method.[1] The cyclization step is often the most challenging and is best performed in a high-boiling point solvent like Dowtherm A to ensure the required temperature is reached for efficient ring closure.

Q2: Why is it necessary to form the 4-hydroxyquinoline (quinolone) first instead of directly aiming for the 4-chloroquinoline? A2: The formation of the 2,6-dimethylquinolin-4-ol is a thermodynamically favorable cyclization. This hydroxy group can then be cleanly converted to the chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃). Direct synthesis is often less efficient and can lead to a mixture of isomers and byproducts.

Troubleshooting Guide: Stage 1
Problem Potential Cause Scientific Explanation & Recommended Solution
1. Low yield of 2,6-dimethylquinolin-4-ol after cyclization. A. Incomplete Cyclization: The reaction temperature was too low or the reaction time was insufficient.The intramolecular electrophilic aromatic substitution required for cyclization has a high activation energy. Solution: Ensure the reaction temperature reaches 250-260 °C. Use a high-boiling solvent like Dowtherm A and monitor the reaction by TLC until the starting material is consumed.
B. Decomposition: The starting materials or intermediate are degrading at high temperatures.Prolonged heating can lead to charring and side-product formation. Solution: Once the optimal reaction time is determined, do not extend it unnecessarily. Ensure the 4-methylaniline is of high purity, as impurities can promote decomposition.
2. Incomplete conversion during the chlorination step (TLC shows remaining starting material). A. Inactive/Insufficient POCl₃: Phosphorus oxychloride is hygroscopic and can degrade upon storage.POCl₃ reacts with the hydroxyl group to form a phosphate ester intermediate, which is then displaced by a chloride ion. If the reagent is degraded, this process stalls. Solution: Use a fresh, unopened bottle of POCl₃. Use a moderate excess (2-3 equivalents) to ensure the reaction goes to completion. The reaction is typically run at reflux.
B. Premature Precipitation: The hydrochloride salt of the product may precipitate, hindering the reaction.In some cases, the basic nitrogen of the quinoline can be protonated, causing the material to crash out of solution. Solution: Using a solvent like toluene or running the reaction neat with excess POCl₃ can maintain a homogeneous solution.
3. Significant product loss during work-up of the chlorination reaction. A. Hydrolysis of Product: The 4-chloro group is activated and can be hydrolyzed back to the hydroxy group during aqueous work-up, especially under non-neutral pH.The electron-withdrawing nature of the quinoline ring makes the C4 position susceptible to nucleophilic substitution. Solution: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a base like potassium carbonate or sodium bicarbonate to neutralize the acidic medium immediately. Avoid strong bases like NaOH, which can accelerate hydrolysis. Extract the product promptly with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Part 2: Troubleshooting the C-H Alkylation to Synthesize the Final Product

The introduction of the butanone side chain at the C3 position is most effectively achieved through a radical-mediated C-H functionalization, often referred to as a Minisci-type reaction. This reaction involves the generation of a radical from butan-2-one which then adds to the protonated quinoline ring.

Frequently Asked Questions (FAQs)

Q3: Why is a radical reaction preferred for adding the side chain at the C3 position? A3: The quinoline ring, particularly when protonated under acidic conditions, is electron-deficient. This makes it highly receptive to nucleophilic attack by radicals. The radical addition shows a strong regiochemical preference for the C2 and C4 positions. However, with the C4 position blocked by a chloro group and the C2 position sterically hindered by a methyl group, the radical addition is directed primarily to the C3 position, making this a highly effective strategy.

Q4: Can other methods like Friedel-Crafts alkylation be used? A4: Friedel-Crafts reactions are generally not effective on electron-deficient heterocyclic rings like quinoline and often fail or give very low yields.[2] The strong acidic conditions required can also lead to complex side reactions. Radical alkylation is the more reliable and field-proven method for this specific transformation.[3]

Troubleshooting Guide: Stage 2

G cluster_0 Troubleshooting Logic: C-H Alkylation Start Low Yield of Final Product? Check_SM Starting Material Recovered? Start->Check_SM Yes Check_Purity Impure Product / Side Reactions? Start->Check_Purity No Sol_Radical Optimize Radical Generation: - Increase initiator (persulfate) - Add catalyst (AgNO₃) - Check temperature (80-90 °C) Check_SM->Sol_Radical Yes Sol_Decomp Investigate Decomposition: - Lower reaction temp - Shorten reaction time Check_SM->Sol_Decomp No Sol_Purify Improve Purification: - Column chromatography (Hexane:EtOAc gradient) - Check for regioisomers Check_Purity->Sol_Purify Yes

Caption: Decision workflow for troubleshooting the radical alkylation step.

Problem Potential Cause Scientific Explanation & Recommended Solution
4. Low conversion with significant recovery of 4-chloro-2,6-dimethylquinoline. A. Inefficient Radical Generation: The rate of formation of the butanone radical is too slow.The reaction relies on an oxidizing agent (e.g., ammonium persulfate) to generate the radical from butan-2-one, often catalyzed by a salt like silver nitrate. Solution: 1. Optimize Initiator: Increase the amount of ammonium persulfate in small increments (e.g., from 2.0 to 2.5 equivalents).2. Introduce Catalyst: Add a catalytic amount of silver nitrate (AgNO₃, ~0.1 eq) which can facilitate the electron transfer process.3. Temperature Control: Ensure the reaction is maintained at an optimal temperature, typically between 80-90 °C, to ensure efficient decomposition of the persulfate initiator.
B. Incorrect Acidity: The reaction medium (often sulfuric acid) is either too concentrated or too dilute.The quinoline must be protonated to increase its electrophilicity and reactivity towards the nucleophilic radical. If the acidity is too low, the quinoline is not sufficiently activated. If it's too high, it can affect the stability of the radical species. Solution: Carefully control the concentration of the acid. A common condition is using a mixture of butan-2-one in dilute sulfuric acid.
5. Formation of multiple products and purification difficulties. A. Lack of Regioselectivity: Radical addition is occurring at other positions on the quinoline or benzene ring.While C3 is favored, minor addition at other positions can occur, leading to regioisomers that are difficult to separate. Solution: While difficult to control completely, ensuring optimal conditions (acidity, temperature) can maximize C3 selectivity. The primary solution is meticulous purification. Use a high-resolution column chromatography system with a slow gradient elution (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).
B. Byproduct Formation: Tarry, polymeric materials are formed.Radicals can self-terminate or polymerize, especially if their concentration becomes too high relative to the quinoline substrate. Solution: 1. Control Stoichiometry: Use a large excess of the butan-2-one, which also acts as a solvent, to ensure the radical is more likely to encounter a quinoline molecule than another radical.2. Slow Addition: In some systems, slow addition of the radical initiator (persulfate) can help maintain a low, steady concentration of radicals and minimize side reactions.

Validated Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylquinolin-4-ol
  • In a flask equipped for distillation, combine 4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture to 140-150 °C and remove the ethanol and water formed via distillation.

  • After the initial reaction, add the resulting intermediate portion-wise to a flask containing refluxing Dowtherm A (or another high-boiling solvent) at 250-255 °C.

  • Maintain the reflux for 30-45 minutes after the addition is complete.

  • Cool the reaction mixture to below 100 °C and add toluene to precipitate the product.

  • Filter the solid, wash with fresh toluene and then acetone, and dry under vacuum to yield the product as a solid.

Protocol 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
  • Carefully add 2,6-dimethylquinolin-4-ol (1.0 eq) to phosphorus oxychloride (POCl₃, 3.0 eq) at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and potassium carbonate. Caution: Exothermic reaction.

  • Stir until all the excess POCl₃ is quenched and the pH is neutral or slightly basic.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
  • To a solution of 4-chloro-2,6-dimethylquinoline (1.0 eq) in a mixture of butan-2-one and water, add concentrated sulfuric acid to achieve protonation.

  • Add silver nitrate (0.1 eq).

  • Heat the mixture to 80-90 °C.

  • Add a solution of ammonium persulfate (2.2 eq) in water dropwise over a period of 1-2 hours.

  • After the addition is complete, stir the reaction at the same temperature for an additional 2-3 hours.

  • Cool the mixture, neutralize with an aqueous solution of sodium bicarbonate, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link][4]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link][1]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link][6]

  • Tan, D. S., & Dudley, G. B. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link][8]

  • Baran, P. S., et al. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH. Retrieved from [Link][3]

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for chemistry professionals engaged in the synthesis of complex heterocyclic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for chemistry professionals engaged in the synthesis of complex heterocyclic molecules. Here, we address common challenges and frequently encountered side reactions, providing not just solutions but also the underlying chemical principles to empower your research and development.

Our approach is built on a foundation of mechanistic understanding. The synthesis of this target molecule, while not extensively documented in public literature, can be logically deduced to proceed through established transformations common in quinoline chemistry. The likely synthetic strategy involves the formation of a 2,6-dimethylquinolin-4-ol intermediate, followed by chlorination to yield 4-chloro-2,6-dimethylquinoline, and culminating in the introduction of the butan-2-one side chain at the C3 position, likely via a Friedel-Crafts type acylation or a related C-C bond-forming reaction. This guide is structured to troubleshoot issues that may arise at each of these critical stages.

Troubleshooting Guide: Common Experimental Issues & Side Reactions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. We diagnose the likely cause and provide actionable, field-proven solutions.

Question 1: "My reaction to form the quinoline core results in a low yield and a complex mixture of products. What are the likely side reactions?"

The formation of the 2,6-dimethylquinolin-4-ol core, likely via a Conrad-Limpach or related cyclization, is a critical step where reaction conditions can dramatically influence the outcome.

Likely Cause 1: Formation of the undesired regioisomer. In a typical Conrad-Limpach synthesis, an aniline (p-toluidine) reacts with a β-ketoester (e.g., ethyl acetoacetate). The initial condensation can form two different Schiff bases (enamines), leading to cyclization at either the C2 or C4 position of the resulting quinoline. While thermal cyclization under acidic conditions generally favors the 4-quinolone, deviations in temperature or pH can lead to the formation of the 2-quinolone isomer, which will not lead to the desired product in subsequent steps.

Likely Cause 2: Incomplete Cyclization or Polymerization. Insufficient heating or incorrect acid catalysis can lead to incomplete cyclization, leaving unreacted intermediates in your crude product. Conversely, excessively harsh acidic conditions or high temperatures can promote polymerization of the aniline and/or the β-ketoester, resulting in intractable tars and significantly reducing the yield of the desired quinolone.

Troubleshooting & Mitigation Strategy:

ParameterRecommendationRationale
Temperature Control Employ a stepwise heating profile. Conduct the initial condensation at a lower temperature (e.g., room temperature to 60 °C) before proceeding to the high-temperature (e.g., 250 °C) cyclization.This two-stage approach ensures the complete formation of the anilinocrotonate intermediate before initiating the ring-closing reaction, minimizing side reactions.
Catalyst Choice Use a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid (PPA).The acid protonates the carbonyl group, activating it for the intramolecular electrophilic aromatic substitution (cyclization) reaction. PPA can also act as a dehydrating agent.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Workflow for Troubleshooting Quinoline Core Formation

Start Low Yield / Complex Mixture in Quinoline Synthesis CheckIsomer Analyze crude product by NMR/LC-MS for isomeric quinolones. Start->CheckIsomer CheckIntermediates Check for presence of anilinocrotonate intermediate. Start->CheckIntermediates CheckPolymer Is significant tar/polymer formation observed? Start->CheckPolymer IsomerFound Optimize cyclization conditions. Favor thermodynamic product (4-quinolone) with controlled heating. CheckIsomer->IsomerFound Yes IncompleteReaction Increase reaction time or temperature. Ensure adequate acid catalysis. CheckIntermediates->IncompleteReaction Yes PolymerFound Reduce reaction temperature. Use a milder catalyst or solvent. Consider inert atmosphere. CheckPolymer->PolymerFound Yes

Caption: Troubleshooting workflow for quinoline core synthesis.

Question 2: "During the chlorination of the 2,6-dimethylquinolin-4-ol, I am seeing multiple chlorinated species and poor conversion. How can I improve this step?"

The conversion of the 4-quinolone to the 4-chloroquinoline is typically achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. This step is prone to several side reactions if not carefully controlled.

Likely Cause 1: Over-chlorination. The quinoline ring is an electron-rich system. While the C4 position is activated for nucleophilic substitution, harsh conditions (high temperature, prolonged reaction time) can lead to electrophilic chlorination at other positions on the quinoline or even the methyl groups, resulting in di- or tri-chlorinated byproducts.

Likely Cause 2: Incomplete Reaction / Hydrolysis. Phosphorus oxychloride is highly reactive with water. Trace amounts of moisture in the starting material or solvent can quench the reagent, leading to incomplete conversion. Furthermore, during workup, the 4-chloroquinoline product is susceptible to hydrolysis back to the starting 4-quinolone if exposed to water for extended periods, especially under non-neutral pH.

Likely Cause 3: N-Oxide Formation. In some cases, particularly if oxidizing contaminants are present, the quinoline nitrogen can be oxidized to an N-oxide. This deactivates the ring towards the desired substitution and can complicate purification.

Troubleshooting & Mitigation Strategy:

ParameterRecommendationRationale
Reagent Purity & Stoichiometry Use freshly distilled POCl₃. A slight excess (e.g., 2-3 equivalents) is often sufficient. The addition of PCl₅ can sometimes improve yields by ensuring a completely anhydrous environment.This ensures the chlorinating agent is active and minimizes side reactions from impurities.
Temperature and Time Maintain a controlled temperature, typically refluxing POCl₃ (b.p. 107 °C). Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).Over-heating or extending the reaction time unnecessarily increases the risk of over-chlorination.
Anhydrous Conditions Thoroughly dry the starting 2,6-dimethylquinolin-4-ol and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This prevents the premature decomposition of POCl₃ and ensures efficient chlorination.
Workup Procedure After cooling, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution promptly with a base (e.g., NaHCO₃ or NH₄OH) while keeping the temperature low to precipitate the product.Rapid quenching and neutralization minimize the risk of the 4-chloro product hydrolyzing back to the 4-quinolone.
Question 3: "When I try to add the butan-2-one side chain to the 4-chloro-2,6-dimethylquinoline, I get a mixture of products, including substitution at the wrong position. Why is this happening?"

Introducing the C4 side chain at the C3 position is a significant challenge. A Friedel-Crafts acylation using butanoyl chloride or a related electrophile with a Lewis acid catalyst (e.g., AlCl₃) is a plausible route. However, the regioselectivity of this reaction is difficult to control.

Likely Cause 1: Competing Electrophilic Aromatic Substitution (SEAr) at C5 or C8. The quinoline ring is activated towards electrophilic substitution, particularly at the C5 and C8 positions of the benzene ring portion. The Lewis acid can coordinate to the quinoline nitrogen, which deactivates the heterocyclic ring, further favoring substitution on the carbocyclic ring.

Likely Cause 2: N-Alkylation/Acylation. The lone pair on the quinoline nitrogen is nucleophilic and can directly react with the electrophile or an activated intermediate, leading to the formation of a quaternary quinolinium salt. This is a common side reaction in reactions involving electrophiles.

Likely Cause 3: Instability of the Butanoyl Group. Under strong Lewis acid conditions, the butanoyl cation (or its complex) can potentially rearrange or undergo elimination, leading to other byproducts.

Troubleshooting & Mitigation Strategy:

ParameterRecommendationRationale
Directed Lithiation Consider an alternative strategy via directed ortho-metalation (DoM). Use a strong base like n-butyllithium or LDA at low temperature to selectively deprotonate the C3 position, followed by quenching with an appropriate electrophile (e.g., N-methoxy-N-methylbutanamide, a Weinreb amide).The chloro group at C4 and the methyl group at C2 can help direct the deprotonation to the C3 position, offering much higher regioselectivity than a Friedel-Crafts reaction.
Choice of Lewis Acid If pursuing a Friedel-Crafts route, use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) and a less reactive solvent (e.g., nitrobenzene, CS₂) to reduce the reactivity and potentially improve selectivity.Harsher Lewis acids like AlCl₃ strongly favor substitution on the more activated benzene ring.
Protecting Groups This is less common but transient protection of the nitrogen, for instance through coordination with a Lewis acid, can modulate the ring's reactivity. However, this often favors substitution at C5/C8.This is a complex strategy that requires significant optimization.

Proposed Synthetic Pathway Modification

Start 4-Chloro-2,6-dimethylquinoline Step1 1. n-BuLi or LDA, THF, -78 °C (Directed Lithiation at C3) Start->Step1 Intermediate 3-Lithio-4-chloro-2,6-dimethylquinoline (In situ intermediate) Step1->Intermediate Step2 2. Quench with N-methoxy-N-methylbutanamide Intermediate->Step2 Product Target Molecule: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Step2->Product

Caption: Recommended pathway via directed ortho-metalation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product? Given the potential for various side products, purification by column chromatography on silica gel is highly recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the target compound from unreacted starting material and regioisomeric byproducts.

Q2: How can I confirm the regiochemistry of the butan-2-one substitution? Unambiguous structural confirmation requires advanced spectroscopic analysis. 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential.

  • HMBC: Look for correlations between the protons on the butan-2-one side chain (e.g., the methylene protons adjacent to the ring) and the quinoline carbons (C3 and C4).

  • NOESY: A NOESY experiment should show a spatial correlation between the C2-methyl protons and the protons on the side chain at C3, which would be absent if the substitution occurred at a different position.

Q3: Are there any specific safety precautions I should take? Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strictly inert and anhydrous atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational text describing the general reactivity patterns of quinolines). URL: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polyketide and alkaloid synthesis. Chemical Reviews, 90(6), 879-933. (This seminal review details the principles and applications of directed ortho-metalation for regioselective functionalization). URL: [Link]

Troubleshooting

Overcoming solubility issues with 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This molecule, characterized by its substituted quinoline core, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This molecule, characterized by its substituted quinoline core, presents significant solubility challenges due to its lipophilic nature, as indicated by a calculated LogP of approximately 4.02.[1] The quinoline structure contains a weakly basic nitrogen atom, which is a critical feature that can be leveraged to address these issues.[2][3][4]

This guide provides a structured approach, from basic troubleshooting to advanced formulation strategies, to help researchers overcome solubility hurdles, ensuring reliable and reproducible results in both in vitro and in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve the compound in DMSO resulted in a suspension. What are the immediate troubleshooting steps?

A1: This is a common first hurdle. Before moving to more complex solutions, follow these initial steps:

  • Verify DMSO Quality: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Absorbed water can dramatically decrease its solvating power for hydrophobic compounds.[5][6] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Apply Physical Energy: If the compound remains particulate, mechanical agitation is often sufficient. Vortex the vial vigorously for 2-3 minutes. If particles persist, sonication in a water bath for 10-15 minutes can effectively break down compound aggregates and facilitate dissolution.[6]

  • Gentle Warming: As a final step, you can gently warm the solution to 37-40°C. Do not overheat, as this could risk compound degradation.

Q2: The compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?

A2: This phenomenon is known as "crashing out" and is expected for highly lipophilic molecules.[6] Your compound is soluble in the organic solvent (DMSO) but is poorly soluble in the aqueous environment of your medium. When the DMSO is diluted, its concentration drops below the threshold required to keep the compound in solution, causing it to precipitate.

To prevent this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your cell culture medium, as higher concentrations can be toxic to cells anyway.[7]

  • Use Stepwise Dilution: Instead of a single large dilution, dilute the stock solution in stages. This gradual change in solvent polarity can sometimes keep the compound in solution.[7]

  • Consider a Co-solvent System: If precipitation persists, the use of a co-solvent in the final medium may be necessary. This is an advanced technique and should be validated for cell toxicity.[7]

Q3: How can I improve the aqueous solubility of this compound for my in vitro biological assays?

A3: For in vitro work, several strategies can be employed, ranging from simple to complex:

  • pH Modification: The quinoline nitrogen is basic and can be protonated. Lowering the pH of your aqueous buffer to below the compound's pKa (typically <5 for quinolines) will form a more soluble salt.[2][3][4][8] This is often the most effective initial strategy.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase solubility.[9][10] Common co-solvents for in vitro use include ethanol and propylene glycol, but their final concentration must be tested for compatibility with your assay.[11][12]

  • Micellar Solubilization: Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[13][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cage-like molecules that can trap hydrophobic drugs within their core, rendering them water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: My in vivo studies require a higher concentration than I can achieve. What formulation approaches are recommended?

A4: In vivo formulations require careful consideration of toxicity and bioavailability. Standard approaches for poorly soluble drugs include:

  • Co-solvent Systems: Mixtures of water, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are common for parenteral administration.[11][19] The final formulation must be sterile and tested for tolerability.

  • Lipid-Based Formulations: For kinase inhibitors and other lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption.[20][21][22] These systems form fine emulsions in the gut, improving solubilization.

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique where the crystalline drug is converted to a high-energy amorphous form and dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[23][24] This can dramatically increase both the solubility and the dissolution rate of the compound.[25][26]

Troubleshooting & Optimization Workflows

A systematic approach is key to efficiently solving solubility issues. The following workflow diagrams outline logical steps for troubleshooting and selecting an appropriate formulation strategy.

G cluster_0 Initial Dissolution Troubleshooting start Compound Fails to Dissolve in Chosen Solvent check_purity Step 1: Verify Solvent Purity (e.g., Anhydrous DMSO) start->check_purity apply_energy Step 2: Apply Physical Energy (Vortex / Sonicate) check_purity->apply_energy gentle_heat Step 3: Apply Gentle Heat (37-40°C) apply_energy->gentle_heat reassess Step 4: Re-evaluate Solubility gentle_heat->reassess success SOLUBLE reassess->success Success fail INSOLUBLE Proceed to Formulation reassess->fail Failure

Caption: Initial troubleshooting workflow for dissolving the compound.

G cluster_1 Solubility Enhancement Strategy Selection start Poor Aqueous Solubility Confirmed application Define Application start->application invitro In Vitro Assay application->invitro In Vitro invivo In Vivo Study application->invivo In Vivo ph_mod Strategy 1: pH Modification (Acidic Buffer) invitro->ph_mod lipid Strategy 4: Lipid Formulation (e.g., SEDDS for oral delivery) invivo->lipid cosolvent Strategy 2: Co-solvents (e.g., Ethanol, PG) ph_mod->cosolvent If pH is fixed micelle Strategy 3: Surfactants / Micelles (e.g., Tween 80) cosolvent->micelle If co-solvents fail asd Strategy 5: Amorphous Solid Dispersion (Advanced, for oral/systemic) lipid->asd For higher dose / stability

Caption: Decision matrix for selecting a solubility enhancement strategy.

Data Presentation: Efficacy of Enhancement Methods

The following tables provide generalized, expected outcomes for solubility enhancement based on literature for quinoline derivatives and other poorly soluble compounds.[27] Actual values for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one must be determined empirically.

Table 1: pH-Dependent Aqueous Solubility (Hypothetical)

pH of Buffer Expected State Rationale
7.4 Very Low Solubility (<1 µg/mL) The compound is in its neutral, free base form, which is highly hydrophobic.
5.0 Moderate Solubility Partial protonation of the quinoline nitrogen begins, forming a more soluble salt.

| 3.0 | High Solubility | The compound is fully protonated, maximizing its interaction with the aqueous solvent. |

Table 2: Co-solvent Effects on Aqueous Solubility (Hypothetical)

Co-solvent System (in Water) Expected Solubility Increase (Fold) Considerations
10% Ethanol (v/v) 5 - 20 Check for assay interference and cell toxicity.
20% Propylene Glycol (v/v) 10 - 50 Higher viscosity; ensure thorough mixing.

| 5% DMSO (v/v) | 2 - 10 | Often used but higher concentrations can be cytotoxic.[7] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[28][29]

Methodology:

  • Preparation: Add an excess amount of the crystalline compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 3.0, 5.0, 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove all particulate matter. Crucially, do not disturb the solid pellet.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The measured concentration of the filtrate represents the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol provides a lab-scale method for creating an ASD to significantly enhance solubility.[30]

Methodology:

  • Solvent Selection: Identify a common volatile solvent in which both the compound and the chosen polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) are freely soluble. A mixture like dichloromethane/methanol is often a good starting point.

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). Stir until a clear solution is obtained.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to remove the solvent rapidly to prevent the drug from crystallizing.

  • Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for at least 24 hours at a temperature well below the glass transition temperature (Tg) of the dispersion to remove any residual solvent.

  • Characterization: The resulting powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (i.e., absence of sharp crystalline peaks). Differential Scanning Calorimetry (DSC) can be used to determine the Tg.

  • Solubility Testing: The solubility of the resulting ASD powder can then be determined using the shake-flask method (Protocol 1) to quantify the improvement.

References

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-165. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. [Link]

  • Gaucher, G., et al. (2005). Micellar solubilization of drugs. University of Alberta Libraries. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Slideshare. (n.d.). Cosolvency. Slideshare. [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Connected Papers. (n.d.). Micellar solubilization: Significance and symbolism. Connected Papers. [Link]

  • Kharia, A. A. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). (PDF) Micellar solubilization of drugs. ResearchGate. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • PubMed. (2011). Spontaneous crystalline-to-amorphous phase transformation of organic or medicinal compounds in the presence of porous media, part 2: amorphization capacity and mechanisms of interaction. PubMed. [Link]

  • PubMed. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • IJCRT.org. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT.org. [Link]

  • ION Biosciences. (2024). Troubleshooting tips Dissolving ion indicators in DMSO. ION Biosciences. [Link]

  • TSpace. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-soluble Drugs. TSpace. [Link]

  • MDPI. (2018). Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors. MDPI. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • PubChem - NIH. (n.d.). 4-(4-Chlorophenyl)-3-buten-2-one. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-butanone (CAS 6322-49-2). Cheméo. [Link]

  • PubChem. (n.d.). 4-Chloro-2,6-dimethylquinoline. PubChem. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in Solution

Welcome to the dedicated technical support center for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability Profile

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a molecule possessing two key reactive moieties: a 4-chloroquinoline core and a butan-2-one side chain. Understanding the interplay of these functional groups is critical to predicting and mitigating stability issues in various experimental settings. The 4-chloroquinoline group is susceptible to nucleophilic substitution and hydrolysis, particularly under acidic or basic conditions.[1][2][3] The ketone functional group, while generally more stable, can be sensitive to oxidative and photolytic stress.[4] This guide will address the potential degradation pathways and provide practical solutions for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the concentration of my stock solution of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in methanol over time. What could be the cause?

A1: The most likely cause is a slow nucleophilic substitution reaction at the 4-position of the quinoline ring. Methanol, although a weak nucleophile, can react with the activated 4-chloroquinoline to form the 4-methoxy derivative. This reaction can be accelerated by elevated temperatures and prolonged storage. To minimize this, we recommend preparing fresh solutions or storing stock solutions at -20°C or below and for the shortest duration possible.

Q2: My compound appears to be degrading rapidly when I use a phosphate buffer at pH 7.4 for my assay. What is the likely degradation product?

A2: At neutral to slightly basic pH, the 4-chloro group is susceptible to hydrolysis, which would result in the formation of 4-hydroxy-2,6-dimethylquinolin-3-yl)butan-2-one. The rate of hydrolysis can be influenced by the buffer species, concentration, and temperature. Consider using a buffer system with minimal nucleophilic potential, such as MES or HEPES, and running your experiments at a lower temperature if the assay allows.

Q3: I've noticed the appearance of a new peak in my HPLC chromatogram after exposing my samples to ambient light. Is this compound light-sensitive?

A3: Yes, chloro-substituted aromatic compounds can be susceptible to photodecomposition.[5][6] UV or even strong visible light can induce the homolytic cleavage of the C-Cl bond, leading to the formation of radical species and subsequent degradation products. All solutions containing 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one should be protected from light by using amber vials or by wrapping the containers in aluminum foil.

Q4: Can I use acidic conditions to dissolve my compound?

A4: While the quinoline nitrogen can be protonated under acidic conditions to enhance solubility, strong acidic conditions, especially at elevated temperatures, can promote hydrolysis of the 4-chloro group.[3][7] If acidic conditions are necessary, it is advisable to use the mildest pH possible and to keep the exposure time to a minimum. Always analyze a sample immediately after preparation to check for any degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS Hydrolysis of the 4-chloro groupPrepare a fresh sample and analyze immediately. Compare with a sample stored under inert conditions. Consider using aprotic solvents if compatible with your experiment.
Nucleophilic substitution by solvent or buffer componentsAvoid nucleophilic solvents (e.g., methanol, ethanol) for long-term storage. Use non-nucleophilic buffers (e.g., MES, HEPES).
PhotodegradationProtect all solutions from light using amber vials or foil. Conduct experiments under subdued lighting conditions.
Oxidation of the butanone side chainDegas solvents and use antioxidants (e.g., BHT) if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., argon, nitrogen).
Loss of compound potency or concentration General degradationPerform a forced degradation study to identify the primary degradation pathways under your specific experimental conditions.
Adsorption to container surfacesUse silanized glassware or polypropylene tubes to minimize adsorption.
Color change in solution Formation of colored degradation productsCorrelate the color change with the appearance of new peaks in the chromatogram to identify the responsible species.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one based on its chemical structure.

A 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one B 4-(4-Hydroxy-2,6-dimethylquinolin-3-yl)butan-2-one A->B Hydrolysis (H₂O, OH⁻, H⁺) C 4-(4-Methoxy-2,6-dimethylquinolin-3-yl)butan-2-one A->C Nucleophilic Substitution (MeOH, MeO⁻) D Photodegradation Products A->D Photolysis (hν) E Oxidative Degradation Products A->E Oxidation

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

To systematically investigate the stability of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a forced degradation study is recommended.[8][9][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and to develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one under various stress conditions.

Materials:

  • 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and amber HPLC vials

  • HPLC system with a UV or PDA detector[11]

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze all samples by a suitable HPLC method.

Workflow for Stability Indicating Method Development

A Prepare Stock Solution of Compound B Subject to Forced Degradation Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Develop HPLC Method to Separate Parent Compound and Degradants B->C D Validate Method (Specificity, Linearity, Accuracy, Precision) C->D E Use Validated Method for Formal Stability Studies D->E

Caption: Workflow for developing a stability-indicating method.

Data Summary for Stability Studies

The following table provides an example of how to summarize the data from a forced degradation study.

Stress Condition % Degradation Number of Degradants Major Degradant (if identified)
1 M HCl, 60°C, 24h15.224-Hydroxy derivative
1 M NaOH, RT, 2h45.834-Hydroxy derivative
3% H₂O₂, RT, 24h8.51Unidentified
Heat (60°C), 48h5.11Unidentified
Light (ICH Q1B)12.32Unidentified

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - RSC Publishing. (n.d.).
  • Ketone bodies, stress response, and redox homeostasis - PMC - NIH. (2019, November 28).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).
  • 4-Chloroquinoline - Santa Cruz Biotechnology. (n.d.).
  • Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic. (n.d.).
  • Photochemical Reactions of Benzene with Chlorine Radicals in Atmospheric Aqueous Phase - ResearchGate. (2024, June 8).
  • Photochemical reactions of chlorobenzene derivatives in benzene - RSC Publishing. (n.d.).
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (2025, December 22).
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (2025, August 7).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Forced Degradation Studies - Creative Biolabs. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Welcome to the technical support center for the HPLC purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful purification of this compound. Here, we will delve into the nuances of HPLC method development and address common challenges encountered during the purification process.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, with the molecular formula C₁₅H₁₆ClNO, is a quinoline derivative.[1] Its structure suggests a moderate to high degree of lipophilicity, which is a key factor in selecting the appropriate HPLC conditions.

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₆ClNO[1]
Molecular Weight 261.75 g/mol [1]
LogP (calculated) 4.02664[1]
Topological Polar Surface Area (TPSA) 29.96 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

The calculated LogP of approximately 4 indicates that this compound is quite hydrophobic and will be well-retained on a reversed-phase (RP) HPLC column. The presence of a basic nitrogen atom in the quinoline ring means that the mobile phase pH can significantly influence its retention and peak shape.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Q1: What is the recommended starting point for HPLC method development for this compound?

A1: Given the hydrophobic nature of the molecule (LogP ~4), a reversed-phase HPLC approach is the most suitable starting point.

  • Column: A C18 column is the workhorse for reversed-phase chromatography and is highly recommended. Standard dimensions for initial analytical method development would be 4.6 mm x 150 mm with 5 µm particles.

  • Mobile Phase: A good starting point is a gradient elution with acetonitrile (ACN) and water. Due to the basic quinoline nitrogen, adding a modifier to the mobile phase is crucial to prevent peak tailing. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is recommended to ensure consistent protonation of the analyte and good peak shape.

  • Detection: The quinoline core possesses a strong chromophore, making UV detection a suitable choice. A starting wavelength of 254 nm is generally effective for aromatic systems. A photodiode array (PDA) detector is highly beneficial to determine the optimal detection wavelength and assess peak purity.

Q2: How do I prepare my sample for injection?

A2: The sample should be dissolved in a solvent that is compatible with the mobile phase and strong enough to fully dissolve the compound. A good practice is to dissolve the sample in the initial mobile phase composition or a slightly stronger solvent. For this compound, a mixture of acetonitrile and water would be appropriate. Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column and HPLC system.

Q3: What are the key parameters to optimize for better separation?

A3: The primary parameters to optimize for improved resolution are the mobile phase composition (gradient slope), flow rate, and column temperature.

  • Gradient Slope: A shallower gradient will provide better resolution between closely eluting peaks.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

  • Temperature: Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially altered selectivity. However, be mindful of compound stability at elevated temperatures.[2]

Common HPLC Problems & Solutions

This section provides a structured approach to troubleshooting common issues encountered during the HPLC purification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic quinoline nitrogen and acidic silanols on the silica-based column packing. - Column overload.- Add an acidic modifier: Use 0.1% formic acid or TFA in the mobile phase to suppress the silanol activity and ensure the analyte is in a single protonated state. - Reduce sample load: Inject a smaller amount of the sample.[3][4] - Use a base-deactivated column: Modern columns are often end-capped to minimize these interactions.
Poor Peak Shape (Fronting) - Column overload, particularly in preparative chromatography. - Poor sample solubility in the mobile phase.- Reduce sample concentration: Dilute the sample before injection. - Change sample solvent: Dissolve the sample in a solvent that is weaker than the mobile phase.
Low Resolution/Overlapping Peaks - Inappropriate mobile phase composition. - Gradient is too steep. - Column is not efficient enough.- Optimize the gradient: Decrease the gradient slope for better separation of closely eluting peaks. - Try a different organic modifier: Switching from acetonitrile to methanol can alter selectivity. - Use a longer column or a column with smaller particles: This will increase the column's efficiency.
Carryover (Ghost Peaks) - The compound is highly retained and does not fully elute during the run. - Adsorption to active sites in the injector or column.- Increase the organic percentage at the end of the gradient: A high organic "flush" step (e.g., 95-100% ACN) can help elute strongly retained compounds. - Use a stronger wash solvent in the autosampler. - Ensure the sample is fully dissolved.
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Column temperature variations.- Equilibrate the column for a sufficient time (at least 10 column volumes) before the first injection. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

TroubleshootingWorkflow Start Crude Sample Initial_Run Initial HPLC Run Start->Initial_Run Evaluation Evaluate Chromatogram Initial_Run->Evaluation Good_Separation Good Separation? Evaluation->Good_Separation Proceed_Purification Proceed to Preparative Purification Good_Separation->Proceed_Purification Yes Poor_Peak_Shape Poor Peak Shape? Good_Separation->Poor_Peak_Shape No Low_Resolution Low Resolution? Poor_Peak_Shape->Low_Resolution No Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add acid, change solvent) Poor_Peak_Shape->Optimize_Mobile_Phase Yes Optimize_Gradient Optimize Gradient (e.g., shallower slope) Low_Resolution->Optimize_Gradient Yes Check_Column Check Column/System (e.g., different column, reduce load) Low_Resolution->Check_Column No Re_Run Re-run Analysis Optimize_Mobile_Phase->Re_Run Optimize_Gradient->Re_Run Check_Column->Re_Run Re_Run->Evaluation

Caption: A logical workflow for troubleshooting common HPLC issues.

Advanced Troubleshooting and Method Development

Protocol 1: Analytical Method Development

This protocol outlines a systematic approach to developing a robust analytical HPLC method for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Objective: To achieve baseline separation of the target compound from its impurities with good peak shape.

Materials:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Sample of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Procedure:

  • System Preparation:

    • Purge the HPLC system with the initial mobile phases.

    • Equilibrate the column with the starting mobile phase composition for at least 15 minutes.

  • Initial Scouting Gradient:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: 254 nm and monitor the full spectrum with the PDA detector.

  • Analysis of Initial Run:

    • Determine the retention time of the main peak.

    • Assess peak shape (asymmetry factor).

    • Identify any impurities and their resolution from the main peak.

    • From the PDA data, determine the optimal wavelength for detection.

  • Method Optimization (if necessary):

    • If resolution is poor: Decrease the gradient slope around the elution time of the target compound. For example, if the compound elutes at 60% B, try a gradient of 50% to 70% B over 20 minutes.

    • If peak tailing is observed: Ensure the acidic modifier is present in both mobile phases. Consider using a different acidic modifier (e.g., TFA) or a base-deactivated column.

    • To alter selectivity: Replace acetonitrile with methanol and repeat the scouting gradient.

Protocol 2: Preparative HPLC Scale-Up

This protocol describes how to scale up the optimized analytical method for preparative purification.

Objective: To purify a larger quantity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one with high purity and recovery.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Optimized mobile phases from the analytical method

  • Concentrated sample of the target compound

Procedure:

  • Calculate Preparative Parameters:

    • Flow Rate: Scale the flow rate based on the column cross-sectional area:

      • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

    • Gradient Time: Adjust the gradient time proportionally to the flow rate to maintain the same separation.

    • Sample Load: The maximum sample load will depend on the separation of the target compound from its closest impurity. This often needs to be determined empirically, starting with a small injection and gradually increasing the load.

  • System Preparation:

    • Install the preparative column.

    • Purge the system with the preparative flow rate.

    • Equilibrate the column with the initial mobile phase conditions.

  • Preparative Run:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMF or DMSO) and then dilute with the initial mobile phase. Ensure the final sample solution is filtered.

    • Inject the sample onto the column.

    • Run the scaled-up gradient method.

    • Collect fractions based on the UV signal of the target peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions.

    • Remove the solvent, typically by rotary evaporation or lyophilization.

Method Development Logic

This diagram illustrates the decision-making process during HPLC method development.

MethodDevelopment Start Define Purification Goal (Purity, Yield) Select_Column_MP Select Initial Column & Mobile Phase (e.g., C18, ACN/Water + Acid) Start->Select_Column_MP Scouting_Run Perform Scouting Gradient Run Select_Column_MP->Scouting_Run Evaluate_Chroma Evaluate Chromatogram Scouting_Run->Evaluate_Chroma Criteria_Met Separation Criteria Met? Evaluate_Chroma->Criteria_Met Optimize Optimize Method Criteria_Met->Optimize No Finalize_Method Finalize Analytical Method Criteria_Met->Finalize_Method Yes Optimize->Scouting_Run Scale_Up Scale-Up to Preparative HPLC Finalize_Method->Scale_Up

Sources

Troubleshooting

Inconsistent results in biological assays with 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to QCDB and Assay Variability 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, which we will refer to as QCDB, is a novel substituted...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to QCDB and Assay Variability

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, which we will refer to as QCDB, is a novel substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, topoisomerases, and transporters.[1][2][3] Compounds like QCDB, with halogenated and alkyl-substituted rings, are of significant interest for their potential as anticancer and anti-infective agents.[1][4]

However, the very features that make such compounds biologically active—hydrophobicity, aromatic rings, and potential for specific molecular interactions—also present significant challenges in experimental biology.[5] Researchers using QCDB may encounter inconsistent results in biological assays, stemming from issues with solubility, stability, and off-target effects. This guide provides a structured approach to troubleshooting these common problems, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My measured IC50 value for QCDB varies significantly between experiments. What is the most common cause? A1: The most frequent cause of IC50 variability for hydrophobic compounds like QCDB is poor aqueous solubility and precipitation in assay media. Even if the compound appears dissolved in your DMSO stock, it can crash out upon dilution into aqueous buffers, leading to an inaccurate effective concentration. Always check for precipitation visually and consider performing a solubility assessment in your specific assay medium.

Q2: I'm observing cytotoxicity in my cell-based assay at concentrations where I don't expect to see target-specific effects. Why? A2: This could be due to several factors:

  • Non-specific toxicity: High concentrations of DMSO (typically >0.5%) can be toxic to many cell lines.[6][7]

  • Compound precipitation: Undissolved compound aggregates can cause physical stress to cells, leading to viability loss that is independent of the intended biological target.

  • Off-target effects: Quinoline derivatives can interact with multiple cellular targets, and the observed cytotoxicity might be due to an unintended interaction.[1][8]

Q3: QCDB is active in my biochemical (enzyme) assay but shows no activity in my cell-based assay. What's happening? A3: This classic discrepancy often points to issues with cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Another possibility is that the compound is being actively removed from the cell by efflux pumps or is rapidly metabolized into an inactive form within the cell.

Q4: How can I improve the solubility of QCDB for my experiments? A4: Start by ensuring your QCDB is fully dissolved in a high-quality, anhydrous DMSO stock. When diluting into aqueous buffers, avoid making large dilution steps directly from a highly concentrated DMSO stock into the final medium. Instead, perform intermediate dilutions. If solubility remains an issue, you can explore the use of formulation agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80), but you must first validate that these agents do not interfere with your assay.

Q5: Could QCDB be a "Pan-Assay Interference Compound" (PAIN)? A5: PAINs are compounds that show activity in numerous assays through non-specific mechanisms, such as aggregation, redox cycling, or assay technology interference. While the core structure of QCDB is not a classic PAIN, it's crucial to be vigilant. If you observe activity across multiple, unrelated assays, or if the dose-response curve is unusually steep or shallow, consider performing counter-screens and biophysical assays (like Surface Plasmon Resonance) to confirm a direct, specific binding interaction with your target.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific experimental issues.

Issue 1: High Variability in IC50 Values

Inconsistent IC50 values are a primary obstacle in characterizing a compound's potency. This workflow will help you systematically diagnose and resolve the root cause.

A Start: Inconsistent IC50 Results B Step 1: Verify Compound Integrity & Handling A->B C Is stock solution clear? Stored correctly? Freshly prepared? B->C Check D Step 2: Assess Solubility in Assay Medium C->D E Visually inspect for precipitate. Perform nephelometry or DLS. D->E Action F Precipitate Observed? E->F G Step 3: Optimize Dilution Protocol F->G Yes I Step 4: Evaluate Assay Conditions F->I No H Use serial dilutions in DMSO first. Minimize final DMSO %. G->H Action M Problem Resolved? H->M J Check serum protein concentration. Assess incubation time. I->J Check K High Serum Protein? J->K L Consider serum-free assay or measure protein binding. K->L Yes K->M No L->M N End: Consistent IC50 Achieved M->N Yes O Consult advanced formulation strategies. M->O No

Caption: Troubleshooting workflow for IC50 variability.

Causality and Explanation:

  • Compound Integrity: The quality of your starting material is paramount. Degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to lower potency and inconsistent results. Always start with a freshly prepared stock solution from a validated powder.[9]

  • Solubility: As mentioned, this is the most likely culprit. The concentration of a compound in solution is its effective concentration. If QCDB precipitates, the actual concentration interacting with your target is unknown and lower than intended, leading to a seemingly higher (less potent) IC50.[5]

  • Dilution Protocol: Making a large dilution (e.g., 1:1000) from a 10 mM DMSO stock directly into an aqueous buffer creates a zone of high solvent concentration that can cause the compound to crash out before it can be properly dispersed. Serial dilutions in DMSO before the final aqueous dilution can mitigate this.

  • Assay Conditions:

    • Protein Binding: Many quinoline derivatives bind to serum proteins like albumin.[10] This binding is reversible, but it sequesters the compound, reducing the free concentration available to interact with the target. If your assay medium contains serum (e.g., FBS), the IC50 can appear higher than in a serum-free biochemical assay.

    • Incubation Time: For irreversible or slow-binding inhibitors, the IC50 value will be time-dependent. Ensure your assay has reached equilibrium.

Issue 2: Discrepancy Between Biochemical and Cell-Based Activity

This common issue in drug discovery highlights the complexity of cellular systems compared to isolated biochemical reactions.

cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Potential Barriers Biochem Potent Activity Target: Purified Protein Permeability Cell Membrane Permeability Biochem->Permeability Efflux Efflux Pumps (e.g., P-gp) Biochem->Efflux Metabolism Intracellular Metabolism Biochem->Metabolism Stability Degradation in Media Biochem->Stability Cell No Activity Target: Intracellular Permeability->Cell Efflux->Cell Metabolism->Cell Stability->Cell

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Welcome to the technical support guide for managing the in vitro cytotoxicity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the in vitro cytotoxicity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and in-depth scientific context. The guidance herein is based on established principles for handling quinoline-based compounds and general best practices in cell culture.

Section 1: Foundational Concepts & Initial Experimental Design

This section addresses the fundamental questions and initial steps necessary for designing experiments that proactively minimize the risk of unintended cytotoxicity.

FAQ 1: What are the likely mechanisms of toxicity for a chloro-dimethyl-quinoline derivative like 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one?

While specific data on this novel compound is limited, the chloro-quinoline core structure provides significant clues to its potential cytotoxic mechanisms. Structurally related quinoline derivatives have been shown to induce cell death through several interconnected pathways.[1][2][3]

  • Induction of Oxidative Stress: A primary mechanism of toxicity for many quinoline compounds is the generation of Reactive Oxygen Species (ROS).[1] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.

  • Mitochondrial Dysfunction: Quinolines can interfere with mitochondrial function, leading to a decrease in the mitochondrial transmembrane potential and triggering the intrinsic apoptotic pathway.[1]

  • Apoptosis Induction: The accumulation of ROS and mitochondrial damage often culminates in programmed cell death, or apoptosis.[1][4] This is frequently characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Understanding these potential mechanisms is the first step in designing experiments that can control for and mitigate these effects.

FAQ 2: How do I determine the initial concentration range for my experiments to minimize overt toxicity?

Establishing a proper concentration range is critical to differentiate between the desired biological effect of the compound and non-specific cytotoxicity. A dose-response curve is the standard method for determining the 50% inhibitory concentration (IC50), which is a key measure of a compound's potency.[5][6][7][8]

The following workflow is recommended for determining the optimal, non-toxic working concentration range for your specific cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision prep_compound Prepare high-concentration stock of compound in DMSO serial_dilution Perform serial dilutions of the compound to create a wide concentration range (e.g., 100 µM to 0.01 µM) prep_compound->serial_dilution prep_cells Seed cells in a 96-well plate at optimal density treatment Treat cells with the diluted compound and a vehicle control (DMSO only) prep_cells->treatment serial_dilution->treatment incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) treatment->incubation viability_assay Perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue) incubation->viability_assay read_plate Measure absorbance/fluorescence using a plate reader viability_assay->read_plate calculate_ic50 Calculate the IC50 value using non-linear regression analysis read_plate->calculate_ic50 select_concentration Select working concentrations significantly below the IC50 for mechanism-of-action studies calculate_ic50->select_concentration

Caption: Workflow for determining the IC50 and selecting a non-toxic working concentration.

Section 2: Troubleshooting Unexpected Cytotoxicity

Even with careful planning, unexpected cell death can occur. This section provides a logical sequence of troubleshooting steps to identify and resolve common issues.

FAQ 3: My cells are dying even at low concentrations. What are the immediate troubleshooting steps?

If you observe significant cytotoxicity at concentrations well below the expected IC50, consider the following potential sources of the problem:

  • Vehicle (Solvent) Toxicity: The most common solvent for compounds like this is Dimethyl Sulfoxide (DMSO). While generally considered safe at low concentrations, some cell lines are sensitive to DMSO concentrations as low as 0.1%.[9] It is crucial to run a vehicle-only control at the same concentration as your highest compound dilution to ensure that the solvent is not the cause of the observed toxicity.[10][11] Studies have shown that DMSO concentrations of 0.5% and higher can significantly reduce cell viability.[4][9]

  • Compound Stability and Solubility: Ensure that your compound is fully dissolved in the stock solution and does not precipitate when diluted in your culture medium. Precipitated compound can cause mechanical damage to cells and lead to inaccurate concentration calculations. If you observe precipitation, consider preparing a fresh stock solution or using a different solvent system if compatible.

  • Serum Concentration in Media: The concentration of fetal bovine serum (FBS) or other serum components in your culture media can influence compound toxicity.[12] Serum proteins can bind to the compound, reducing its effective concentration. If you are performing experiments in low-serum or serum-free media, the compound's bioavailability will be higher, potentially leading to increased toxicity at lower nominal concentrations.

  • Cell Seeding Density: The density at which you plate your cells can impact their susceptibility to toxic compounds.[13] Overly confluent or sparse cultures can exhibit altered metabolic rates and stress responses. It is important to use a consistent and optimal seeding density for all experiments.

FAQ 4: I observe significant oxidative stress in my cell cultures. How can I mitigate this?

Given that quinoline derivatives are known to induce ROS, it is a common and addressable issue.[1] The primary strategy is to supplement the culture medium with an antioxidant.

N-acetylcysteine (NAC) is a widely used antioxidant that can mitigate ROS-induced cell death.[14][15][16][17] NAC acts as a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge some reactive oxygen species.[14][16]

G Compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Mitochondria Mitochondria Compound->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Causes Apoptosis Apoptosis Cell_Damage->Apoptosis Leads to NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Increases Synthesis GSH->ROS Neutralizes G cluster_2d 2D Monolayer Culture cluster_3d 3D Spheroid Culture node_2d All cells are equally exposed to the compound in the media. High sensitivity to toxicity. node_3d Outer layer of cells is most exposed. Inner core of cells is partially shielded, creating a concentration gradient. More physiologically relevant and often more resistant to toxicity. Compound Compound Compound->node_2d Uniform Exposure Compound->node_3d Gradient Exposure

Caption: Comparison of compound exposure in 2D vs. 3D cell culture models.

The enhanced resistance of 3D models is attributed to:

  • Limited Compound Penetration: The dense structure of a spheroid can limit the diffusion of the compound to the inner cell layers. [18]* Physiological Relevance: Cells in a 3D environment have more natural cell-cell and cell-matrix interactions, which can influence their response to drugs. [19][18]* Presence of Quiescent Cells: The core of a spheroid often contains quiescent or slow-proliferating cells, which can be less susceptible to certain types of cytotoxic agents.

Section 4: Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol outlines the steps for performing a standard MTT assay to determine the IC50 of your compound. [20][21][22][23][24][25]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of your compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).

  • Cell Treatment: Remove the existing media from the cells and add 100 µL of the 2X compound dilutions and vehicle controls to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. [26][27][28][29]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with your compound at the desired concentrations and for the desired time. Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with an excitation of ~485 nm and an emission of ~530 nm.

  • Analysis: Normalize the fluorescence of the treated samples to the untreated control to determine the fold-change in ROS production.

References

  • de Souza, T. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

  • Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • McShan, D., & Ray, P. C. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(4), 387–394. [Link]

  • Patel, N. B., & Mehta, J. P. (2012). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

  • Agarwal, A., et al. (2016). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (111), 54062. [Link]

  • de Almeida, J. C. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 1-9. [Link]

  • Mrakovcic, M., et al. (2023). The Growing Importance of Three-Dimensional Models and Microphysiological Systems in the Assessment of Mycotoxin Toxicity. Toxins, 15(7), 421. [Link]

  • Samuni, Y., et al. (2013). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Chemical Research in Toxicology, 26(9), 1293-1301. [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments. [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being central to numerous therapeutic agents. 4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being central to numerous therapeutic agents. 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a compound of interest for further functionalization and biological screening. However, the reproducible synthesis of such multi-substituted quinolines can be challenging, often plagued by issues of low yield, difficult purification, and batch-to-batch variability. This guide provides an in-depth comparison of synthetic strategies for obtaining this target molecule, with a focus on reproducibility and practical insights for the research scientist.

Introduction: The Challenge of Multi-Substituted Quinolines

The target molecule, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, possesses a specific substitution pattern that requires a carefully planned synthetic sequence. The primary challenges lie in the controlled formation of the quinoline core, the subsequent chlorination, and the regioselective introduction of the butanone side chain at the C3 position. Traditional methods for quinoline synthesis, while well-established, often involve harsh reaction conditions that can lead to a variety of side products, complicating purification and impacting overall yield and reproducibility.

This guide will first detail a classical, multi-step approach, breaking down each reaction and highlighting the critical parameters that influence its success. We will then compare this to a more modern, convergent strategy, evaluating the potential advantages for improving reproducibility and overall efficiency.

Primary Synthetic Route: A Stepwise Approach

A logical and well-documented approach to the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one involves a three-stage process:

  • Conrad-Limpach Synthesis of the quinolin-4-ol core.

  • Chlorination of the 4-hydroxy group.

  • Introduction of the butanone side chain at the C3 position.

Primary Synthetic Route 4-Methylaniline 4-Methylaniline Step1_Intermediate 2,6-Dimethylquinolin-4-ol 4-Methylaniline->Step1_Intermediate Conrad-Limpach (High Temp. Cyclization) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Step1_Intermediate Step2_Intermediate 4-Chloro-2,6-dimethylquinoline Step1_Intermediate->Step2_Intermediate Chlorination (POCl3) Target_Molecule 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Step2_Intermediate->Target_Molecule Side Chain Introduction (e.g., Friedel-Crafts Acylation)

Figure 1: Overall workflow of the primary synthetic route.
Stage 1: Conrad-Limpach Synthesis of 2,6-Dimethylquinolin-4-ol

The Conrad-Limpach synthesis is a robust method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters[1][2]. In this case, 4-methylaniline is reacted with ethyl acetoacetate. The reaction proceeds in two key phases: the initial formation of an enamine intermediate, followed by a high-temperature thermal cyclization[3].

Mechanism and Reproducibility:

The initial condensation of 4-methylaniline with the keto group of ethyl acetoacetate is typically straightforward. The critical and often problematic step is the thermal cyclization of the resulting enamine, which requires temperatures around 250 °C[1]. The high energy required for this step is due to the disruption of the aniline's aromaticity during the ring-closing process[4].

Key Reproducibility Challenges:

  • Temperature Control: Precise and uniform heating is crucial. Overheating can lead to decomposition and tar formation, while insufficient temperature will result in low conversion. The use of high-boiling, inert solvents like diphenyl ether or mineral oil is common to achieve the necessary temperature, but these can complicate product isolation[1][4].

  • Side Reactions: At these high temperatures, side reactions are common. The primary alternative pathway is the Knorr synthesis, which can occur if the aniline reacts with the ester functionality of the β-ketoester, leading to the formation of 2-hydroxyquinoline isomers[5]. While the Conrad-Limpach pathway is generally favored under these conditions, the formation of Knorr products can reduce the yield and purity of the desired 4-hydroxyquinoline.

  • Solvent Choice: While high-boiling solvents are effective, their removal can be challenging. A study on various solvents for the Conrad-Limpach reaction has shown that while higher boiling points generally lead to better yields, the physical properties of the solvent can significantly impact the ease of workup[4].

Experimental Protocol (Stage 1):

  • In a flask equipped with a Dean-Stark trap and condenser, combine 4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine intermediate.

  • Remove the toluene under reduced pressure.

  • To the resulting crude enamine, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250 °C and maintain this temperature for 1-2 hours.

  • Allow the mixture to cool, and triturate with a non-polar solvent (e.g., hexane) to precipitate the crude 2,6-dimethylquinolin-4-ol.

  • Filter the solid and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Stage 2: Chlorination of 2,6-Dimethylquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity[6].

Mechanism and Reproducibility:

The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is generally efficient but requires careful handling of the reagents and strict anhydrous conditions.

Key Reproducibility Challenges:

  • Moisture Sensitivity: POCl₃ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of moisture can quench the reagent and lead to the formation of phosphoric acid, which complicates the workup[7].

  • Reagent Purity and Excess: The purity of POCl₃ can affect the reaction outcome. Using an excess of POCl₃ is common to ensure complete conversion, and it can also serve as the solvent.

  • Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water. The pH of the aqueous solution is then adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Incomplete neutralization can lead to low recovery of the product.

  • Side Products: Incomplete reaction can leave starting material, which can be difficult to separate from the product. Over-chlorination or other side reactions are generally minimal under controlled conditions[8][9].

Experimental Protocol (Stage 2):

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,6-dimethylquinolin-4-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or by the careful addition of solid sodium hydroxide until the solution is basic (pH > 8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2,6-dimethylquinoline.

  • Purify the crude product by column chromatography on silica gel.

Stage 3: Introduction of the Butanone Side Chain

This is the most challenging step in the sequence, as the direct C3-alkylation or acylation of a 4-chloroquinoline can be difficult. A plausible approach is a Friedel-Crafts-type acylation.

Mechanism and Reproducibility:

A Friedel-Crafts acylation would involve the reaction of 4-chloro-2,6-dimethylquinoline with an acylating agent (e.g., butanoyl chloride or butyric anhydride) in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The electrophilic acylium ion would then attack the quinoline ring. However, the quinoline ring is relatively electron-deficient, especially with the electron-withdrawing chloro group at the 4-position, which deactivates the ring towards electrophilic substitution. Furthermore, the nitrogen atom can coordinate with the Lewis acid, further deactivating the ring.

Key Reproducibility Challenges:

  • Reactivity and Regioselectivity: The electron-deficient nature of the 4-chloroquinoline ring may lead to low reactivity. The regioselectivity of the acylation could also be an issue, with potential for substitution on the benzene ring of the quinoline.

  • Catalyst Stoichiometry: A significant excess of the Lewis acid catalyst may be required to overcome the deactivation by the quinoline nitrogen.

  • Harsh Conditions: Friedel-Crafts reactions often require harsh conditions, which can lead to side reactions and decomposition.

Experimental Protocol (Stage 3 - Hypothetical):

  • In a dry flask under an inert atmosphere, suspend aluminum chloride (2.0-3.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension in an ice bath and slowly add butanoyl chloride (1.2 eq).

  • To this mixture, add a solution of 4-chloro-2,6-dimethylquinoline (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting product would be a ketone that would require a subsequent methylation step to obtain the final butan-2-one side chain. This adds complexity and potential for further reproducibility issues.

Alternative Synthetic Route: A Convergent One-Pot Approach

To overcome the challenges of the multi-step linear synthesis, a more convergent or one-pot strategy can be considered. A recently developed method for the synthesis of 4-chloroquinolines from N-aryl enaminones offers a promising alternative[10][11][12][13]. This approach could potentially allow for the synthesis of a 3-substituted-4-chloroquinoline in a single step from a suitably designed enaminone.

Alternative Synthetic Route 4-Methylaniline 4-Methylaniline Enaminone_Intermediate N-(4-methylphenyl) enaminone 4-Methylaniline->Enaminone_Intermediate Butanone-containing β-ketoester Butanone-containing β-ketoester Butanone-containing β-ketoester->Enaminone_Intermediate Target_Molecule 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Enaminone_Intermediate->Target_Molecule One-Pot Cascade Reaction (e.g., with BTC/TPPO)

Figure 2: Workflow of a potential one-pot alternative synthesis.

In this proposed alternative, one would first synthesize an N-aryl enaminone from 4-methylaniline and a β-ketoester that already contains the butanone side chain (e.g., ethyl 2-acetyl-5-oxohexanoate). This enaminone would then be subjected to a one-pot cascade reaction that effects cyclization and chlorination simultaneously.

Mechanism and Reproducibility Advantages:

This approach leverages a cascade reaction promoted by reagents such as bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO)[10]. The reaction is thought to proceed through an α-carbonylation, a 6π-azaelectrocyclization, and a dehydroxychlorination in a single pot.

  • Reduced Step Count: A one-pot reaction significantly reduces the number of individual operations, purifications, and handling steps, which inherently improves reproducibility by minimizing mechanical losses and the introduction of contaminants.

  • Milder Conditions: These modern cascade reactions often proceed under milder conditions than the high-temperature cyclization of the Conrad-Limpach synthesis, which can lead to cleaner reaction profiles and fewer side products.

  • Improved Convergence: By building the complexity of the side chain into one of the starting materials, the need for a challenging late-stage functionalization of the quinoline core is avoided.

Experimental Protocol (Alternative - Proposed):

  • Synthesis of the Enaminone: React 4-methylaniline (1.0 eq) with ethyl 2-acetyl-5-oxohexanoate (1.0 eq) in a suitable solvent like ethanol or toluene, with catalytic acid, and remove water azeotropically to form the corresponding enaminone. Purify this intermediate.

  • One-Pot Cyclization and Chlorination: In a dry flask under an inert atmosphere, dissolve the purified enaminone (1.0 eq), bis(trichloromethyl) carbonate (BTC, 1.0 eq), and triphenylphosphine oxide (TPPO, 1.0 eq) in chlorobenzene.

  • Heat the mixture to 60 °C and stir for the required reaction time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to obtain the target molecule.

Performance Comparison

FeaturePrimary Synthetic RouteAlternative (One-Pot) Route
Number of Steps 3 (with multiple purifications)2 (with one intermediate purification)
Reproducibility Moderate to LowPotentially High
Key Challenges High-temperature cyclization, harsh chlorination, difficult C3-functionalizationSynthesis of the specialized β-ketoester starting material
Yield Likely low to moderate overall yield due to multiple stepsPotentially higher overall yield
Purification Multiple challenging purificationsFewer purification steps
Scalability Can be challenging to scale due to high temperatures and hazardous reagentsPotentially more scalable due to milder conditions

Conclusion and Recommendations

For the synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, the traditional multi-step approach, while mechanistically straightforward, presents significant challenges to reproducibility. The high-temperature Conrad-Limpach cyclization and the late-stage Friedel-Crafts acylation are particularly prone to variability and low yields.

The alternative one-pot cascade reaction, while requiring the synthesis of a more complex starting material, offers a more elegant and potentially more reproducible pathway. By reducing the number of synthetic operations and avoiding harsh reaction conditions, this method is more likely to provide consistent results. For researchers and drug development professionals, investing the initial effort to synthesize the appropriate enaminone precursor for a one-pot cyclization is likely to be more efficient and reliable in the long run for producing the target compound in a reproducible manner.

It is recommended that any synthetic endeavor for this target molecule begin with small-scale trials to establish optimal conditions, with careful monitoring of each step by appropriate analytical techniques such as TLC, LC-MS, and NMR to identify and quantify the desired product and any side products.

References

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Comparative

A Comparative Analysis of the Bioactivity of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one and Known PI3K/Akt/mTOR Pathway Inhibitors

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3][4][5] Many quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3][4][5] Many quinoline-based compounds have emerged as potent kinase inhibitors, targeting key signaling pathways implicated in cancer pathogenesis.[6][7][8][9] This guide provides a comparative analysis of a novel quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, with established inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[10][11][12][13][14] Through a series of in vitro and cell-based assays, we will explore the inhibitory potential of this novel compound and contextualize its bioactivity against well-characterized inhibitors.

Introduction: The Rationale for Investigating 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Quinoline and its derivatives have a long-standing history in drug discovery, demonstrating efficacy as antibacterial, antimalarial, and more recently, as anticancer agents.[3][4] The structural versatility of the quinoline ring system allows for the synthesis of compounds that can potently and selectively inhibit various protein kinases.[6][9] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[11][13] Its aberrant activation is a hallmark of many cancers, often stemming from mutations in key components of the pathway or the loss of tumor suppressors like PTEN.[11][13]

Given the established precedent of quinolinone derivatives as kinase inhibitors, we hypothesize that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (henceforth referred to as Cmpd-X) may exert its biological effects through the inhibition of the PI3K/Akt/mTOR pathway. To investigate this, we will compare its bioactivity to two well-known inhibitors:

  • BEZ235 (Dactolisib): A dual pan-PI3K and mTOR inhibitor.

  • MK-2206: An allosteric inhibitor of Akt.

This comparative approach will allow for a comprehensive evaluation of the potency and potential mechanism of action of Cmpd-X.

Comparative Bioactivity Analysis

The following tables summarize the hypothetical, yet plausible, experimental data comparing Cmpd-X to BEZ235 and MK-2206.

Table 1: In Vitro Kinase Inhibition
CompoundPI3Kα (IC50, nM)Akt1 (IC50, nM)mTOR (IC50, nM)
Cmpd-X 1525025
BEZ235 4>10007
MK-2206 >100012>1000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Anti-proliferative Activity in PC-3 Cells (Prostate Cancer)
CompoundGI50 (µM)
Cmpd-X 0.8
BEZ235 0.5
MK-2206 1.2

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% as determined by the MTT assay.

Table 3: Inhibition of Downstream Signaling in PC-3 Cells
Compound (1 µM)p-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)
Cmpd-X 8590
BEZ235 9595
MK-2206 9070

% Inhibition is relative to vehicle-treated control cells as determined by Western blot analysis.

Experimental Methodologies

The following protocols were designed to ensure scientific rigor and reproducibility.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[15][16][17] A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase (PI3Kα, Akt1, or mTOR), the appropriate substrate (e.g., PIP2 for PI3K), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using a suitable method, such as filtration through a phosphocellulose membrane.[15]

  • Detection: Quantify the amount of incorporated radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Purified Kinase initiate Add [γ-³²P]ATP & MgCl2 prep1->initiate prep2 Substrate prep2->initiate prep3 Test Compound prep3->initiate incubate Incubate at 30°C initiate->incubate terminate Add Stop Solution (EDTA) incubate->terminate separate Separate Substrate terminate->separate quantify Scintillation Counting separate->quantify analyze Calculate IC50 quantify->analyze

In Vitro Kinase Assay Workflow
MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Protocol:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Cmpd-X, BEZ235, or MK-2206 for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed Seed PC-3 Cells adhere Adhere Overnight seed->adhere treat Add Test Compounds adhere->treat incubate_treat Incubate for 72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate GI50 read->analyze G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis treat Treat Cells lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry detect->analyze

Western Blot Workflow

Mechanism of Action and Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

G cluster_inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation Akt->Proliferation S6K S6K mTORC1->S6K activates S6K->Proliferation CmpdX_PI3K Cmpd-X CmpdX_PI3K->PI3K BEZ235_PI3K BEZ235 BEZ235_PI3K->PI3K MK2206_Akt MK-2206 MK2206_Akt->Akt CmpdX_mTOR Cmpd-X CmpdX_mTOR->mTORC1 BEZ235_mTOR BEZ235 BEZ235_mTOR->mTORC1

PI3K/Akt/mTOR Signaling Pathway

Discussion and Future Directions

The hypothetical data presented suggest that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Cmpd-X) is a potent inhibitor of the PI3K/Akt/mTOR pathway, with a profile indicative of dual PI3K and mTOR inhibition. Its in vitro kinase inhibition profile is similar to that of the known dual inhibitor BEZ235, albeit with slightly lower potency. The anti-proliferative activity of Cmpd-X in PC-3 cells is robust and aligns with its ability to suppress the phosphorylation of downstream effectors Akt and S6K.

The slightly reduced potency of Cmpd-X against Akt in the direct kinase assay, coupled with strong inhibition of p-Akt in the cell-based Western blot, suggests that its primary mode of action in cells is through the upstream inhibition of PI3K. The potent inhibition of mTOR further contributes to its anti-proliferative effects.

Future studies should focus on confirming these findings with rigorous experimental data. Further investigation into the selectivity of Cmpd-X across a broader panel of kinases is warranted to fully characterize its pharmacological profile. In vivo studies in relevant animal models of cancer will be crucial to evaluate its therapeutic potential. The favorable drug-like properties often associated with quinoline scaffolds, combined with its potent inhibition of a key cancer signaling pathway, make 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one a promising lead compound for further drug development efforts.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]

  • Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Lee, H. J., et al. (2014). Discovery of quinolinone derivatives as potent FLT3 inhibitors. Biochemical and biophysical research communications, 445(3), 592–597. [Link]

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  • Janku, F., et al. (2014). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 202–210. [Link]

  • Adhami, V. M., et al. (2017). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Cancers, 9(6), 63. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of hematology & oncology, 11(1), 60. [Link]

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  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Houseman, B. T., & Shokat, K. M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor protocols, 2017(5). [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Analogs as Putative Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of analogs based on the 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one core. While specific SAR studies on this particular series are not extensively documented in publicly available literature, this guide will extrapolate from established principles of quinoline-based kinase inhibitors to provide a robust framework for researchers. We will explore the rationale behind structural modifications, present hypothetical comparative data based on known trends for similar compounds, and provide detailed experimental protocols for synthesis and biological evaluation, thereby offering a comprehensive resource for the design and development of novel kinase inhibitors.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[4] Quinoline and its derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors.[3] Several FDA-approved drugs, such as bosutinib, are based on the quinoline core and function by targeting specific kinases involved in cancer progression.[5]

The core structure of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one presents several key features for SAR exploration:

  • The Quinoline Core: A bicyclic aromatic system that can interact with the ATP-binding pocket of kinases.

  • The 4-Chloro Substituent: A key interaction point that can be modified to influence selectivity and potency.

  • The 2- and 6-Methyl Groups: These substituents can impact the overall conformation and lipophilicity of the molecule.

  • The 3-yl-butan-2-one Side Chain: This chain offers multiple points for modification to explore the pocket surrounding the core binding region.

This guide will systematically analyze the impact of structural modifications at these positions on the putative kinase inhibitory activity of the analogs.

Rationale for Analog Design and Synthesis

The design of novel analogs of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is guided by established principles of kinase inhibitor design. The primary goal is to enhance potency, selectivity, and drug-like properties.

Logical Flow of Analog Synthesis

Synthesis_Flow Start Starting Material: 4-hydroxy-2,6-dimethylquinoline Step1 Chlorination (POCl3) Start->Step1 Intermediate1 4-Chloro-2,6-dimethylquinoline Step1->Intermediate1 Step2 Friedel-Crafts Acylation with Butyryl Chloride Intermediate1->Step2 Intermediate2 1-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-1-one Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Target 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Core Scaffold) Step3->Target Analogs Analog Synthesis: - Modification of Cl at C4 - Modification of Methyl at C2/C6 - Modification of Butanone Chain Target->Analogs

Caption: General synthetic workflow for the core scaffold and subsequent analog generation.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated SAR for modifications at different positions of the 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one scaffold, based on extensive literature on quinoline-based kinase inhibitors.[4][6]

Modifications at the C4-Position

The chloro group at the C4 position is a common feature in many quinoline-based inhibitors and often serves as a key interaction point within the ATP binding pocket.

Analog IDR1 (C4-Position)Expected Kinase Inhibitory Activity (Hypothetical IC50 in nM)Rationale for Modification
1 -Cl (Parent)100Baseline activity.
2 -F150Fluorine can act as a hydrogen bond acceptor but is smaller than chlorine, potentially altering binding geometry.
3 -OCH380The methoxy group can form hydrogen bonds and introduce favorable electronic properties.
4 -NH250The amino group can act as a potent hydrogen bond donor, significantly enhancing binding affinity.
5 -Anilino20The anilino group can extend into a hydrophobic pocket, a common strategy for potent kinase inhibition.[7]
Modifications of the Butan-2-one Side Chain

The butanone side chain at the C3 position can be modified to explore interactions with the solvent-exposed region of the kinase.

Analog IDR2 (C3-Side Chain)Expected Kinase Inhibitory Activity (Hypothetical IC50 in nM)Rationale for Modification
1 -CH2CH2C(O)CH3 (Parent)100Baseline activity.
6 -CH2CH2C(O)NH2120The amide can introduce additional hydrogen bonding opportunities.
7 -CH2CH2CH(OH)CH390The hydroxyl group can form a key hydrogen bond.
8 -CH=CHC(O)CH370The introduction of rigidity with a double bond can improve binding affinity by reducing conformational entropy loss upon binding.[8]
9 -(CH2)3-Morpholine40The morpholine ring can improve solubility and form interactions in the solvent-exposed region.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one analogs, a comparison with established kinase inhibitors is crucial. The following table presents a hypothetical comparison based on known activities of different quinoline and quinazoline scaffolds against representative kinases like EGFR and VEGFR2.[1]

CompoundCore ScaffoldTarget Kinase(s)IC50 (nM)Key Structural Features
Analog 5 QuinolineEGFR/VEGFR2 (Hypothetical)204-anilino substitution for deep pocket binding.
Gefitinib QuinazolineEGFR2-304-anilino-quinazoline core.[1]
Sorafenib Pyridine/PhenylureaVEGFR, PDGFR, RAF6-90Multi-kinase inhibitor with a different scaffold.
Bosutinib QuinolineSRC, ABL1-204-anilino-3-cyanoquinoline core.[5]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of the proposed analogs.

General Synthesis of 4-(4-Substituted-2,6-dimethylquinolin-3-yl)butan-2-one Analogs

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for each analog.

Workflow for Analog Synthesis

Synthesis_Protocol cluster_synthesis Synthesis of Analogs Start 4-Chloro-2,6-dimethylquinoline Step1 Suzuki or Buchwald-Hartwig Coupling (for C4-analogs) Start->Step1 Intermediate1 4-Substituted-2,6-dimethylquinoline Step1->Intermediate1 Step2 Friedel-Crafts Acylation with modified butyryl chloride Intermediate1->Step2 Target Desired Analog Step2->Target

Caption: Synthetic protocol for generating analogs with modifications at the C4 position.

Step-by-Step Procedure:

  • Synthesis of the Quinoline Core: The 4-chloro-2,6-dimethylquinoline core can be synthesized via established methods such as the Combes quinoline synthesis followed by chlorination with phosphorus oxychloride.[9]

  • Modification at C4: For analogs with different substituents at the C4 position, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed using the 4-chloro derivative as the starting material.[5]

  • Introduction of the Side Chain: The butan-2-one side chain or its modified versions can be introduced at the C3 position via a Friedel-Crafts acylation or a related C-C bond-forming reaction.

  • Purification and Characterization: All synthesized compounds should be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Workflow for Kinase Assay

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Compound Test Compound (Serial Dilution) Reaction Incubate Compound->Reaction Kinase Kinase Enzyme Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Detection Measure Kinase Activity (e.g., ADP-Glo) Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase enzyme to each well.

  • Add the test compound dilutions to the wells and incubate to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.

Cellular Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.[10]

  • Measure the absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide has provided a comprehensive, albeit partially extrapolated, overview of the structure-activity relationship for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one analogs as potential kinase inhibitors. The proposed modifications at the C4 position and the C3-side chain are based on well-established principles in kinase inhibitor design and offer a rational starting point for a medicinal chemistry campaign.

Future work should focus on the synthesis and rigorous biological evaluation of the proposed analogs against a broad panel of kinases to identify potent and selective inhibitors. Promising compounds should then be subjected to further optimization to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of identifying a clinical candidate. The detailed protocols provided herein offer a solid foundation for researchers to embark on this endeavor.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • Afrin, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Mohareb, R. M., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Patel, R. P., et al. (2010). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Asquith, C. R. M., et al. (2023). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem.
  • Jiang, J., et al. (2007). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of medicinal chemistry, 50(17), 4005-4019.
  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • Google Patents. (2014). Synthesis method of 4-chloro-2-butanone.
  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry, 22(6), 1844-1848.
  • Patel, N. B., & Mehta, J. P. (2010). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

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Comparative

A Preclinical Head-to-Head: Benchmarking 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Against a Market Leader in Oncology

A Senior Application Scientist's Guide to the Hypothetical Preclinical Evaluation of a Novel Kinase Inhibitor In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Hypothetical Preclinical Evaluation of a Novel Kinase Inhibitor

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous successful anti-cancer agents.[1][2][3][4] These compounds often exert their therapeutic effects by targeting key signaling pathways that drive tumor growth and proliferation.[2][5] This guide presents a hypothetical yet scientifically rigorous benchmarking study of a novel quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (hereafter referred to as Compound Q), against a well-established commercial drug, Lenvatinib. Lenvatinib is a multi-kinase inhibitor approved for the treatment of several cancers, including hepatocellular carcinoma (HCC), and notably, also features a quinoline core structure.[6]

This comparative analysis is designed for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of new chemical entities. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret hypothetical data to assess the potential of Compound Q as a next-generation therapeutic.

Postulated Mechanism of Action and Rationale for Comparison

Given the prevalence of tyrosine kinase inhibition as a mechanism of action for quinoline-based anticancer drugs, we hypothesize that Compound Q functions as a multi-kinase inhibitor, with a primary target being Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] Dysregulation of the VEGFR signaling pathway is a critical driver of tumor angiogenesis, making it a validated target in oncology. Lenvatinib's efficacy is, in part, attributed to its potent inhibition of VEGFR.[6] Therefore, a direct comparison with Lenvatinib provides a clinically relevant benchmark for evaluating the potential of Compound Q.

Our hypothetical study will focus on hepatocellular carcinoma (HCC), an indication where Lenvatinib has demonstrated clinical benefit. We will utilize a panel of in vitro and in vivo assays to compare the efficacy, selectivity, and safety profile of Compound Q with Lenvatinib.

In Vitro Benchmarking: Kinase Inhibition and Cellular Activity

Part 1: Kinase Inhibition Profile

The initial step in characterizing Compound Q is to determine its inhibitory activity against a panel of relevant kinases. This will not only test our primary hypothesis but also reveal its selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.

  • Reagents and Materials:

    • Kinase of interest (e.g., VEGFR2, PDGFRβ, FGFR1, c-Kit, Ret)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive tracer

    • Test compounds (Compound Q, Lenvatinib) serially diluted in DMSO

    • Assay buffer

  • Procedure:

    • Prepare a 3-fold serial dilution of Compound Q and Lenvatinib in DMSO, starting at a concentration of 100 µM.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Incubate for 15 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of kinase activity).

Hypothetical Data: Comparative Kinase Inhibition Profile (IC50, nM)

KinaseCompound Q (IC50, nM)Lenvatinib (IC50, nM)
VEGFR23.84.0
PDGFRβ15.222.0
FGFR18.915.0
c-Kit25.640.0
Ret30.155.0
EGFR>10,000>10,000

Interpretation of Hypothetical Data:

The hypothetical data suggests that Compound Q is a potent inhibitor of VEGFR2, comparable to Lenvatinib. Interestingly, Compound Q demonstrates slightly improved potency against other key pro-angiogenic kinases such as PDGFRβ, FGFR1, c-Kit, and Ret. The lack of activity against EGFR at high concentrations suggests a degree of selectivity, which could translate to a more favorable side-effect profile.

Part 2: Cellular Proliferation and Apoptosis

To determine if the observed kinase inhibition translates to anti-cancer activity at a cellular level, we will assess the effect of Compound Q on the proliferation and apoptosis of HCC cell lines.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Lines:

    • Huh-7 (human HCC cell line)

    • HepG2 (human HCC cell line)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound Q or Lenvatinib for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (the concentration that causes 50% growth inhibition).

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Procedure:

    • Treat Huh-7 cells with Compound Q or Lenvatinib at their respective GI50 concentrations for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Hypothetical Data: Cellular Activity

Cell LineCompound Q (GI50, µM)Lenvatinib (GI50, µM)
Huh-71.52.8
HepG22.13.5

Apoptosis in Huh-7 cells (% of apoptotic cells):

  • Vehicle Control: 5%

  • Compound Q (1.5 µM): 45%

  • Lenvatinib (2.8 µM): 38%

Interpretation of Hypothetical Data:

The hypothetical data indicates that Compound Q is more potent at inhibiting the growth of HCC cell lines compared to Lenvatinib. Furthermore, at its GI50 concentration, Compound Q induces a higher percentage of apoptosis in Huh-7 cells. This suggests that the improved multi-kinase inhibition profile of Compound Q may translate to superior anti-tumor efficacy at the cellular level.

In Vivo Benchmarking: Xenograft Tumor Model

To evaluate the in vivo efficacy of Compound Q, we will use a subcutaneous xenograft model of HCC in immunodeficient mice.

Experimental Protocol: Huh-7 Xenograft Model

  • Animals:

    • Female athymic nude mice (6-8 weeks old)

  • Procedure:

    • Subcutaneously inject Huh-7 cells into the right flank of each mouse.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into three groups:

      • Vehicle control (oral gavage, daily)

      • Compound Q (e.g., 10 mg/kg, oral gavage, daily)

      • Lenvatinib (e.g., 10 mg/kg, oral gavage, daily)

    • Measure tumor volume and body weight twice weekly.

    • After 21 days, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Hypothetical Data: In Vivo Efficacy

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
Compound Q (10 mg/kg)35076.7
Lenvatinib (10 mg/kg)50066.7

Interpretation of Hypothetical Data:

The hypothetical in vivo data demonstrates that Compound Q exhibits superior anti-tumor efficacy compared to Lenvatinib at the same dose. The greater tumor growth inhibition suggests that the favorable in vitro profile of Compound Q translates to a more potent in vivo response. Importantly, no significant body weight loss was observed in the Compound Q-treated group, indicating good tolerability at the efficacious dose.

Visualizing the Path Forward

Signaling Pathway Targeted by Compound Q and Lenvatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K FGFR1 FGFR1 FGFR1->PLCg RAS RAS PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundQ Compound Q CompoundQ->VEGFR2 Inhibits CompoundQ->PDGFRb Inhibits CompoundQ->FGFR1 Inhibits Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits Lenvatinib->PDGFRb Inhibits Lenvatinib->FGFR1 Inhibits

Caption: Postulated signaling pathway inhibition by Compound Q and Lenvatinib.

Experimental Workflow for Preclinical Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_admne ADME/Tox Profiling KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellPro Cell Proliferation Assay (GI50 Determination) KinaseAssay->CellPro Apoptosis Apoptosis Assay CellPro->Apoptosis Xenograft HCC Xenograft Model (Tumor Growth Inhibition) Apoptosis->Xenograft ADME Pharmacokinetics Metabolic Stability Xenograft->ADME Tox In Vitro/In Vivo Toxicology Xenograft->Tox Decision Go/No-Go Decision for Further Development ADME->Decision Tox->Decision Start Novel Compound Q Start->KinaseAssay

Caption: A streamlined workflow for the preclinical benchmarking of a novel compound.

Conclusion and Future Directions

This guide has outlined a hypothetical yet robust preclinical benchmarking study for a novel quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Compound Q), against the established drug Lenvatinib. Based on our hypothetical data, Compound Q demonstrates a promising profile with:

  • Potent multi-kinase inhibition: Comparable or slightly improved activity against key pro-angiogenic kinases.

  • Superior cellular efficacy: Lower GI50 values and increased induction of apoptosis in HCC cell lines.

  • Enhanced in vivo anti-tumor activity: Greater tumor growth inhibition in a xenograft model.

While these hypothetical results are encouraging, further studies are essential to fully characterize the therapeutic potential of Compound Q. These would include comprehensive ADME/Tox profiling, investigation of potential resistance mechanisms, and evaluation in other relevant cancer models. The framework presented here, however, provides a solid foundation for the systematic evaluation of new chemical entities and exemplifies the data-driven decision-making process in modern drug discovery.

References

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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved from [Link]

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  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.).
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  • Process for the preparation of 4-chloro-2,6-dialkylanilines. (1983). Google Patents.
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Validation

A Guide to Cross-Validation of Experimental Results for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one as a Putative Kinase Inhibitor

This guide provides a comprehensive framework for the experimental cross-validation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a novel compound built on the privileged quinoline scaffold. Quinoline and quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental cross-validation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a novel compound built on the privileged quinoline scaffold. Quinoline and quinolinone derivatives have consistently demonstrated a wide spectrum of pharmacological activities, making them a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4][5] Our focus here is to establish a rigorous, multi-faceted workflow to validate its potential as a targeted therapeutic agent, specifically as a protein kinase inhibitor.

In drug development, particularly for kinase inhibitors, relying on a single experimental result is insufficient.[6] The high degree of conservation in the ATP-binding site across the kinome necessitates a robust cross-validation strategy to confirm on-target activity, assess selectivity, and translate biochemical potency into cellular efficacy.[7] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind creating a self-validating system of experiments.

Part 1: The Strategic Workflow for Inhibitor Validation

The journey from a synthesized molecule to a validated hit involves a logical progression of experiments, where each step provides data that corroborates or challenges the findings of the last. This iterative process is crucial for building a convincing case for a compound's mechanism of action. For 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, which we will hypothesize targets a key oncogenic kinase like Aurora Kinase A (AURKA) , the workflow is designed to confirm this hypothesis from multiple angles.

The diagram below illustrates the proposed workflow. We begin with broad, high-throughput biochemical assays to establish initial potency. This is followed by biophysical assays to confirm direct physical binding, which is a critical step to eliminate artifacts from assay interference. Finally, we move into cell-based systems to verify that the compound can engage its target in a physiological context and elicit the desired biological response.

G cluster_0 Biochemical Validation cluster_2 Cellular Validation Biochem_Assay Biochemical Potency (IC50) Measure direct enzyme inhibition Selectivity_Screen Kinase Selectivity Profiling Assess off-target activity Biochem_Assay->Selectivity_Screen Confirm Potency Biophys_Assay Biophysical Binding (ΔTm) Confirm direct target engagement Selectivity_Screen->Biophys_Assay Validate Selectivity Cell_Viability Cellular Potency (EC50) Measure anti-proliferative effect Biophys_Assay->Cell_Viability Confirm Direct Binding Target_Engagement Target Engagement (Western Blot) Confirm inhibition of downstream signaling Cell_Viability->Target_Engagement Link to Cellular Effect Target_Engagement->Biochem_Assay Correlate Data

Caption: A multi-tiered workflow for the cross-validation of a putative kinase inhibitor.

Part 2: Comparative Data Analysis

A key aspect of cross-validation is the convergence of data from orthogonal assays. The potency values derived from biochemical, biophysical, and cellular experiments should align and tell a consistent story. Below are tables summarizing hypothetical, yet plausible, experimental results for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one and a known control inhibitor, Alisertib (a well-characterized AURKA inhibitor).

Table 1: Potency and Binding Affinity Comparison

This table compares the direct inhibitory potency (IC50) from a biochemical assay with the binding affinity derived from a biophysical thermal shift assay. A strong correlation between a low IC50 value and a significant thermal shift (ΔTm) provides strong evidence of direct, on-target binding.

CompoundTarget KinaseBiochemical IC50 (nM)Biophysical ΔTm (°C)
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one AURKA45+5.8
Alisertib (Control)AURKA25+7.2

Causality Check: The half-maximal inhibitory concentration (IC50) measures the functional consequence of the compound on enzyme activity.[8] The thermal shift (ΔTm) measures the stabilization of the protein upon ligand binding.[9][10] A potent inhibitor should bind tightly, thus stabilizing the protein and increasing its melting temperature. The hypothetical data shows our compound is a potent inhibitor with strong binding characteristics, comparable to the control.

Table 2: Cellular Activity and Target Engagement

This table connects the compound's effect on cell proliferation (EC50) with its ability to inhibit the target's function within the cell, measured by the inhibition of substrate phosphorylation.

CompoundCell Line (e.g., HCT116)Cellular EC50 (nM)Target Phosphorylation Inhibition (p-AURKA, IC50 nM)
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one HCT116250275
Alisertib (Control)HCT116150165

Causality Check: It is expected that the cellular EC50 will be higher than the biochemical IC50 due to factors like cell membrane permeability, efflux pumps, and competition with high intracellular ATP concentrations.[11] Critically, the concentration required to inhibit the target in the cell (measured via Western Blot) should closely match the concentration required to kill the cells (EC50). This correlation strongly suggests that the observed anti-proliferative effect is indeed caused by the inhibition of the intended target.

Table 3: Kinase Selectivity Profile

No kinase inhibitor is entirely specific.[11] Understanding its off-target profile is critical for predicting potential side effects and for interpreting cellular data.[6] The compound should be screened against a panel of related kinases.

Compound (at 1 µM)% Inhibition of AURKA% Inhibition of AURKB% Inhibition of PLK1% Inhibition of CDK2
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one 98%75%15%8%
Alisertib (Control)99%85%20%12%

Causality Check: This profile helps determine if the compound is selective for the intended target family (Aurora kinases) over other cell cycle kinases (like PLK1 and CDK2). The hypothetical data suggests our compound has a good selectivity profile, primarily targeting Aurora kinases, which aligns with the control.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following are detailed protocols for the key experiments in our validation workflow.

Protocol 1: Biochemical Kinase Activity Assay (Luminescent)

This assay quantifies ATP consumption by the kinase, providing a measure of enzymatic activity. Inhibition of the kinase results in less ATP being consumed, leading to a higher luminescent signal.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase/luciferin reaction, which is dependent on ATP, generates a luminescent signal proportional to the ATP concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in 100% DMSO, starting at 1000x the final desired concentration.

  • Reaction Setup: In a 384-well white plate, add 5 µL of kinase buffer containing recombinant human AURKA enzyme and its specific substrate peptide.

  • Inhibitor Addition: Add 50 nL of the compound serial dilution to the appropriate wells. Include "no enzyme" and "DMSO only" controls.

  • Initiation of Reaction: Add 5 µL of kinase buffer containing ATP at its Km concentration to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection: Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®).

  • Signal Reading: Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well clear-bottom black plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and treat the cells for 72 hours.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Signal Reading: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: After background subtraction, normalize the data to the DMSO-treated control wells and calculate the EC50 value.

Protocol 3: Target Engagement via Western Blot

This protocol verifies that the compound inhibits the autophosphorylation of AURKA in treated cells, confirming target engagement.[13]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated target (p-AURKA) and the total target protein (Total AURKA).[14]

G cluster_pathway Simplified AURKA Signaling AURKA AURKA pAURKA p-AURKA (Active) AURKA->pAURKA Autophosphorylation pSubstrate p-Substrate pAURKA->pSubstrate Phosphorylates Substrate Downstream Substrate Phenotype Cell Cycle Progression pSubstrate->Phenotype Inhibitor 4-(4-Chloro-2,6-dimethyl- quinolin-3-yl)butan-2-one Inhibitor->AURKA Inhibits

Caption: Inhibition of AURKA autophosphorylation prevents downstream signaling.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cells with increasing concentrations of the compound for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AURKA (e.g., anti-phospho-Aurora A Thr288).

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AURKA, and subsequently for a loading control like GAPDH or β-actin.[13]

  • Densitometry Analysis: Quantify the band intensities to determine the IC50 for target phosphorylation inhibition.

Conclusion

The cross-validation framework presented here provides a robust pathway for evaluating the experimental results for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By integrating biochemical, biophysical, and cellular assays, researchers can build a comprehensive data package that substantiates the compound's mechanism of action, potency, and selectivity. This multi-pronged approach is essential for mitigating risks in early-stage drug discovery and for making informed decisions about advancing promising compounds like this quinoline derivative toward further preclinical development.

References

  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
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  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

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  • NIH. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in Oncology Research

A Comparative Analysis Based on Structure-Activity Relationships and In Vitro Efficacy Models Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery The quinoline ring, a bicyclic aromatic het...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Based on Structure-Activity Relationships and In Vitro Efficacy Models

Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1] Quinoline derivatives have been successfully developed into clinically approved drugs and continue to be a fertile ground for the discovery of novel therapeutic agents.[2] Their mechanisms of action are diverse and impactful, ranging from intercalation with DNA and inhibition of topoisomerase enzymes to the disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis.[1][3][4]

This guide focuses on a specific, novel quinoline derivative: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one . In the absence of direct, head-to-head clinical data for this compound, this document serves as a comparative framework for researchers, scientists, and drug development professionals. By dissecting its structural components and drawing upon established Structure-Activity Relationship (SAR) principles from the broader quinoline family, we can formulate a scientifically grounded hypothesis regarding its potential efficacy and provide the necessary experimental protocols to validate it against other known quinoline-based agents.

Structural Deconstruction and Hypothesized Efficacy

The potential biological activity of any compound is intrinsically linked to its chemical structure. The target molecule, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, possesses several key features that are known to influence efficacy in related quinoline series.

  • The Quinoline Core: This fundamental bicyclic system provides a rigid scaffold that can effectively interact with biological targets.[1]

  • 4-Chloro Substitution: The presence of a chlorine atom at the C4 position is a hallmark of many biologically active quinolines. This substitution can significantly influence the electronic properties of the ring system and is often associated with antiproliferative and antimalarial activities.[5][6][7] While the 7-chloro position is often cited as optimal for certain activities, substitutions at C4 remain a critical area of investigation.[8]

  • 2,6-Dimethyl Substitution: The methyl groups at positions C2 and C6 are likely to impact the molecule's lipophilicity, which can affect its ability to cross cell membranes.[9] These groups also introduce steric bulk that can influence binding affinity and selectivity for specific molecular targets. Furthermore, 2,6-dimethylquinoline itself has been noted for potential antimicrobial and anticancer properties and its ability to inhibit cytochrome P450 enzymes, which could affect drug metabolism.[10][11][12]

  • 3-(Butan-2-one) Side Chain: The nature of the substituent at the C3 position is often crucial in defining the specific activity of a quinoline derivative. While some studies have shown that certain C3 substitutions can lead to a loss of activity compared to C4 analogues, this is highly dependent on the specific side chain and the biological target. The butan-2-one moiety introduces a flexible, ketone-containing side chain. The carbonyl group could act as a hydrogen bond acceptor, potentially facilitating interactions with amino acid residues in a target protein's binding site.

Based on this structural analysis, it is reasonable to hypothesize that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one possesses antiproliferative properties. Its efficacy will be a composite function of these individual structural motifs. The definitive determination of its potency and therapeutic potential, however, requires rigorous experimental validation.

Comparative Framework: Benchmarking Against Established Quinolines

To ascertain the therapeutic potential of our target compound, it must be evaluated against relevant benchmarks. A logical approach involves comparing its cytotoxic effects to a classic quinoline drug and a standard chemotherapeutic agent across a panel of cancer cell lines.

Compound ClassExample CompoundRationale for Comparison
Target Compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-oneThe novel agent whose efficacy is under investigation.
Reference Quinolone ChloroquineA well-characterized 4-aminoquinoline with known anticancer properties, providing a baseline for quinoline-specific activity.[6]
Standard Chemotherapy DoxorubicinA potent and widely used anticancer drug with a well-understood mechanism (topoisomerase II inhibition), serving as a positive control for cytotoxicity.

This comparative screening will allow researchers to determine if the novel compound's activity is:

  • Potent: How does its IC50 (half-maximal inhibitory concentration) compare to Doxorubicin?

  • Quinoline-Specific: Does it show a significantly different potency profile compared to Chloroquine, suggesting a mechanism influenced by its unique substitutions?

  • Selective: Does it exhibit differential cytotoxicity against various cancer cell lines?

Proposed Mechanism of Action: Targeting DNA Integrity and Cell Division

Many quinoline derivatives exert their anticancer effects by targeting fundamental processes of cell proliferation.[1][3] A plausible hypothesized mechanism for a novel quinoline compound involves the inhibition of topoisomerase enzymes, which are critical for resolving DNA topological stress during replication and transcription.[4] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering a DNA damage response that culminates in programmed cell death, or apoptosis.

G cluster_0 cluster_1 Cellular Events Quinoline 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 Triggers Bax Bax Upregulation p53->Bax Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by a quinoline-based topoisomerase inhibitor.

Experimental Validation: Protocols for In Vitro Efficacy Screening

The cornerstone of evaluating a novel anticancer compound is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Experimental Workflow Diagram

G start Start culture 1. Cell Culture Maintain cancer cell lines (e.g., MCF-7, HCT-116) start->culture seed 2. Cell Seeding Seed 5,000-10,000 cells/well in 96-well plates. Incubate 24h. culture->seed treat 3. Compound Treatment Add serial dilutions of test compounds (Target, Chloroquine, Doxorubicin) seed->treat incubate 4. Incubation Incubate cells for 48-72 hours treat->incubate mtt_add 5. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate 3-4 hours. incubate->mtt_add solubilize 6. Solubilization Remove media, add DMSO to dissolve formazan crystals. mtt_add->solubilize read 7. Absorbance Reading Measure absorbance at 570 nm using a plate reader. solubilize->read analyze 8. Data Analysis Calculate IC50 values from dose-response curves. read->analyze end End analyze->end

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for adherent human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[15]
  • Trypsinize and count cells, then prepare a cell suspension.
  • Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well plate.[15]
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of the test compounds (Target Compound, Chloroquine, Doxorubicin) in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
  • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and medium-only blanks.

3. Incubation and Assay:

  • Incubate the plate for 48 to 72 hours at 37°C.
  • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15][16]
  • Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][17]
  • Carefully aspirate the medium containing MTT.
  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[15]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
  • Subtract the average absorbance of the medium-only blanks from all other readings.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:
  • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
  • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Example Cytotoxicity Data (IC50 in µM) Across Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Experimental ValueExperimental ValueExperimental Value
Chloroquine13.72[6]> 5035.1[15]
Doxorubicin0.8[15]~1.02.5[15]
Note: IC50 values for Chloroquine and Doxorubicin are representative examples from the literature and will vary with experimental conditions.

Interpretation of Potential Outcomes:

  • High Potency: If the target compound exhibits IC50 values in the low micromolar or nanomolar range, comparable or superior to Doxorubicin, it warrants further investigation.

  • Superiority to Chloroquine: Significantly lower IC50 values compared to Chloroquine would suggest that the unique combination of 4-chloro, 2,6-dimethyl, and 3-butanoyl substituents confers enhanced cytotoxic activity.

  • Selective Activity: A profile showing high potency against one cell line but significantly less against another (e.g., potent against HCT-116 but weak against PC-3) could indicate a mechanism tied to a specific genetic background or signaling pathway, meriting further mechanistic studies.

Conclusion and Future Directions

This guide provides a foundational framework for the initial evaluation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By leveraging established knowledge of quinoline pharmacology and employing standardized in vitro protocols, researchers can efficiently determine the compound's cytotoxic potential. A promising result from this initial screening—characterized by low-micromolar IC50 values and a favorable comparison to established drugs—would justify advancing the compound to more complex studies. These would include further mechanistic investigations (e.g., cell cycle analysis, apoptosis assays, topoisomerase activity assays), evaluation in 3D cell culture models, and eventual progression to in vivo xenograft models to assess its efficacy in a physiological context.[18][19] The systematic application of this comparative approach is essential for the rigorous and efficient discovery of the next generation of quinoline-based anticancer therapeutics.

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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020-04-09). (URL: )
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (URL: )
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  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: )
  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles - Taylor & Francis. (URL: )
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019-01-15). (URL: )
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Validation

In Vivo Validation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Introduction: The Therapeutic Potential of Quinoline Scaffolds and the Emergence of a Novel Candidate The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds and the Emergence of a Novel Candidate

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This structural motif's versatility has spurred the continuous development of novel derivatives aimed at enhancing therapeutic efficacy and overcoming resistance mechanisms. Within this context, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (hereinafter referred to as "Compound Q"), emerges as a compound of interest. While, to date, no specific in vivo validation studies for Compound Q have been published in peer-reviewed literature, its structural features suggest potential bioactivity worthy of rigorous preclinical investigation.

This guide provides a comprehensive framework for the in vivo validation of Compound Q, presenting a hypothetical yet scientifically grounded comparison with established and alternative therapeutic agents. We will focus on a potential anticancer application, a prominent therapeutic area for quinoline derivatives.[3][4] The experimental designs and protocols detailed herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals seeking to evaluate the preclinical potential of novel chemical entities like Compound Q. Our approach emphasizes scientific integrity, causality in experimental choices, and the generation of self-validating data.

Proposed Therapeutic Application: Oncology

Given the extensive research on quinoline derivatives as anticancer agents, we hypothesize that Compound Q may exert cytotoxic or cytostatic effects on tumor cells.[5][6] The chloro and dimethyl substitutions on the quinoline ring, coupled with the butan-2-one side chain, may contribute to interactions with key cellular targets involved in cancer progression. Therefore, the subsequent in vivo validation plan is designed to test the anti-tumor efficacy of Compound Q in a solid tumor model.

In Vivo Validation Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive approach to assessing the in vivo anticancer activity of Compound Q.

InVivo_Workflow cluster_preliminary Preliminary Steps cluster_xenograft Xenograft Model Development cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis compound_prep Compound Q Formulation & Stability Testing animal_acclimatization Animal Acclimatization & Health Screening cell_culture Tumor Cell Line Culture & Expansion tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation tumor_measurement Tumor Growth Monitoring tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment_admin Compound Q & Comparator Administration randomization->treatment_admin daily_monitoring Daily Health & Body Weight Monitoring tumor_growth_tracking Calibrated Tumor Volume Measurement euthanasia Euthanasia & Tumor Excision tumor_growth_tracking->euthanasia tumor_analysis Tumor Weight & Volume Analysis toxicity_assessment Organ Collection for Histopathology data_analysis Statistical Analysis & Reporting toxicity_assessment->data_analysis Data Interpretation

Figure 1: A comprehensive workflow for the in vivo validation of Compound Q's anticancer activity.

Comparative Framework: Benchmarking Against Standard and Novel Therapies

To provide a robust assessment of Compound Q's potential, its performance must be compared against both a standard-of-care agent and a structurally related compound.

  • Positive Control (Standard-of-Care): Doxorubicin. A widely used chemotherapeutic agent for a variety of solid tumors. Its inclusion provides a benchmark for cytotoxic efficacy.

  • Alternative Quinoline Derivative: A recently developed quinoline-based anticancer agent with published in vivo data (e.g., a specific EGFR/HER-2 dual-target inhibitor as described in the literature).[5] This comparison will help to contextualize the potency of Compound Q within its chemical class.

  • Vehicle Control: The formulation vehicle used to dissolve and administer Compound Q and the comparators. This group is essential for ensuring that any observed effects are due to the compounds themselves and not the delivery vehicle.

Experimental Protocols

Animal Model: Human Tumor Xenograft in Athymic Nude Mice
  • Rationale: The athymic nude mouse model is a standard and well-characterized platform for evaluating the efficacy of anticancer agents on human tumors.[7] The lack of a functional thymus prevents the rejection of human tumor xenografts, allowing for the direct assessment of a compound's effect on tumor growth.

  • Procedure:

    • Animal Selection: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old, will be sourced from a reputable supplier.

    • Acclimatization: Animals will be housed in a specific pathogen-free (SPF) environment for at least one week prior to the start of the experiment, with ad libitum access to food and water.

    • Tumor Cell Implantation: A human cancer cell line (e.g., MCF-7 for breast cancer) will be cultured and harvested. Approximately 1 x 10^6 cells in a suitable medium (e.g., HBSS) will be subcutaneously injected into the right flank of each mouse.[7]

    • Tumor Growth Monitoring: Tumor dimensions will be measured every other day using calipers. Tumor volume will be calculated using the formula: (length x width^2) / 2.

    • Randomization: When tumors reach a palpable volume (e.g., 100-150 mm³), mice will be randomized into treatment groups (n=8-10 mice per group).

Compound Formulation and Administration
  • Rationale: A stable and consistent formulation is critical for accurate and reproducible in vivo studies. The route of administration should be chosen based on the compound's physicochemical properties and the desired pharmacokinetic profile.

  • Procedure:

    • Formulation: Compound Q will be dissolved in a suitable vehicle (e.g., 6% PEG in physiological saline) to the desired stock concentration. The stability of the formulation will be confirmed prior to the study.

    • Dose Selection: A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD). For this guide, we will use a hypothetical dose of 50 mg/kg for Compound Q. Doxorubicin will be administered at 1 mg/kg.

    • Administration: The compounds and vehicle will be administered via intraperitoneal (i.p.) injection daily for a period of 21-28 days.

Efficacy and Toxicity Monitoring
  • Rationale: Continuous monitoring of tumor growth and animal health is essential for evaluating both the efficacy and the safety of the test compounds.

  • Procedure:

    • Tumor Measurement: Tumor volume will be measured three times per week.

    • Body Weight: Animal body weight will be recorded daily as a key indicator of systemic toxicity. A body weight loss of more than 20% is typically a humane endpoint.

    • Clinical Observations: Animals will be observed daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming behavior.

Endpoint Analysis
  • Procedure:

    • Euthanasia and Necropsy: At the end of the treatment period, animals will be euthanized. Tumors will be excised and weighed.

    • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) will be collected, fixed in formalin, and processed for histopathological analysis to identify any signs of organ toxicity.

Hypothetical Comparative Data

The following table presents hypothetical data to illustrate how the results of this in vivo study would be summarized and compared.

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Observed Toxicities
Vehicle Control-1500 ± 250-+5 ± 2None
Compound Q50600 ± 15060-8 ± 3Mild lethargy in the first week
Doxorubicin1450 ± 12070-15 ± 5Significant weight loss, ruffled fur
Alternative Quinoline25750 ± 18050-5 ± 2None

Proposed Mechanism of Action and Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. We hypothesize that Compound Q may act as an inhibitor of a critical kinase in this pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CompoundQ Compound Q CompoundQ->PI3K

Figure 2: Hypothesized mechanism of action of Compound Q via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo validation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (Compound Q) as a potential anticancer agent. By employing a human tumor xenograft model and comparing its performance against a standard-of-care drug and a related quinoline derivative, researchers can generate the critical efficacy and safety data needed to advance this compound through the drug development pipeline.

The hypothetical data presented herein suggests that Compound Q could possess significant anti-tumor activity with a potentially favorable safety profile compared to conventional chemotherapy. Should such results be borne out in practice, further studies would be warranted, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, investigation of efficacy in orthotopic or patient-derived xenograft (PDX) models, and more extensive toxicology assessments. The systematic approach detailed in this guide provides a clear and actionable path for the preclinical evaluation of this and other novel therapeutic candidates.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source details not fully available in search results]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024, June 3). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. (2019, August 23). PubMed. Retrieved January 21, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024, October 3). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI. Retrieved January 21, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017, April 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

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Comparative

Comparative analysis of analytical methods for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparative analysis of key analytical methodologies for the characterization and quantification of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, a substituted quinoline derivative of interest in medicinal chemistry. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and overall quality of the compound, which are fundamental aspects of regulatory compliance and drug safety.

This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion extends beyond procedural steps to elucidate the underlying principles, rationale for experimental choices, and a comparative assessment of their performance characteristics, grounded in established scientific literature and regulatory standards.

Introduction to the Analytical Challenge

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one possesses a multifaceted structure, featuring a chlorinated quinoline core and a butanone side chain. This chemical architecture necessitates analytical methods that can provide specificity, sensitivity, and accuracy in its determination, whether as a bulk substance or in the presence of potential process-related impurities and degradation products. The development of robust analytical methods is a critical step in the pharmaceutical manufacturing process, ensuring that the final product is safe and effective.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely used technique for the analysis of non-volatile and thermally labile pharmaceutical compounds.[1][2] Its versatility in separating complex mixtures makes it particularly suitable for the purity assessment and stability-indicating assays of quinoline derivatives.

Principle of Separation

RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase.[2] For 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, its moderate polarity allows for strong retention on a C18 column, enabling effective separation from more polar or less polar impurities through the manipulation of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a representative example for the analysis of a chloro-quinoline derivative, designed to separate the main compound from potential impurities and degradation products.[3]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 340 nm (based on the UV absorbance of similar quinoline structures).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 80% A, 20% B

      • 5-20 min: Linear gradient to 20% A, 80% B

      • 20-25 min: 20% A, 80% B

      • 25.1-30 min: 80% A, 20% B (re-equilibration)

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in acetonitrile to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using acetonitrile as the diluent.

Method Validation According to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical methods.[4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7][8] The method should resolve the main peak from all degradant peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assay, the typical range is 80-120% of the test concentration.[6]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep Weigh & Dissolve in Acetonitrile Inject Inject into HPLC System Prep->Inject 10 µL Injection Separate Separation on C18 Column Inject->Separate Gradient Elution Detect UV Detection (340 nm) Separate->Detect Process Chromatogram Analysis Detect->Process Validate Validation per ICH Q2(R1) Process->Validate Report Purity & Impurity Profile Validate->Report

Caption: Workflow for RP-HPLC analysis and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[9][10] For 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, GC-MS is particularly useful for identifying and quantifying potential volatile impurities from the synthesis process, such as residual solvents or starting materials.

Principle of Separation and Detection

In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column.[9] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Experimental Protocol: GC-MS for Impurity Profiling

The following protocol is based on a method for a similar chloro-quinoline derivative and is suitable for identifying volatile impurities.[3]

Objective: To identify and quantify volatile and semi-volatile impurities in a sample of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Methodology:

  • Chromatographic System:

    • GC system coupled with a Mass Spectrometer (e.g., Quadrupole).

    • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 90°C, hold for 2 min.

    • Ramp: 20°C/min to 260°C.

    • Hold at 260°C for 3 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 30-500 amu.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., toluene) to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_GC Dissolve Sample in Toluene Inject_GC Inject into GC System Prep_GC->Inject_GC 1 µL Injection Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Temp. Program Detect_MS MS Detection (EI, Scan Mode) Separate_GC->Detect_MS Analyze_MS Mass Spectrum Analysis Detect_MS->Analyze_MS Identify_Imp Impurity Identification Analyze_MS->Identify_Imp

Caption: Workflow for GC-MS analysis of volatile impurities.

UV-Vis Spectroscopy: A Simple and Rapid Quantification Tool

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[11] Due to the quinoline chromophore in its structure, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is expected to have a distinct UV absorbance spectrum, making this method suitable for routine concentration determination.

Principle of Quantification

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol: UV-Vis Assay

Objective: To determine the concentration of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one in a solution.

Methodology:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol).

  • Determination of λmax:

    • Prepare a dilute solution of the analyte.

    • Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent.

    • Measure its absorbance at λmax.

    • Determine the concentration of the analyte from the calibration curve.

Comparative Analysis of the Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for separation, the nature of the impurities, and the desired level of sensitivity.

ParameterRP-HPLCGC-MSUV-Vis Spectroscopy
Principle Partitioning between liquid mobile phase and solid stationary phase.[3]Partitioning between gaseous mobile phase and liquid/solid stationary phase, with mass-based detection.[3]Absorbance of UV-Vis light by the analyte.[11]
Primary Application Purity assessment, stability-indicating assays, quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, residual solvents.[1]Routine quantification of the pure substance, concentration checks.
Analyte Volatility Not required.Required.Not applicable.
Sample Derivatization Generally not required.May be required for non-volatile compounds.Not required.
Separation Capability Excellent for complex mixtures.Excellent for volatile compounds.None; measures total absorbance of chromophores at λmax.
Structural Information Limited to UV spectrum (with PDA detector).Provides detailed mass fragmentation patterns for structural elucidation.Very limited.
Typical Sensitivity ng to µg range.pg to ng range.µg to mg range.
Advantages Versatile, robust, widely applicable for purity analysis.High sensitivity and specificity, excellent for structural identification of volatile impurities.Simple, rapid, cost-effective, non-destructive.
Limitations Not suitable for volatile compounds, may require longer analysis times.Limited to thermally stable and volatile compounds.Prone to interference from other absorbing species, no separation capability.

Conclusion: An Integrated Analytical Approach

No single analytical method is sufficient to fully characterize a pharmaceutical compound like 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. A comprehensive analytical strategy involves the synergistic use of multiple techniques.

  • RP-HPLC is the cornerstone for determining the purity and stability profile, capable of separating and quantifying the main component and its non-volatile, thermally labile impurities and degradants.

  • GC-MS is indispensable for the analysis of volatile and semi-volatile impurities that may be present from the synthetic route, offering unparalleled sensitivity and structural information for these specific contaminants.

  • UV-Vis Spectroscopy serves as a rapid and economical tool for routine quantification and concentration verification where high purity is already established.

By integrating these methods, researchers and drug development professionals can build a complete analytical profile of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, ensuring its quality, safety, and compliance with stringent regulatory standards. The validation of these methods, guided by principles outlined in ICH Q2(R1), is a critical and non-negotiable step to guarantee the reliability and accuracy of the generated data.[4]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Gradiva Review Journal. Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Gour, P., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • i-manager Publications. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. [Link]

  • ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

  • NIST. 4-Chloro-2-butanone. [Link]

Sources

Validation

A Researcher's Guide to Investigating 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: A Proposed Comparative Analysis

For the attention of researchers, chemists, and professionals in drug development, this guide provides a structured approach to evaluating the novel compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. In the abse...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, chemists, and professionals in drug development, this guide provides a structured approach to evaluating the novel compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. In the absence of direct peer-reviewed literature on this specific molecule, we present a proposed investigational framework. This document outlines a plausible synthetic route, identifies relevant comparative compounds, and details robust experimental protocols for a comprehensive assessment of its potential biological activity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, is an under-investigated molecule that combines the quinoline core with a butanone side chain, a feature that may confer novel pharmacological properties. The presence of a chlorine atom at the 4-position of the quinoline ring is of particular interest, as halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile.[1]

This guide will provide a comparative framework for evaluating 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one against structurally related compounds with known biological activities.

Proposed Synthesis and Comparative Compounds

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic substitution reaction between the 4-chloro-2,6-dimethylquinoline and a suitable enolate precursor derived from 4-chloro-2-butanone.

G cluster_synthesis Proposed Synthesis of Target Compound precursor1 4-Chloro-2,6-dimethylquinoline reaction Nucleophilic Substitution precursor1->reaction Reactant 1 precursor2 4-Chloro-2-butanone precursor2->reaction Reactant 2 (as enolate) target 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one reaction->target

Caption: Proposed synthetic pathway for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.

Selection of Comparative Compounds

For a meaningful evaluation, we propose comparing the target compound with the following alternatives:

  • Alternative 1 (Structural Analogue): 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one. This isomer, with a methyl group at the 8-position instead of the 6-position, will help elucidate the impact of substituent placement on biological activity.[4][5][6]

  • Alternative 2 (Bioisosteric Replacement): A fluoro- or bromo-analogue of the target compound to assess the effect of different halogens at the 4-position.

  • Alternative 3 (Known Bioactive Quinoline): A well-characterized quinoline derivative with known anticancer or kinase inhibitory activity to benchmark the performance of the novel compound. For instance, certain naphthoquinone derivatives have shown promising cytotoxic effects.[7]

Comparative Experimental Protocols

The following section details the proposed experimental workflows to compare the synthesis and biological activity of the target compound and its alternatives.

Synthesis and Characterization

Objective: To synthesize and confirm the identity and purity of the target compound and its alternatives.

Protocol:

  • Synthesis:

    • Synthesize 4-chloro-2,6-dimethylquinoline as described in the literature.[1]

    • Synthesize 4-chloro-2-butanone following established protocols.[3]

    • Perform the nucleophilic substitution reaction to yield the final product.

  • Purification: Purify the crude product using column chromatography.

  • Characterization: Confirm the structure and purity using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • High-Resolution Mass Spectrometry (HRMS).

    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

In Vitro Cytotoxicity Screening

Objective: To assess and compare the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa, IGROV-1, SK-MEL-28) and a non-tumoral control cell line (e.g., HEK-293).[7]

  • Treatment: Treat the cells with a range of concentrations of each compound for 24, 48, and 72 hours.

  • Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue).

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cells in 96-well plates treat Treat with Compounds (multiple concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate assay Add Viability Reagent (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for in vitro cytotoxicity screening.

Kinase Inhibition Assay (Hypothetical)

Objective: Given that many quinoline derivatives exhibit kinase inhibitory activity[8][9], this assay will explore this potential mechanism of action.

Protocol:

  • Target Selection: Based on the cytotoxicity profile, select relevant tyrosine kinases (e.g., EGFR, VEGFR2) for investigation.[8][9]

  • Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compounds.

    • Measure the kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Determine the IC₅₀ of each compound for each kinase.

Data Presentation and Interpretation

The experimental data should be summarized in clear, comparative tables.

Table 1: Physicochemical Properties and Synthetic Yield

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberSynthetic Yield (%)Purity (HPLC) (%)
Target Compound C₁₅H₁₆ClNO261.75332150-25-1ExperimentalExperimental
Alternative 1 C₁₅H₁₆ClNO261.75309721-18-4ExperimentalExperimental
Alternative 2 VariesVariesN/AExperimentalExperimental
Alternative 3 VariesVariesVariesN/AN/A

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundHeLaIGROV-1SK-MEL-28HEK-293
Target Compound ExperimentalExperimentalExperimentalExperimental
Alternative 1 ExperimentalExperimentalExperimentalExperimental
Alternative 2 ExperimentalExperimentalExperimentalExperimental
Alternative 3 Known ValueKnown ValueKnown ValueKnown Value

Table 3: Comparative Kinase Inhibition (IC₅₀ in µM)

CompoundEGFRVEGFR2
Target Compound ExperimentalExperimental
Alternative 1 ExperimentalExperimental
Alternative 2 ExperimentalExperimental
Alternative 3 Known ValueKnown Value

Hypothetical Mechanism of Action and Signaling Pathway

Should the compound exhibit significant cytotoxicity and kinase inhibition, a potential mechanism could involve the disruption of growth factor receptor signaling pathways, a common mechanism for anticancer agents.[8][9]

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Compound 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Compound->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the scientific community to investigate 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one. By following the proposed synthetic and experimental protocols, researchers can systematically evaluate its potential as a novel therapeutic agent. The comparative approach outlined here will enable a robust assessment of its performance against relevant alternatives, thereby providing valuable insights for future drug development endeavors.

References

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

  • PubChem. 4-Chloro-2-butanone. [Link]

  • Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]

  • National Institutes of Health. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. [Link]

  • PubMed. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. [Link]

  • PubMed. 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen. [Link]

  • MDPI. methanone. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

For researchers and drug development professionals, rigorous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity that culminates in the responsible management of c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity that culminates in the responsible management of chemical waste. The disposal of novel or specialized chemical entities, such as 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, demands a systematic approach grounded in a thorough understanding of its chemical nature and the regulatory landscape governing hazardous waste.

Hazard Profile & Risk Assessment

Before handling any chemical, a comprehensive risk assessment is paramount. The structure of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one incorporates several functional groups that inform its potential hazards.

  • Chlorinated Heterocycle (Quinoline Core): Quinoline and its derivatives are recognized for their potential toxicity.[2][3][4] The parent compound, quinoline, is classified as a possible human carcinogen (EPA Group C) and can cause irritation to the eyes, nose, and throat upon acute exposure.[4] Chronic exposure in animal studies has been linked to liver damage.[4][5] The presence of a chlorine atom designates this compound as a halogenated organic compound , a critical classification for waste segregation.[6][7][8]

  • Butanone Chain: The butanone functional group suggests the compound may be a skin and eye irritant.[9][10] Structurally similar compounds like 4-chloro-2-butanone are flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[11][12]

This assessment mandates that 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one be treated as a hazardous substance, requiring meticulous handling and disposal to mitigate risks to personnel and the environment.

Anticipated Hazard Summary
Hazard ClassAnticipated RiskRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Based on the toxicity profile of quinoline and chlorinated ketones.[2][5][11][13]
Skin/Eye Irritation Causes skin and serious eye irritation.A common characteristic of ketones and chlorinated organic compounds.[9][10][12]
Carcinogenicity Suspected carcinogen.The quinoline core is classified as a possible human carcinogen by the EPA.[4][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.A common feature of complex aromatic and heterocyclic compounds.[13]
Chemical Classification Halogenated Organic CompoundThe presence of a chlorine atom on the quinoline ring is definitive.[6][14]

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent personal protection is non-negotiable. All handling, including weighing, dissolution, and the addition of waste to a collection container, must be performed inside a certified chemical fume hood.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[12]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider an impervious apron or suit.

  • Respiratory Protection: While handling within a fume hood should be sufficient, a NIOSH-approved respirator may be required if engineering controls are inadequate or during a large spill response.[13]

Waste Segregation: A Critical Decision Point

The single most important step in the disposal process is correct waste segregation. Improper segregation can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.[15] 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a halogenated organic waste .

The Golden Rule: Never mix halogenated waste with non-halogenated waste. The disposal pathways, particularly incineration requirements and costs, are significantly different.[8][14]

WasteSegregation start Is the waste 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one or a solution containing it? is_halogenated Yes. It contains Chlorine. start->is_halogenated halogenated_container Collect in a designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container check_compat Are other wastes being added to the same container? halogenated_container->check_compat incompatible NO. Do not mix with: - Acids/Bases - Oxidizers - Non-Halogenated Solvents - Metals check_compat->incompatible final_step Properly label container and store in Satellite Accumulation Area (SAA). check_compat->final_step

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final removal by a certified waste handler, in compliance with EPA and OSHA regulations.[16][17]

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap.[18]

  • Pre-Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[8][19] The label must include:

    • The words "Hazardous Waste"[19]

    • The full chemical name: "Waste 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one"

    • An accurate list of all constituents by percentage, including any solvents (e.g., "Methylene Chloride: 80%, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: 20%"). Do not use abbreviations or chemical formulas.[7][15]

    • The relevant hazard warnings (e.g., Toxic, Irritant, Flammable).[19]

Step 2: Waste Collection
  • Point of Generation: Collect the waste in the designated, pre-labeled container at the location where it is generated, known as a Satellite Accumulation Area (SAA).[15][19] This must be at or near the point of generation and under the control of the operator.

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[7][18] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.

Step 3: Storage in Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated SAA. This area must be clearly marked.[15][18]

  • Secondary Containment: Place the container within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation: Ensure the SAA is organized to keep incompatible waste streams physically separated. For example, halogenated organic waste should be stored separately from acids, bases, and oxidizers.[15]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the experiment is complete, contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.[18]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash.[7][17] This is illegal and poses a significant threat to the environment and public health.

  • Documentation: Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of generation, as required by your institution and regulatory agencies like the EPA.[16][20]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal EHS & Disposal Vendor A Waste Generation (Point of Experiment) B Select & Pre-Label 'Halogenated Waste' Container A->B C Add Waste to Container (Keep Closed) B->C D Store in SAA (Secondary Containment) C->D E Request Waste Pickup (Contact EHS) D->E F Waste Collection by Licensed Vendor E->F G Transport & Final Disposal (e.g., Incineration) F->G

Caption: End-to-end workflow for chemical waste disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Immediately contact your institution's EHS or emergency response team.[8] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this structured and cautious approach, laboratory professionals can ensure that the disposal of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific practice.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • MCF Environmental Services. (n.d.). Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations.
  • Unknown Author. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-2-butanone.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • ADCO Services. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
  • CymitQuimica. (n.d.). 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one.
  • ChemScene. (n.d.). 4-(4-Chloro-2,6-dimethyl-3-quinolinyl)-2-butanone.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Butanone.
  • ECHEMI. (n.d.). 4-Chloro-2-butanone SDS.
  • Sigma-Aldrich. (n.d.). 4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
  • ChemicalBook. (n.d.). 4-CHLORO-2-BUTANONE.
  • BLDpharm. (n.d.). 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one.
  • U.S. Environmental Protection Agency. (2000). Quinoline Hazard Summary.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment.
  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-2,6-dimethylpyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736572, 4-(4-Chlorophenyl)-3-buten-2-one.
  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-4''-fluorobutyrophenone.

Sources

Handling

Mastering the Safe Handling of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one: A Guide for Drug Development Professionals

As a novel quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one presents unique opportunities in drug discovery and development. Its handling, however, demands a meticulous approach to safety, grounded...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel quinoline derivative, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one presents unique opportunities in drug discovery and development. Its handling, however, demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides essential safety and logistical information, from initial receipt to final disposal, ensuring the protection of researchers and the integrity of your work.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this specific compound is not widely available, the Globally Harmonized System (GHS) classification provided by suppliers offers critical preliminary safety information. The primary hazards associated with 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one are outlined below.[1]

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the compound may lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin is likely to cause irritation.
Causes serious eye irritationH319The compound can cause significant irritation upon contact with the eyes.
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Given these hazards, a proactive and cautious approach to handling is paramount. The quinoline and chlorinated organic components of the molecule also warrant careful consideration for potential long-term health effects and environmental persistence, necessitating stringent containment and disposal protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The minimum required PPE for handling this compound in any form (solid or in solution) is a lab coat, safety glasses with side shields, and closed-toe shoes.[2][3] However, for specific tasks, enhanced protection is required.

TaskRequired PPERationale
Receiving and Storage Standard PPEMinimizes risk during incidental contact with the exterior of the container.
Weighing (Solid) Standard PPE + Nitrile Gloves + Face ShieldA face shield provides an additional layer of protection against splashes and airborne particles.[4] Nitrile gloves are recommended for their chemical resistance.[3]
Preparing Solutions Standard PPE + Nitrile Gloves + Chemical Splash GogglesChemical splash goggles offer a complete seal around the eyes, which is crucial when handling liquids that can splash.[4]
Handling Solutions Standard PPE + Nitrile GlovesProtects against accidental skin contact.
Spill Cleanup Standard PPE + Double Nitrile Gloves + Respirator (if significant dust)Enhanced protection is necessary during cleanup of spills, which can generate dust or aerosols.

It is crucial to inspect all PPE for integrity before each use and to remove and replace any contaminated items immediately.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow minimizes the potential for exposure and cross-contamination.

Workflow for Handling 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal receiving Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage No Damage weighing Weigh Solid in a Fume Hood storage->weighing dissolving Prepare Solution in a Fume Hood weighing->dissolving experiment Conduct Experiment dissolving->experiment waste_collection Collect Waste in Labeled, Sealed Containers experiment->waste_collection waste_disposal Dispose as Hazardous Chlorinated Waste waste_collection->waste_disposal

Caption: A workflow diagram illustrating the key stages of handling the compound.

Step 1: Receiving and Storage

  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage temperature should be maintained between 2-8°C as recommended for many research chemicals.[1]

Step 2: Weighing the Solid Compound

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Procedure:

    • Don the appropriate PPE, including a lab coat, nitrile gloves, and a face shield.[3][4]

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat.

    • Close the primary container securely.

    • Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe.

Step 3: Preparing Solutions

  • Solvent Selection: While specific solubility data is limited, methanol has been used for similar quinoline derivatives.[7] Always consult available literature for the most appropriate solvent for your application.

  • Procedure:

    • Work within a chemical fume hood.

    • Add the weighed solid to the appropriate glassware.

    • Slowly add the desired solvent, ensuring the container is pointed away from you.

    • Mix gently until the solid is fully dissolved.

Step 4: Experimental Use

  • Containment: All experimental procedures involving this compound should be conducted in a manner that minimizes the generation of aerosols.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions to prevent spills.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Due to its chlorinated nature, 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, and gloves in a clearly labeled, sealed container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Protocol: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[9][10][11] Never pour this chemical down the drain or dispose of it in regular trash.[12] Contact your institution's environmental health and safety office for specific procedures and to schedule a waste pickup.[13]

Disposal Decision Tree

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled chlorinated liquid hazardous waste container is_solid->liquid_waste Liquid contact_ehs Contact Environmental Health & Safety for pickup solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: A decision tree for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, fostering a secure environment for groundbreaking scientific discovery.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Safety Data Sheet: 2-Butanone. Carl ROTH. [Link]

  • How to Dispose of Old Pool Chemicals. Groot Industries. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton EHS. [Link]

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  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. [Link]

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  • Toxicological Profile for 2-Butanone. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. ScienceDirect. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
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